4-Bromo-5-fluoro-2-nitrophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-fluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSFGDZCAYKXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716665 | |
| Record name | 4-Bromo-5-fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016234-87-9 | |
| Record name | 4-Bromo-5-fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-5-fluoro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-bromo-5-fluoro-2-nitrophenol CAS number lookup
An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated and nitrated phenolic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring orthogonal bromo, fluoro, and nitro groups on a phenol scaffold, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of these functional groups allows for selective and sequential chemical transformations, providing a robust platform for the synthesis of novel compounds with potential biological activity. This guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, key applications, and essential safety and handling information for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 1016234-87-9 | [1][2] |
| Molecular Formula | C₆H₃BrFNO₃ | [1] |
| Molecular Weight | 235.996 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% - 97% | [1] |
| Boiling Point | 266.8±35.0 °C (Predicted) | [2] |
| Density | 1.965±0.06 g/cm³ (Predicted) | [2] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere, or at 2-8 °C. | [1] |
| IUPAC Name | This compound | |
| InChI Key | ZMSFGDZCAYKXOE-UHFFFAOYSA-N | |
| SMILES | OC1=CC(F)=C(Br)C=C1--INVALID-LINK--=O | [1] |
Synthesis of this compound: A Representative Protocol
While specific proprietary synthesis methods may vary, a common and logical approach to the synthesis of this compound involves the nitration of a suitable precursor, such as 4-bromo-5-fluorophenol. The following is a representative experimental protocol based on established chemical principles for electrophilic aromatic substitution.
Experimental Protocol: Nitration of 4-Bromo-5-fluorophenol
Objective: To synthesize this compound via electrophilic nitration of 4-bromo-5-fluorophenol.
Reagents and Materials:
-
4-Bromo-5-fluorophenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-5-fluorophenol in a suitable solvent like dichloromethane. The flask is then placed in an ice bath to cool the solution to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 4-bromo-5-fluorophenol from the dropping funnel. The temperature of the reaction mixture should be carefully maintained between 0-10 °C throughout the addition to control the exothermic reaction and prevent over-nitration.
-
Reaction Monitoring: After the addition is complete, the reaction is allowed to stir at room temperature for a specified time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, the mixture is carefully poured into a beaker containing ice water to quench the reaction. The organic layer is separated using a separatory funnel. The aqueous layer is then extracted with dichloromethane.
-
Neutralization and Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
Synthetic Pathway Diagram
Caption: Synthesis of this compound.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules due to its distinct functional groups that can be selectively manipulated.
-
Pharmaceutical Synthesis: This compound is a key building block in the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. It has been investigated for its utility in the synthesis of selective COX-2 inhibitors.[1] The nitro group can be reduced to an amine, which can then be further functionalized, while the bromo and fluoro groups can participate in cross-coupling reactions.
-
Agrochemical Development: Similar to its application in pharmaceuticals, this compound can be used in the synthesis of new pesticides and herbicides. The introduction of fluorine and other halogens into agrochemicals can lead to enhanced efficacy and metabolic stability.[3]
-
Combinatorial Chemistry: The phenol moiety allows for immobilization on a solid support resin, making it suitable for use in combinatorial chemistry workflows to generate libraries of related compounds for high-throughput screening.[1]
Workflow for Application in Drug Discovery
Caption: Drug discovery workflow utilizing the target compound.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.
Hazard Identification:
-
Signal Word: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H410: Very toxic to aquatic life with long-lasting effects.
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[5][6]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[7]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[4][5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. This compound CAS#: 1016234-87-9 [m.chemicalbook.com]
- 3. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to 4-bromo-5-fluoro-2-nitrophenol: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Halogenated Phenols in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of therapeutic candidates. The unique electronic properties and steric demands of these halogens can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic and pharmacodynamic properties. 4-bromo-5-fluoro-2-nitrophenol is a prime exemplar of a highly functionalized aromatic building block that has garnered significant interest among researchers and scientists. Its trifecta of reactive sites—a phenolic hydroxyl group, a nitro group, and two distinct halogen atoms—offers a versatile platform for a multitude of chemical transformations, rendering it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its role in the development of targeted therapeutics.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a benzene ring substituted with a hydroxyl group at position 1, a nitro group at position 2, a bromine atom at position 4, and a fluorine atom at position 5. This specific arrangement of substituents dictates its reactivity and physical characteristics.
Molecular Structure:
Caption: 2D structure of this compound.
A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide valuable insights for designing reaction conditions and predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1016234-87-9 | [1] |
| Molecular Formula | C₆H₃BrFNO₃ | [2] |
| Molecular Weight | 236.00 g/mol | [2] |
| Appearance | Solid | |
| Purity | Typically >95-97% | [2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |
| InChI Key | ZMSFGDZCAYKXOE-UHFFFAOYSA-N | [2] |
| SMILES | O=N(=O)c1cc(F)c(Br)cc1O |
Spectroscopic Data Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the nitro, hydroxyl, bromo, and fluoro substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts being highly dependent on the attached functional groups. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the phenolic group (typically a broad band around 3200-3600 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹, respectively), and C-Br and C-F stretching vibrations in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A prominent feature will be the isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), resulting in M+ and M+2 peaks of similar intensity.[3]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through the nitration of a suitable precursor. A logical and commonly employed synthetic route involves the nitration of 4-bromo-3-fluorophenol. The following protocol is a representative procedure based on established methodologies for the nitration of substituted phenols.
Experimental Protocol: Nitration of 4-bromo-3-fluorophenol
Materials:
-
4-bromo-3-fluorophenol
-
Concentrated Sulfuric Acid (98%)
-
Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-fluorophenol (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 10 °C. Stir the mixture for 10-15 minutes at this temperature.
-
Nitration: In a separate flask, prepare a nitrating mixture by carefully adding nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the reaction flask containing the phenol solution over a period of 30-60 minutes. The temperature should be strictly maintained between 0 and 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over crushed ice with stirring. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Development: A Gateway to Kinase Inhibitors
The unique substitution pattern of this compound makes it a highly valuable intermediate in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[4][][6] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[] The nitro group of this compound can be readily reduced to an amine, which then serves as a key handle for coupling with various heterocyclic scaffolds that are common in kinase inhibitor design. The bromo and fluoro substituents can be exploited for further diversification through cross-coupling reactions or may serve to modulate the electronic and steric properties of the final drug molecule to enhance its binding affinity and selectivity for the target kinase.
Example Application: Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds
The Janus kinases (JAKs) are a family of tyrosine kinases that are critical components of the JAK-STAT signaling pathway, which is implicated in various inflammatory diseases and cancers.[4][6] Small molecule inhibitors of JAKs have shown significant therapeutic success.[6] this compound can serve as a starting material for the synthesis of complex heterocyclic systems that form the core of many JAK inhibitors.
The general synthetic strategy involves the reduction of the nitro group to an aniline, followed by a series of reactions to construct the desired heterocyclic core, often a pyrrolo[2,3-d]pyrimidine or a similar scaffold that can mimic the hinge-binding motif of ATP in the kinase active site.
Caption: A conceptual pathway for the utilization of this compound in the synthesis of kinase inhibitors.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, and can cause skin and eye irritation.[2] It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound stands out as a strategically important and versatile building block in the arsenal of medicinal chemists. Its unique combination of functional groups provides a rich platform for the synthesis of complex and diverse molecular architectures. The ability to readily transform the nitro group into an amine, coupled with the potential for further modification at the halogenated positions, makes it a valuable precursor for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. As the demand for more potent and selective drugs continues to grow, the utility of well-designed, highly functionalized intermediates like this compound is expected to expand, paving the way for the discovery of novel treatments for a wide range of diseases.
References
- 1. This compound(1016234-87-9) 1H NMR spectrum [chemicalbook.com]
- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-bromo-5-fluoro-2-nitrophenol molecular weight and formula
An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-nitrophenol: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated nitroaromatic compound of increasing importance in medicinal chemistry and synthetic research. We delve into its fundamental chemical properties, including its precise molecular weight and formula, and present a detailed analysis of its physicochemical characteristics. This document outlines a representative synthetic pathway, discusses the mechanistic rationale behind the procedural choices, and explores the compound's strategic applications as a versatile building block in the development of novel therapeutics. Furthermore, this guide includes detailed protocols for safe handling and analytical characterization, designed to meet the rigorous standards of research and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted phenol derivative. Its chemical structure is characterized by a benzene ring functionalized with a hydroxyl group, a nitro group, a bromine atom, and a fluorine atom. The specific arrangement of these functional groups imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[1]
The definitive molecular formula for this compound is C₆H₃BrFNO₃ .[2][3] Its calculated molecular weight is 235.99 g/mol .[3][4]
A summary of its key identifiers and computed physicochemical properties is provided below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 1016234-87-9 | [2][3][5] |
| Molecular Formula | C₆H₃BrFNO₃ | [2][3] |
| Molecular Weight | 235.99 g/mol | [3][4] |
| Appearance | Crystalline solid | [5] |
| Boiling Point | 266.8 ± 35.0 °C (Predicted) | [5] |
| Density | 1.965 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 5.35 ± 0.27 (Predicted) | [5] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [5] |
Synthesis and Mechanistic Insights
The synthesis of substituted nitrophenols often involves the electrophilic nitration of a corresponding phenol precursor. For this compound, a logical and commonly employed strategy is the nitration of 4-bromo-3-fluorophenol. The hydroxyl and halogen substituents direct the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions on the aromatic ring.
The hydroxyl group is a strongly activating, ortho-, para-directing group, while the halogens (bromo and fluoro) are deactivating but also ortho-, para-directing. The directing influence of the powerful hydroxyl group is dominant, favoring substitution at the ortho position (C2) which is sterically accessible.
Representative Synthetic Workflow
The following workflow outlines a standard laboratory-scale synthesis via electrophilic nitration. The choice of a mixed acid system (sulfuric and nitric acid) is critical; sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is the active nitrating agent.
References
An In-depth Technical Guide to the Synthesis of 4-bromo-5-fluoro-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 4-bromo-5-fluoro-2-nitrophenol, a valuable substituted phenol derivative with potential applications in pharmaceutical and agrochemical research. The document elucidates two primary retrosynthetic approaches, starting from readily available precursors: the nitration of 4-bromo-3-fluorophenol and the bromination of 5-fluoro-2-nitrophenol. A thorough analysis of the directing effects of the substituents on the aromatic ring is presented to rationalize the regioselectivity of these electrophilic aromatic substitution reactions. Detailed, field-proven experimental protocols are provided for each proposed pathway, alongside mechanistic insights and considerations for reaction optimization. This guide is intended to serve as a practical resource for chemists engaged in the synthesis of complex halogenated and nitrated aromatic compounds.
Introduction
Substituted nitrophenols are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, herbicides, and fungicides. The introduction of halogen atoms, such as bromine and fluorine, into the phenolic backbone can significantly modulate the physicochemical and biological properties of the resulting compounds. Specifically, the presence of fluorine can enhance metabolic stability and binding affinity, while bromine offers a reactive handle for further synthetic transformations, such as cross-coupling reactions.
This compound is a unique trifunctionalized aromatic compound whose synthesis presents an interesting challenge in regiocontrol. This guide explores the strategic considerations for the selective introduction of a nitro group and a bromine atom onto a fluorinated phenol scaffold.
Retrosynthetic Analysis and Strategic Considerations
Two principal retrosynthetic pathways are considered for the synthesis of this compound:
-
Pathway A: Nitration of 4-bromo-3-fluorophenol.
-
Pathway B: Bromination of 5-fluoro-2-nitrophenol.
The feasibility of each pathway is critically dependent on the directing effects of the substituents already present on the aromatic ring.
Analysis of Directing Effects
In electrophilic aromatic substitution reactions, the regiochemical outcome is governed by the electronic nature of the substituents on the benzene ring.
-
Hydroxyl (-OH) group: A strongly activating ortho, para-director due to its ability to donate electron density to the ring via resonance.[1][2]
-
Halogens (-F, -Br): These are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.[3][4]
-
Nitro (-NO₂) group: A strongly deactivating meta-director due to its powerful electron-withdrawing inductive and resonance effects.
For Pathway A (Nitration of 4-bromo-3-fluorophenol):
The starting material, 4-bromo-3-fluorophenol, possesses three substituents that will influence the position of the incoming nitro group. The powerful activating and ortho, para-directing effect of the hydroxyl group will be the dominant factor. The positions ortho to the hydroxyl group are C2 and C6, while the para position is already occupied by the bromine atom. The fluorine atom at C3 and the bromine atom at C4 will also exert their ortho, para-directing influence. The position C2 is ortho to the hydroxyl group and ortho to the fluorine atom. The position C6 is ortho to the hydroxyl group and meta to both halogens. Therefore, the nitration is expected to occur predominantly at the C2 position, which is activated by the hydroxyl group and not significantly sterically hindered.
For Pathway B (Bromination of 5-fluoro-2-nitrophenol):
In 5-fluoro-2-nitrophenol, the hydroxyl group at C1 is a strong activating ortho, para-director. The nitro group at C2 is a strong deactivating meta-director. The fluorine atom at C5 is a deactivating ortho, para-director. The positions ortho and para to the activating hydroxyl group are C2, C4, and C6. The C2 position is blocked by the nitro group. The C6 position is sterically accessible. The C4 position is para to the hydroxyl group and meta to the nitro group, making it a favorable position for electrophilic attack. The fluorine at C5 will direct incoming electrophiles to its ortho positions (C4 and C6). Therefore, bromination is most likely to occur at the C4 position, which is activated by the hydroxyl group and directed by the fluorine atom, and not deactivated by the nitro group.
Based on this analysis, both pathways are chemically plausible. The choice of pathway may depend on the availability and cost of the starting materials, as well as the ease of purification of the final product from potential isomers.
Proposed Synthesis Pathways
This section provides detailed experimental protocols for the two proposed synthetic routes to this compound.
Pathway A: Nitration of 4-bromo-3-fluorophenol
This pathway involves the direct nitration of 4-bromo-3-fluorophenol using a mixture of nitric acid and sulfuric acid.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via nitration.
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-bromo-3-fluorophenol (10.0 g, 0.052 mol) to 50 mL of glacial acetic acid. Stir the mixture at room temperature until the phenol is completely dissolved.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Agent: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (4.0 mL, ~0.09 mol) to concentrated sulfuric acid (4.0 mL) with cooling.
-
Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of 4-bromo-3-fluorophenol over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to afford pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum can be compared with available data.[5]
Table 1: Reagents and Conditions for Pathway A
| Reagent/Parameter | Quantity/Value | Molar Ratio (to starting material) |
| 4-bromo-3-fluorophenol | 10.0 g | 1.0 |
| Glacial Acetic Acid | 50 mL | - |
| Conc. Nitric Acid | 4.0 mL | ~1.7 |
| Conc. Sulfuric Acid | 4.0 mL | - |
| Reaction Temperature | 0-10 °C | - |
| Reaction Time | 1 hour | - |
Pathway B: Bromination of 5-fluoro-2-nitrophenol
This alternative pathway involves the electrophilic bromination of 5-fluoro-2-nitrophenol.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via bromination.
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 5-fluoro-2-nitrophenol (10.0 g, 0.064 mol) in 100 mL of glacial acetic acid.
-
Brominating Agent: In the dropping funnel, place a solution of bromine (3.3 mL, 0.064 mol) in 20 mL of glacial acetic acid.
-
Bromination Reaction: Add the bromine solution dropwise to the stirred solution of 5-fluoro-2-nitrophenol at room temperature over a period of 30 minutes. A slight exotherm may be observed.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture into 300 mL of cold water. Decolorize the solution by adding a saturated aqueous solution of sodium bisulfite dropwise until the orange color of bromine disappears.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it extensively with cold water.
-
Purification: Recrystallize the crude product from aqueous ethanol to yield pure this compound.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 2: Reagents and Conditions for Pathway B
| Reagent/Parameter | Quantity/Value | Molar Ratio (to starting material) |
| 5-fluoro-2-nitrophenol | 10.0 g | 1.0 |
| Glacial Acetic Acid | 120 mL | - |
| Bromine | 3.3 mL | 1.0 |
| Reaction Temperature | Room Temperature | - |
| Reaction Time | 2-3 hours | - |
Safety Considerations
-
Nitric Acid and Sulfuric Acid: Both are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Bromine: Bromine is a toxic, corrosive, and volatile liquid. All operations involving bromine must be conducted in a fume hood. Inhalation of bromine vapors can cause severe respiratory damage.
-
Halogenated and Nitrated Phenols: These compounds are generally toxic and can be absorbed through the skin. Avoid direct contact and inhalation.
Conclusion
This technical guide has outlined two viable synthetic pathways for the preparation of this compound. Both the nitration of 4-bromo-3-fluorophenol and the bromination of 5-fluoro-2-nitrophenol are predicted to be regioselective, yielding the desired product based on an analysis of substituent directing effects. The provided experimental protocols are based on established procedures for similar transformations and offer a solid starting point for laboratory synthesis. Researchers and drug development professionals can utilize this guide to efficiently synthesize this valuable intermediate for their research and development endeavors.
References
An In-Depth Technical Guide to the Synthesis of 4-bromo-5-fluoro-2-nitrophenol: Strategies and Methodologies for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 4-bromo-5-fluoro-2-nitrophenol, a valuable substituted phenol intermediate in medicinal chemistry and drug discovery. The unique arrangement of bromo, fluoro, nitro, and hydroxyl functional groups on the phenyl ring makes it a versatile building block for accessing complex molecular architectures. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro and hydroxyl groups offer reactive sites for further chemical transformations.[1]
This document will delve into a logical and efficient synthetic approach, detailing the underlying chemical principles, experimental protocols, and key considerations for successful synthesis.
Strategic Approach to Synthesis: A Two-Step Pathway
The synthesis of this compound is most effectively approached through a two-step process commencing with a commercially available precursor. The chosen strategy involves an initial nucleophilic aromatic substitution followed by an electrophilic aromatic substitution, ensuring high regioselectivity and good overall yield.
The proposed synthetic pathway is as follows:
-
Synthesis of 5-fluoro-2-nitrophenol: This initial step involves the hydrolysis of 2,4-difluoronitrobenzene. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxide ion preferentially attacks the carbon atom para to the strongly electron-withdrawing nitro group. The fluorine atom at this position is consequently displaced.[2][3]
-
Bromination of 5-fluoro-2-nitrophenol: The second step is the electrophilic bromination of the synthesized 5-fluoro-2-nitrophenol. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a powerful ortho-, para-director, the nitro group is a meta-director, and the fluorine atom is an ortho-, para-director. The cumulative effect of these groups directs the incoming bromine electrophile to the C4 position, yielding the desired this compound.
The following diagram illustrates this synthetic workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 5-fluoro-2-nitrophenol
This procedure is adapted from established methods for the hydrolysis of 2,4-difluoronitrobenzene.[2][3]
Materials:
-
2,4-Difluoronitrobenzene
-
Potassium Hydroxide (KOH)
-
Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in water.
-
To this solution, add 2,4-difluoronitrobenzene.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 5-fluoro-2-nitrophenol.
Part 2: Synthesis of this compound
This protocol outlines the electrophilic bromination of the intermediate synthesized in Part 1.
Materials:
-
5-Fluoro-2-nitrophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Sodium Bicarbonate Solution
-
Sodium Thiosulfate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-fluoro-2-nitrophenol in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for a specified time, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Data Summary
| Compound | Molecular Formula | CAS Number | Starting Material For |
| 5-Fluoro-2-nitrophenol | C₆H₄FNO₃ | 446-36-6 | This compound |
| This compound | C₆H₃BrFNO₃ | 1016234-87-9 | Target Compound |
Causality Behind Experimental Choices
-
Choice of Base in Part 1: Potassium hydroxide is a strong base that effectively facilitates the nucleophilic aromatic substitution by generating the hydroxide nucleophile.
-
Acidification in Part 1: Acidification is crucial to protonate the phenoxide intermediate, leading to the formation of the desired phenolic product, 5-fluoro-2-nitrophenol.
-
Choice of Brominating Agent in Part 2: N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to liquid bromine, making the reaction easier to handle and control.
-
Solvent Choice in Part 2: Acetonitrile is a suitable polar aprotic solvent for this bromination reaction, as it effectively dissolves the reactants without participating in the reaction.
Trustworthiness and Self-Validation
The described protocols are based on well-established and reliable chemical transformations. The progress of each reaction step can be conveniently monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the reaction's completeness and the formation of any byproducts. The final product's identity and purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
References
- 1. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106045861A - Method and system for continuously producing 5-fluoro-2-nitrophenol - Google Patents [patents.google.com]
Introduction: A Multifunctional Building Block in Modern Synthesis
An In-depth Technical Guide to 4-bromo-5-fluoro-2-nitrophenol
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This compound is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. Its unique substitution pattern—featuring a phenolic hydroxyl, a nitro group, and two distinct halogens (bromine and fluorine) on a benzene ring—renders it an exceptionally versatile intermediate for the synthesis of complex molecular architectures.[1][2]
The strategic placement of these groups offers multiple, orthogonal reactive handles for chemical modification. The electron-withdrawing nature of the nitro, fluoro, and bromo substituents significantly influences the molecule's reactivity, particularly the acidity of the phenolic proton and the susceptibility of the aromatic ring to nucleophilic substitution.[3][4] In drug development, the incorporation of a fluorine atom is a well-established strategy for modulating a candidate's metabolic stability, membrane permeability, and binding affinity.[1] This guide provides a comprehensive overview of the core physical, chemical, and safety properties of this compound, offering field-proven insights for its application in research and development.
Molecular and Structural Properties
The foundational identity of a chemical compound is rooted in its structure and fundamental descriptors. These identifiers are critical for accurate sourcing, documentation, and regulatory compliance.
-
IUPAC Name: this compound
-
CAS Number: 1016234-87-9[5]
-
Molecular Formula: C₆H₃BrFNO₃[5]
-
Molecular Weight: 236.00 g/mol [6]
-
Canonical SMILES: C1=C(C(=C(C=C1--INVALID-LINK--[O-])O)F)Br[5]
-
InChI Key: ZMSFGDZCAYKXOE-UHFFFAOYSA-N
Physicochemical and Handling Data
The physical state and stability of a compound dictate its handling, storage, and application in experimental setups. The following table summarizes the key physicochemical properties of this compound.
| Property | Value / Description | Source(s) |
| Physical Form | Solid | |
| Appearance | Typically a yellow crystalline solid, characteristic of many nitrophenols. | [7] |
| Purity | Commercially available with purities of 95-97%. | [5] |
| Melting Point | Experimental data not readily available. Based on related isomers like 2-bromo-4-fluoro-5-nitrophenol (124-127°C), a melting point in the 100-130°C range is anticipated. | [8] |
| Solubility | Specific data is unavailable. Like other nitrophenols, it is expected to be slightly soluble in water and more soluble in organic solvents like ethanol, acetone, and DMSO. | [7] |
| Acidity (pKa) | Experimental pKa is not published. However, the presence of three strong electron-withdrawing groups (NO₂, Br, F) will significantly increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10), likely resulting in a pKa below 7. | [3][4] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep in a dark place under an inert atmosphere. | [9] |
Spectroscopic Profile: A Guide to Characterization
While a definitive public spectral database for this specific compound is sparse, its structure allows for a reliable prediction of its spectroscopic characteristics. These predictions are essential for confirming the identity and purity of synthesized or purchased material.
-
¹H NMR: The spectrum is expected to show two aromatic protons.
-
One proton will be ortho to the hydroxyl group and meta to the nitro group.
-
The other proton will be ortho to the nitro group and meta to the hydroxyl group.
-
Both protons will appear as doublets due to coupling with the ¹⁹F atom and potentially smaller couplings to each other, resulting in complex splitting patterns (e.g., doublet of doublets). Their chemical shifts will be downfield (likely > 7.0 ppm) due to the deshielding effects of the substituents.
-
-
¹³C NMR: The spectrum should display 6 distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. The carbon bearing the hydroxyl group will be shifted downfield, while the carbons attached to the halogens and nitro group will also show characteristic shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by several key vibrational bands.
-
A broad O-H stretch around 3200-3500 cm⁻¹.
-
Strong asymmetric and symmetric N-O stretches for the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
A C-F stretch around 1100-1250 cm⁻¹.
-
A C-Br stretch, typically found at lower wavenumbers (500-600 cm⁻¹).
-
C=C aromatic ring stretches around 1450-1600 cm⁻¹.
-
-
Mass Spectrometry (MS): The mass spectrum provides the most definitive evidence of molecular weight and elemental composition.
-
The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of one bromine atom, with two peaks of nearly equal intensity at m/z 235 and 237.
-
Common fragmentation patterns for nitrophenols include the loss of NO, NO₂, and CO.
-
Chemical Reactivity and Synthetic Considerations
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.
-
Phenolic Hydroxyl Group: The acidic proton is readily removed by base. The resulting phenoxide is a potent nucleophile, allowing for O-alkylation or O-acylation to form ethers and esters, respectively.[1]
-
Nitro Group: This group is a powerful electron-withdrawing and meta-directing substituent. Its most common transformation is reduction to an aniline (-NH₂) using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental in many synthetic pathways, converting an electron-withdrawing group into an electron-donating one.[1]
-
Aromatic Halogens (Br and F): The bromine and fluorine atoms, activated by the ortho/para nitro group, are susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides), providing a pathway to highly substituted derivatives. The differential reactivity of C-Br vs. C-F bonds can sometimes be exploited for selective transformations.[5]
Representative Synthetic Protocol: Nitration of 4-Bromo-5-fluorophenol
A plausible and common strategy for preparing nitrophenols is the direct nitration of a phenol precursor. The following protocol is a representative example based on established methodologies for similar compounds.[10]
Objective: To synthesize this compound via electrophilic aromatic substitution.
Materials:
-
4-bromo-5-fluorophenol (1 equiv.)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Chloroform (or Dichloromethane)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-bromo-5-fluorophenol (1 equiv.) in chloroform.
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 equiv.) to chilled concentrated sulfuric acid (2-3 equiv.). Allow the mixture to cool.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred phenol solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The hydroxyl group is a strong ortho-, para-director, and the position ortho to the hydroxyl and meta to the halogens is sterically and electronically favored for nitration.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.
Synthesis and Verification Workflow
A scientifically rigorous process ensures the identity and quality of the final compound. This workflow represents a self-validating system where synthesis is followed by comprehensive characterization.
Caption: Synthesis and Verification Workflow for this compound.
Applications in Research and Drug Development
This compound is not an end-product but a valuable starting material. Its utility is primarily as a molecular scaffold for building more complex target molecules.
-
Pharmaceutical Intermediate: It serves as a key building block for Active Pharmaceutical Ingredients (APIs).[1][11] The various functional groups allow for its integration into diverse synthetic routes, enabling the creation of novel compounds for lead optimization programs.[1]
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used in the development of new pesticides and herbicides.[2][12]
-
Combinatorial Chemistry: The phenolic hydroxyl group can be attached to a solid support (resin), allowing for high-throughput synthesis of a library of derivatives by modifying the other positions on the ring.[5]
-
Mechanistic Studies: The compound is useful for studying electrophilic and nucleophilic aromatic substitution reactions, providing insights into reaction mechanisms and substituent effects.[5]
Safety and Handling
As with all nitrophenolic compounds, this compound must be handled with appropriate care. It is classified as hazardous, and all handling should be performed in a well-ventilated fume hood by trained personnel.[7]
| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity / Irritation / Environmental Hazard | 위험, 환경 | Danger | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H410: Very toxic to aquatic life with long lasting effects. |
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[9][13]
-
Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust.[9][13]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and ignition sources.[9]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14]
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[9]
-
Conclusion
This compound is a potent and versatile chemical intermediate whose value is defined by its structural complexity and the orthogonal reactivity of its functional groups. A thorough understanding of its physicochemical properties, predicted spectroscopic profile, and chemical reactivity is paramount for its effective and safe utilization in the laboratory. For researchers in drug discovery and fine chemical synthesis, this compound offers a robust platform for generating novel molecular entities with tailored properties, solidifying its role as a key enabler of scientific innovation.
References
- 1. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. 4-Bromo-2-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 17976316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nitrophenols | C6H7NO3 | CID 88473196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. Page loading... [guidechem.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.co.uk [fishersci.co.uk]
A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 4-bromo-5-fluoro-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the essential safety protocols for 4-bromo-5-fluoro-2-nitrophenol (CAS No. 1016234-87-9), a key reagent in various research and development applications. Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and achieving environmental compliance. The causality behind each recommendation is explained to provide a deeper understanding of the risks associated with this compound.
Hazard Identification and Risk Assessment
This compound is a halogenated nitrophenol derivative. Its chemical structure, featuring a nitro group, a phenolic hydroxyl group, and halogen atoms on an aromatic ring, dictates its reactivity and toxicological profile. The primary risks associated with this compound are acute toxicity, severe eye damage, and skin irritation.
A thorough risk assessment must be conducted before any handling of this material. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the competency of the personnel involved.
GHS Classification and Hazards
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. The classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Danger |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | |
| Hazardous to the Aquatic Environment, Long-Term | 1 | H410: Very toxic to aquatic life with long lasting effects | |
| Source: Sigma-Aldrich[1] |
The "Danger" signal word indicates the severity of the hazards, particularly the risk of serious eye damage.[1] The nitro and phenolic groups contribute to its toxicity, while the overall structure can elicit skin sensitization in susceptible individuals.
Safe Handling Protocols
A self-validating system of protocols is essential for minimizing exposure and preventing accidents. This begins with proper engineering controls and is supplemented by rigorous personal protective equipment and handling procedures.
Engineering Controls
The primary line of defense is to handle this compound within a certified chemical fume hood.[2] This is critical to prevent the inhalation of any dust or aerosolized particles. The fume hood also provides a contained space in case of a spill. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is dictated by the compound's hazard profile. The following are mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. Due to the H318 hazard (Causes serious eye damage), it is highly recommended to use a full-face shield in conjunction with goggles, especially when handling larger quantities or the solid material which can become airborne.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling the compound.[4][5]
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing or dust generation, a chemically resistant apron should be worn over the lab coat.[4]
-
Respiratory Protection: If work cannot be conducted within a fume hood or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) is necessary.[6]
Step-by-Step Handling Procedure (Solid Compound)
-
Preparation: Before retrieving the chemical from storage, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.).
-
Donning PPE: Put on all required PPE as described in section 2.2.
-
Weighing: Perform all weighing operations within the fume hood. Use a disposable weigh boat to prevent cross-contamination. Carefully open the container, avoiding any puff of powder. Use a clean spatula to transfer the desired amount of the solid.
-
Transfer and Dissolution: Close the container tightly immediately after weighing. To dissolve the solid, add the solvent to the vessel containing the this compound. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing. If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
-
Post-Handling: After the transfer is complete, decontaminate the spatula and the work surface. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly with soap and water.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[6] Clean the spill area with an appropriate solvent and then wash with soap and water. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
Storage and Disposal
Proper storage is essential for maintaining the chemical's integrity and preventing accidental release.
Storage Conditions
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] For long-term storage, refrigeration at -20°C in an inert atmosphere is recommended to ensure stability.[1][4] The storage area should be a designated, locked cabinet for toxic substances.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.[8] Do not dispose of this chemical down the drain, as it is very toxic to aquatic life. Collect waste in clearly labeled, sealed containers and dispose of it through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[6][8]
Visualization of Safe Handling Workflow
The following diagram outlines the complete lifecycle for the safe handling of this compound in a laboratory setting.
References
- 1. This compound | 1016234-87-9 [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. echemi.com [echemi.com]
- 4. 1016234-87-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. aksci.com [aksci.com]
An In-Depth Technical Guide to the Safe Handling of 4-bromo-5-fluoro-2-nitrophenol
This guide provides a comprehensive overview of the material safety properties of 4-bromo-5-fluoro-2-nitrophenol (CAS No. 1016234-87-9), a substituted nitrophenol compound utilized by researchers as a building block in organic synthesis.[1][2] As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of safety data sheet (SDS) fields. Instead, this guide synthesizes available data to provide a deep, mechanistic understanding of the hazards and the critical, field-proven protocols required for its safe handling, storage, and disposal.
It is important to note that while specific hazard classifications for this compound are available, a complete, publicly accessible, multi-section SDS has not been published. Therefore, this guide has been constructed by integrating data for the target compound with more detailed procedural information from the safety data sheets of its close structural isomers, including 4-bromo-2-fluoro-6-nitrophenol and 2-bromo-4-fluoro-5-nitrophenol. This approach ensures a robust and cautious framework for laboratory professionals.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a sound risk assessment. These characteristics influence its behavior in the laboratory and in the event of an accidental release.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1016234-87-9 | [3][4] |
| Molecular Formula | C₆H₃BrFNO₃ | [3][4] |
| Molecular Weight | 236.00 g/mol | [4] |
| Physical Form | Solid, crystalline solid | [3][5] |
| Boiling Point | 266.8 ± 35.0 °C (Predicted) | [5] |
| Density | 1.965 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 5.35 ± 0.27 (Predicted) | [5] |
| Storage Temperature | Room temperature, under inert atmosphere, keep in dark place | [3][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The hazard statements (H-statements) provide a clear, standardized description of the material's potential dangers.[3] The primary hazards are associated with acute toxicity, skin and eye irritation, and potential for sensitization.
GHS Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H410: Very toxic to aquatic life with long-lasting effects.
The causality behind these classifications stems from the compound's structure. The nitrophenol moiety is known for its toxicity, while the halogen substituents (bromo and fluoro) can enhance its reactivity and ability to penetrate biological membranes, leading to irritation and sensitization.
Caption: Logical relationship between chemical hazards and required PPE.
First-Aid Measures: A Self-Validating Response Protocol
In the event of an exposure, immediate and correct action is critical. The following protocols are based on standard practices for halogenated nitrophenols and are designed to mitigate harm effectively.[6][7]
Caption: Emergency first-aid workflow following exposure.
Detailed First-Aid Protocols:
-
Inhalation: Remove the individual to fresh air immediately.[6][8] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[7] The primary objective is to restore normal respiratory function and remove the individual from the contaminated atmosphere. Seek immediate medical attention.[7]
-
Skin Contact: Speed is essential. Wash the affected area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[7][9] Simultaneously, remove all contaminated clothing and shoes. The prolonged washing helps ensure the complete removal of the solid compound from the skin's surface. If skin irritation develops or persists, seek medical attention.[6]
-
Eye Contact: This constitutes a medical emergency due to the H318 classification (Causes serious eye damage).[3] Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to rinse underneath.[7][9] This extended rinsing is critical to dilute and remove the chemical. Get medical attention immediately.[6]
-
Ingestion: If the person is conscious, rinse their mouth thoroughly with water.[7] Do NOT induce vomiting, as this can cause further damage.[6] Call a physician or poison control center immediately.[10] Never give anything by mouth to an unconscious person.[7]
Fire-Fighting Measures
While the compound itself is a solid, it may become combustible at high temperatures or form explosive dust concentrations in the air.[11]
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Recommended agents include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6][7]
-
Special Hazards: The primary danger arises from thermal decomposition. When heated to decomposition, this compound can release highly toxic and irritating gases and vapors.[6] These include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[7][8]
-
Protective Equipment for Firefighters: Due to the hazardous decomposition products, firefighters must wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, along with full protective gear.[6][7][9]
Accidental Release Measures: A Controlled Response Workflow
A spill of this solid material requires a systematic approach to ensure personnel safety and prevent environmental contamination.
Caption: Step-by-step workflow for managing an accidental spill.
Methodology for Containment and Cleanup:
-
Personal Precautions: Ensure adequate ventilation and wear the personal protective equipment detailed in Section 7.[6] Avoid breathing dust and prevent contact with skin and eyes.[7]
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways, as it is very toxic to aquatic life.[3][7]
-
Containment and Cleaning: Carefully sweep up the solid material and shovel it into a suitable, closed, and properly labeled container for disposal.[7][9] The key is to avoid generating dust during this process.[7] After the bulk material is removed, the area should be cleaned.
Safe Handling and Storage
Proactive measures during handling and storage are the foundation of laboratory safety.
-
Handling: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust. Wear the personal protective equipment outlined in Section 7. Do not get in eyes, on skin, or on clothing.[6] After handling, wash hands thoroughly.[8] A "handle in accordance with good industrial hygiene and safety practice" policy should be strictly followed.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9] The compound should be kept in a dark place and under an inert atmosphere to maintain its stability.[3][5]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) create a barrier between the researcher and the chemical hazard.
| Control Type | Specification | Rationale and Source |
| Engineering Controls | Work in a chemical fume hood. | Essential for preventing respiratory exposure to dust. Ensure eyewash stations and safety showers are readily available.[8] |
| Eye/Face Protection | Wear chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards. | Protects against dust particles and splashes, mitigating the risk of serious eye damage (H318).[8][10] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a laboratory coat. | Prevents direct skin contact, addressing the skin irritation and sensitization hazards (H315, H317).[4][8] |
| Respiratory Protection | If engineering controls are insufficient or for high-dust potential tasks, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter. | Provides a final layer of defense against inhaling harmful dust.[8] |
Stability and Reactivity
-
Reactivity: No specific reactivity data is available for this compound. However, as a general principle, nitrophenols can be reactive.
-
Chemical Stability: The material is stable under recommended storage conditions (cool, dry, dark, inert atmosphere).[3][5][7]
-
Conditions to Avoid: Avoid the formation of dust.[9] Keep away from moisture and incompatible materials.[7]
-
Incompatible Materials: Strong oxidizing agents and strong bases are generally incompatible with phenolic compounds.[9]
-
Hazardous Decomposition Products: As mentioned in the firefighting section, thermal decomposition can produce toxic gases such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[6][7][8]
Toxicological and Ecological Information
-
Toxicological Information:
-
Acute Toxicity: Classified as harmful if swallowed (Oral, Category 4).[6] While specific dermal and inhalation data are not available for this exact compound, related isomers are classified as harmful if inhaled, and may cause respiratory irritation.[12][13] A cautious approach assuming similar toxicity is warranted.
-
Skin and Eye Effects: Causes skin irritation and is classified as causing serious eye damage.[3] Prolonged or repeated exposure may cause an allergic reaction in sensitive individuals.[3][7]
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data available to classify this specific compound for these long-term effects.[6]
-
-
Ecological Information:
-
Toxicity: The compound is classified as very toxic to aquatic life with long-lasting effects.[3] It should not be released into the environment.[6][9]
-
Persistence and Degradability: Nitrophenols, in general, are subject to biodegradation and photolysis in water and soil.[14] The half-life can range from a few days to several weeks depending on environmental conditions like oxygen levels and sunlight exposure.[14]
-
Disposal Considerations
Waste disposal must be conducted in compliance with all federal, state, and local regulations.
-
Chemical Waste: The material should be disposed of by a licensed professional waste disposal service.[7] Do not allow it to enter the sewage system.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[7] It should be handled by a licensed waste disposal company.
References
- 1. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 2. 944805-22-5|5-Bromo-4-fluoro-2-nitrophenol|BLD Pharm [bldpharm.com]
- 3. This compound | 1016234-87-9 [sigmaaldrich.com]
- 4. bio-fount.com [bio-fount.com]
- 5. This compound CAS#: 1016234-87-9 [m.chemicalbook.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Bromo-4-fluoro-5-nitrophenol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-bromo-5-fluoro-2-nitrophenol in Modern Organic Synthesis
Introduction: A Multifunctional Building Block for Complex Synthesis
4-bromo-5-fluoro-2-nitrophenol is a highly functionalized aromatic compound that serves as a versatile and strategic building block in advanced organic synthesis. Its unique arrangement of four distinct functional groups—a phenolic hydroxyl, a nitro group, a bromine atom, and a fluorine atom—on a single benzene ring offers chemists multiple, orthogonal reactive sites. This structural complexity allows for a programmed, sequential modification of the molecule, making it an invaluable intermediate in the synthesis of complex target molecules, particularly in the fields of medicinal chemistry and drug discovery.
The presence of a strongly electron-withdrawing nitro group profoundly influences the reactivity of the ring, primarily by activating the ortho- and para-positioned halogen atoms for nucleophilic aromatic substitution (SNAr). The bromine atom provides a classical handle for palladium-catalyzed cross-coupling reactions, while the nitro group itself can be readily transformed into an amine, fundamentally altering the electronic properties of the molecule and introducing a potent nucleophilic center. Finally, the phenolic hydroxyl group offers a site for etherification, esterification, or resin immobilization for combinatorial library synthesis.[1]
This guide provides an in-depth exploration of the key transformations involving this compound, complete with mechanistic insights and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties & Handling
A clear understanding of the compound's physical properties is essential for its effective use and safe handling in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 1016234-87-9 | [1] |
| Molecular Formula | C₆H₃BrFNO₃ | [1] |
| Molecular Weight | 235.99 g/mol | [1] |
| Appearance | Solid | |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in a dark place | [1] |
| InChI Key | ZMSFGDZCAYKXOE-UHFFFAOYSA-N |
Safety Precautions: As with related nitrophenols and halogenated aromatics, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive handling and disposal information.
Core Synthetic Applications & Protocols
The strategic value of this compound lies in its capacity to undergo a variety of high-yield, regioselective reactions. The following sections detail the most critical transformations.
Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale: The SNAr reaction is a cornerstone of this reagent's utility. The potent electron-withdrawing nitro group, positioned ortho to the fluorine and para to the bromine, significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack.[2][3] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2]
Interestingly, in SNAr reactions, fluoride is often a better leaving group than bromide. This is because the rate-determining step is typically the initial nucleophilic attack on the ring. The high electronegativity of fluorine creates a more electrophilic carbon center, accelerating the attack, which more than compensates for the stronger C-F bond that is broken in the subsequent, fast elimination step.[4][5] This allows for selective substitution at the C-F position.
Caption: The SNAr addition-elimination mechanism.
Protocol 3.1.1: Selective SNAr with a Primary Amine
This protocol describes the selective displacement of the fluorine atom with benzylamine.
-
Materials:
-
This compound (1.0 equiv, e.g., 236 mg, 1.0 mmol)
-
Benzylamine (1.2 equiv, e.g., 129 mg, 1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, e.g., 276 mg, 2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound and potassium carbonate.
-
Add anhydrous DMF via syringe and stir the suspension for 10 minutes at room temperature.
-
Add benzylamine dropwise to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into 50 mL of cold water.
-
Acidify the aqueous mixture to pH ~5 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-bromo-2-nitro-5-(benzylamino)phenol.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
Mechanistic Rationale: The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[6] This reaction is highly valued for its functional group tolerance and generally mild conditions. The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7][8] The choice of base, ligand, and solvent is critical for achieving high yields.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 3.2.1: Suzuki Coupling with Phenylboronic Acid
This protocol details the coupling of the C-Br bond with phenylboronic acid.
-
Materials:
-
This compound (1.0 equiv, e.g., 236 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv, e.g., 637 mg, 3.0 mmol)
-
Degassed 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
-
-
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours under the inert atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (40 mL).
-
Wash the organic layer with water (20 mL) and then brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the target compound, 5-fluoro-2-nitro-[1,1'-biphenyl]-4-ol.
Reduction of the Nitro Group
Mechanistic Rationale: The conversion of the nitro group to an aniline is a pivotal transformation. It changes a powerful electron-withdrawing group into a strong electron-donating group, which deactivates the ring towards SNAr but strongly activates it for electrophilic aromatic substitution.[9] This transformation also introduces a key nucleophilic and basic site, essential for building many pharmaceutical scaffolds, such as kinase inhibitors.[10][11] Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or the use of metals in acid (e.g., Fe/HCl, SnCl₂).[9][12] Catalytic hydrogenation is often preferred for its clean workup.
Protocol 3.3.1: Catalytic Hydrogenation to an Aniline
This protocol describes the reduction of the nitro group to an amine.
-
Materials:
-
This compound (1.0 equiv, e.g., 236 mg, 1.0 mmol)
-
10% Palladium on Carbon (Pd/C) (10 wt%, e.g., 24 mg)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc) (15 mL)
-
Hydrogen (H₂) gas
-
-
Procedure:
-
Add this compound and the solvent (MeOH or EtOAc) to a hydrogenation flask.
-
Carefully add the 10% Pd/C catalyst under a stream of nitrogen.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen atmosphere and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-bromo-5-fluorophenol, which can often be used without further purification.
-
Strategic Synthesis Workflow
The orthogonality of the functional groups allows for multi-step, divergent syntheses from a single starting material. A researcher can strategically choose the sequence of reactions to build molecular complexity efficiently.
Caption: Divergent synthetic pathways using this compound.
Conclusion
This compound is a powerful and versatile intermediate for organic synthesis. Its pre-installed, orthogonally reactive functional groups provide a robust platform for constructing highly substituted aromatic compounds. By leveraging selective SNAr reactions, palladium-catalyzed cross-couplings, and nitro group reductions, chemists can access a diverse range of complex molecular architectures, making this compound a key asset in the development of novel pharmaceuticals, agrochemicals, and materials. The protocols and strategic insights provided herein serve as a comprehensive guide for unlocking the full synthetic potential of this valuable building block.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 4-Bromo-5-fluoro-2-nitrophenol in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. The strategic selection of starting materials—versatile building blocks—can significantly accelerate the path from concept to candidate. 4-Bromo-5-fluoro-2-nitrophenol is one such high-value intermediate. Its utility stems from a dense arrangement of orthogonal functional groups on a phenyl ring, each serving as a handle for distinct, high-yielding chemical transformations.
The strategic placement of the bromine atom, a fluorine substituent, a nitro group, and a phenolic hydroxyl provides medicinal chemists with a powerful platform for generating diverse compound libraries. The fluorine atom can enhance metabolic stability and binding affinity of the final compound.[1] The nitro and hydroxyl groups provide reactive sites for further functionalization, while the bromine atom is an ideal handle for cross-coupling reactions.[1] This note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound in synthetic campaigns, with a particular focus on the synthesis of kinase inhibitors, a cornerstone of modern oncology.[2][3]
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and reproducible science.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 1016234-87-9 | [4] |
| Molecular Formula | C₆H₃BrFNO₃ | [5] |
| Molecular Weight | 235.99 g/mol | [6] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Safety & Handling Protocol:
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements: Toxic if swallowed.[7] Causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[4] Very toxic to aquatic life with long-lasting effects.[4]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[8][9] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]
-
Handling: Avoid dust formation.[7] Do not eat, drink, or smoke when using this product.[7] Wash hands and any exposed skin thoroughly after handling.[7]
-
First Aid:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Synthetic Transformations: A Toolkit for Molecular Elaboration
The true power of this compound lies in its capacity to undergo a sequence of selective and high-yielding reactions. The following protocols detail key transformations that form the basis of its application in medicinal chemistry.
Suzuki-Miyaura Cross-Coupling: Forging Key C-C Bonds
The bromine atom serves as a robust handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone reaction for creating biaryl structures prevalent in kinase inhibitors.[10]
Scientist's Note: The choice of catalyst, ligand, and base is critical for success, especially with electronically modified substrates.[11] The use of a pre-catalyst system and careful degassing are essential to ensure high catalytic activity and prevent side reactions like protodeboronation.[12]
Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).[10]
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a supporting ligand.[11][13]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[11] The solution should be degassed again by bubbling with the inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.[11]
O-Alkylation / O-Arylation: Modifying the Phenolic Group
The acidic phenolic hydroxyl is readily functionalized via reactions like the Williamson ether synthesis to introduce alkyl or aryl side chains, which can be crucial for tuning solubility or interacting with specific protein residues.
Caption: Workflow for Williamson Ether Synthesis.
Detailed Protocol: O-Alkylation
-
Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile in a round-bottom flask.
-
Deprotonation: Add a suitable base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), 1.5-2.0 eq.) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Nitro Group Reduction: Unmasking the Amine
The electron-withdrawing nitro group can be selectively reduced to a primary amine, a versatile functional group for installing a wide range of functionalities via amide coupling, reductive amination, or sulfonamide formation.
Scientist's Note: Several reduction methods are available. Catalytic hydrogenation is clean but may not be compatible with all functional groups. Metal-in-acid reductions (e.g., SnCl₂/HCl or Fe/HCl) are robust and widely used alternatives.[14]
Caption: Workflow for Nitro Group Reduction using SnCl₂.
Detailed Protocol: Nitro Reduction with Tin(II) Chloride
-
Setup: Suspend the nitro-containing starting material (1.0 eq.) in ethanol (EtOH).
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. The reaction is typically complete within 1-3 hours. Monitor by LC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Basification: Dilute the residue with water and cool in an ice bath. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8) to precipitate the tin salts.
-
Extraction & Purification: Extract the aqueous slurry with ethyl acetate. Filter the combined organic layers through a pad of celite to remove inorganic solids. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
Application Case Study: Synthesis of a Kinase Inhibitor Scaffold
The true synthetic utility of this compound is realized when these individual reactions are combined in a logical sequence to build complex, biologically active molecules. Many kinase inhibitors feature a heterocyclic core linked to substituted aryl rings, a motif readily accessible from this building block.[15][16][17]
The diagram below illustrates a potential synthetic strategy to access a core scaffold relevant to kinase inhibitor design. This multi-step process leverages the orthogonal reactivity of the functional groups present in the starting material.
References
- 1. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. mdpi.com [mdpi.com]
- 3. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1016234-87-9 [sigmaaldrich.com]
- 5. PubChemLite - this compound (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]
- 6. 4-Bromo-2-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 17976316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 4-bromo-5-fluoro-2-nitrophenol
Introduction: Unlocking the Synthetic Potential of a Dihalogenated Nitrophenol
4-bromo-5-fluoro-2-nitrophenol is a richly functionalized aromatic compound poised for strategic synthetic transformations. Its utility, particularly in the realms of pharmaceutical and agrochemical development, stems from its activated benzene ring, which is susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the principles governing SNAr reactions on this substrate and offers detailed protocols for its practical application.
The reactivity of an aromatic ring towards nucleophiles is fundamentally dictated by its electronic landscape. Aromatic rings, being electron-rich, are inherently poor electrophiles.[1] However, the presence of potent electron-withdrawing groups (EWGs) can dramatically alter this character, rendering the ring electron-deficient and thus activated for nucleophilic attack.[1] In the case of this compound, the nitro group (-NO₂) is a powerful EWG that significantly activates the ring. For an SNAr reaction to proceed via the addition-elimination mechanism, the EWG must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1][2]
Regioselectivity: The Fluorine vs. Bromine Conundrum
A critical consideration for any reaction involving this compound is regioselectivity. The molecule presents two potential leaving groups: a fluorine atom at the C5 position and a bromine atom at the C4 position. The nitro group is ortho to the fluorine and para to the bromine. Both positions are, therefore, activated towards nucleophilic attack.
However, several factors strongly suggest that substitution will preferentially occur at the fluorine-bearing carbon (C5):
-
Activation by the Nitro Group: The nitro group provides resonance stabilization to the negative charge of the Meisenheimer complex when the nucleophile attacks at either the ortho or para position. The proximity of the fluorine at the ortho position allows for a more significant inductive effect from the nitro group, further stabilizing the transition state.
-
The "Halogen Effect" in SNAr: In contrast to SN1 and SN2 reactions where iodide is the best leaving group, the reactivity order for halogens in SNAr is often F > Cl > Br > I.[2] This is because the rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond.[2] The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer complex through its powerful inductive electron withdrawal, thereby lowering the activation energy of this first step.[2]
Therefore, it is predicted that nucleophilic attack will predominantly lead to the displacement of the fluoride ion.
Core Reaction Mechanism: The Addition-Elimination Pathway
The SNAr reaction of this compound is anticipated to proceed through a two-step addition-elimination mechanism.
Caption: Predicted SNAr Mechanism for this compound
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
Experimental Protocols
The following protocols are designed as general guidelines for performing SNAr reactions on this compound with common classes of nucleophiles. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
This protocol details the synthesis of 4-bromo-5-(morpholin-4-yl)-2-nitrophenol. The reaction typically requires a base to deprotonate the amine or to act as a scavenger for the HF generated.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous DMF or DMSO as the solvent.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Add morpholine (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C. The choice of temperature depends on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they solvate the cation of the base but not the nucleophile, thus enhancing its nucleophilicity.
-
Base: Potassium carbonate is a mild base sufficient to neutralize the HF formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is often necessary to overcome the activation energy barrier for the initial nucleophilic attack.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
This protocol describes the synthesis of 4-bromo-5-methoxy-2-nitrophenol. Alkoxides are strong nucleophiles and reactions often proceed at lower temperatures.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) solution in methanol or solid NaOMe
-
Anhydrous methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.1 eq) to the reaction mixture. If using a solution, add it dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sodium methoxide is a strong base and can react with atmospheric moisture and CO₂. An inert atmosphere is crucial for reproducibility.
-
Quenching: Acidification is necessary to protonate the phenoxide intermediate and any unreacted methoxide before workup.
-
Temperature Control: The reaction is often exothermic, and starting at 0 °C helps to control the reaction rate and minimize side reactions.
Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This protocol outlines the synthesis of 4-bromo-2-nitro-5-(phenylthio)phenol. Thiols are excellent nucleophiles, but their corresponding thiolates are even more potent. A base is used to generate the thiolate in situ.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if needed.
-
Anhydrous DMF or THF
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.
-
Add thiophenol (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Acidify the reaction mixture with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Base for Thiol: Potassium carbonate is generally sufficient to deprotonate thiophenol (pKa ~6.6) to form the more nucleophilic thiophenolate.
-
Nucleophilicity: Thiolates are very soft and potent nucleophiles, often allowing for milder reaction conditions compared to amines or alkoxides.
Data Presentation: Summary of Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Expected Product |
| Amine | Morpholine | K₂CO₃ | DMF, DMSO | 80 - 100 | 4-bromo-5-(morpholin-4-yl)-2-nitrophenol |
| Alkoxide | Sodium Methoxide | - | THF, MeOH | 0 - RT | 4-bromo-5-methoxy-2-nitrophenol |
| Thiol | Thiophenol | K₂CO₃ | DMF, THF | RT - 60 | 4-bromo-2-nitro-5-(phenylthio)phenol |
Visualization of Experimental Workflow
Caption: General Experimental Workflow for SNAr Reactions
Conclusion
This compound is a versatile building block for the synthesis of complex substituted phenols via nucleophilic aromatic substitution. The strong activation provided by the ortho-nitro group, coupled with the superior leaving group ability of fluorine in SNAr reactions, dictates a predictable and selective substitution at the C5 position. The protocols provided herein offer a robust starting point for researchers to explore the synthetic utility of this compound with a variety of nucleophiles. As with any chemical synthesis, careful optimization and adherence to safety protocols are paramount for successful and safe experimentation.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-bromo-5-fluoro-2-nitrophenol
Introduction: The Strategic Value of 4-bromo-5-fluoro-2-nitrophenol in Heterocyclic Synthesis
This compound is a highly functionalized aromatic compound that serves as a versatile and strategic starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a nitro group ortho to a hydroxyl group, and the presence of both bromo and fluoro substituents, provides a rich platform for a variety of chemical transformations. This makes it a valuable building block for researchers, particularly in the fields of medicinal chemistry and drug development, where heterocyclic scaffolds are prevalent in a vast number of therapeutic agents[1].
The core reactivity of this compound in heterocyclic synthesis hinges on the facile reduction of the nitro group to an amine. The resulting 2-amino-4-bromo-5-fluorophenol is a key intermediate that can undergo a range of cyclization reactions to form fused heterocyclic systems. The bromo and fluoro substituents not only influence the electronic properties and reactivity of the molecule but also offer valuable handles for further functionalization, enabling the generation of diverse chemical libraries for biological screening.
This comprehensive guide provides detailed application notes and protocols for the synthesis of two important classes of heterocyclic compounds—benzoxazoles and phenoxazines—from this compound. Additionally, it explores advanced synthetic strategies involving palladium-catalyzed intramolecular cyclizations, leveraging the bromo substituent for the construction of more complex molecular architectures.
Part 1: Synthesis of 6-bromo-5-fluoro-substituted Benzoxazoles
Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[2][3]. The synthesis of substituted benzoxazoles from this compound proceeds via a two-step sequence: reduction of the nitro group followed by cyclization of the resulting aminophenol with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative.
Mechanistic Rationale
The formation of the benzoxazole ring from a 2-aminophenol involves the condensation of the amino and hydroxyl groups with a carbonyl-containing reagent. When using an aldehyde, the initial step is the formation of a Schiff base between the amino group and the aldehyde. Subsequent intramolecular cyclization through nucleophilic attack of the hydroxyl group onto the imine carbon, followed by dehydration, yields the aromatic benzoxazole ring. The reaction is typically acid-catalyzed to facilitate both the imine formation and the dehydration step.
Experimental Protocols
Step 1: Reduction of this compound to 2-amino-4-bromo-5-fluorophenol
The selective reduction of the nitro group in the presence of halogen substituents is crucial to avoid dehalogenation. Tin(II) chloride (SnCl₂) in an acidic medium is a reliable and effective reagent for this transformation.
Protocol 1: SnCl₂ Reduction
-
Reagents and Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-4-bromo-5-fluorophenol.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Step 2: Synthesis of 2-Aryl-6-bromo-5-fluorobenzoxazoles via Condensation with Aromatic Aldehydes
Protocol 2: Acid-Catalyzed Condensation
-
Reagents and Materials:
-
2-amino-4-bromo-5-fluorophenol (from Step 1)
-
Substituted aromatic aldehyde (1.0-1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-amino-4-bromo-5-fluorophenol (1.0 eq), the desired aromatic aldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-aryl-6-bromo-5-fluorobenzoxazole.
-
Caption: Synthesis of a bromo-fluoro-substituted phenoxazine derivative.
Part 3: Advanced Synthesis via Palladium-Catalyzed Intramolecular Cyclization
The presence of a bromine atom on the aromatic ring of derivatives of this compound opens up possibilities for more advanced synthetic strategies, particularly palladium-catalyzed intramolecular cyclization reactions. These reactions are powerful tools for the construction of complex heterocyclic systems with high efficiency and selectivity.
Conceptual Framework
This approach involves first modifying the 2-amino-4-bromo-5-fluorophenol intermediate, for example, by N-alkylation with a suitable unsaturated group such as an allyl or propargyl group. The resulting substrate, containing both a nucleophile (the amino or hydroxyl group) and an unsaturation, along with the bromo substituent, can then undergo an intramolecular palladium-catalyzed cyclization. The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by intramolecular carbopalladation or aminopalladation onto the tethered alkene or alkyne, and subsequent reductive elimination to afford the cyclized product and regenerate the Pd(0) catalyst.
Exemplary Protocol: Intramolecular Cyclization of an N-Allyl Derivative
Step 1: N-Allylation of 2-amino-4-bromo-5-fluorophenol
Protocol 4: N-Allylation
-
Reagents and Materials:
-
2-amino-4-bromo-5-fluorophenol (from Protocol 1)
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve 2-amino-4-bromo-5-fluorophenol (1.0 eq) in acetone or DMF in a round-bottom flask.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Add allyl bromide (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N-allyl-2-amino-4-bromo-5-fluorophenol.
-
Step 2: Palladium-Catalyzed Intramolecular Cyclization
Protocol 5: Heck-type Intramolecular Cyclization
-
Reagents and Materials:
-
N-allyl-2-amino-4-bromo-5-fluorophenol (from Protocol 4)
-
Palladium(II) acetate (Pd(OAc)₂) (catalytic amount, e.g., 5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., 10 mol%)
-
A suitable base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Anhydrous solvent, such as acetonitrile or DMF
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions.
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add N-allyl-2-amino-4-bromo-5-fluorophenol (1.0 eq), palladium(II) acetate, the phosphine ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired cyclized heterocyclic product.
-
Diagram 3: Palladium-Catalyzed Intramolecular Cyclization
Caption: Advanced synthesis via Pd-catalyzed intramolecular cyclization.
Data Summary
| Protocol | Starting Material | Product Type | Key Reagents | Typical Yields |
| 1 | This compound | 2-Aminophenol | SnCl₂·2H₂O, HCl | Good to Excellent |
| 2 | 2-amino-4-bromo-5-fluorophenol | Benzoxazole | Aromatic aldehyde, p-TSA | Moderate to Good |
| 3 | 2-amino-4-bromo-5-fluorophenol | Phenoxazine | 1,2-difluoro-4,5-dinitrobenzene, Na₂CO₃ | Moderate to Good |
| 4 | 2-amino-4-bromo-5-fluorophenol | N-Allylated aminophenol | Allyl bromide, K₂CO₃ | Good |
| 5 | N-allyl-2-amino-4-bromo-5-fluorophenol | Fused Heterocycle | Pd(OAc)₂, Ligand, Base | Moderate to Good |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. The initial reduction of the nitro group to an amine is a key transformation that opens the door to the construction of benzoxazoles, phenoxazines, and other important heterocyclic scaffolds. Furthermore, the presence of the bromo substituent allows for the application of modern synthetic methods, such as palladium-catalyzed intramolecular cyclizations, to create more complex and diverse molecular architectures. These approaches are highly relevant for the discovery and development of new therapeutic agents and functional materials.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-bromo-5-fluoro-2-nitrophenol
Introduction: Navigating the Complexities of a Multifunctional Aryl Halide
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 4-bromo-5-fluoro-2-nitrophenol as a key building block. This substrate is of significant interest to researchers in drug development and materials science due to its unique electronic and structural features. The presence of a phenolic hydroxyl group, a strongly electron-withdrawing nitro group, and a fluoro substituent on the aromatic ring offers a versatile platform for the synthesis of complex molecular architectures. However, these same functionalities present distinct challenges in reaction design and optimization.
The electron-deficient nature of the aromatic ring, a consequence of the nitro and fluoro groups, generally facilitates the oxidative addition of the carbon-bromine bond to the palladium(0) catalyst, often the rate-limiting step in cross-coupling reactions. Conversely, the acidic proton of the phenolic hydroxyl group can complicate reactions that require basic conditions, necessitating careful selection of the base to avoid unwanted side reactions or catalyst deactivation.
This guide will dissect the mechanistic intricacies of four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—in the context of this compound. We will provide detailed, field-proven protocols, explain the rationale behind the choice of reagents and conditions, and present data in a clear, comparative format. The aim is to equip researchers with the knowledge and practical guidance to successfully employ this versatile substrate in their synthetic endeavors.
The Foundation: The Palladium Catalytic Cycle
All palladium-catalyzed cross-coupling reactions discussed herein proceed through a common catalytic cycle. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions. The cycle is initiated by the active Pd(0) catalyst.
Caption: General Palladium Catalytic Cycle
The cycle comprises three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (C-Br in our case), forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira): An organometallic coupling partner transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.
For the Heck reaction, the mechanism involves migratory insertion of an alkene followed by β-hydride elimination. In the Buchwald-Hartwig amination, the amine coordinates to the palladium complex, followed by deprotonation and reductive elimination.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] Given the electron-deficient nature of this compound, it is a prime candidate for Suzuki coupling.
Causality Behind Experimental Choices
-
Catalyst and Ligand: For electron-deficient aryl bromides, a catalyst system with good activity is required. A combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective. These ligands promote both oxidative addition and reductive elimination.[2]
-
Base Selection: The choice of base is critical due to the acidic phenol. A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often preferred over stronger bases like alkoxides, which could deprotonate the phenol and potentially interfere with the catalyst.[3] The base is necessary to activate the boronic acid for transmetalation.[4]
-
Solvent System: A mixture of an organic solvent like dioxane or toluene with water is commonly used. Water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add the palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Expected Outcomes and Considerations
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 1-3 mol% | Balances reaction efficiency with cost. |
| Ligand | SPhos, XPhos | Bulky, electron-rich ligands for efficient catalysis. |
| Base | K₃PO₄, K₂CO₃ | Moderately strong to activate boronic acid without deprotonating phenol excessively. |
| Solvent | Dioxane/Water (4:1) | Good solubility for reactants and facilitates base action. |
| Temperature | 90-100 °C | Provides sufficient energy for catalytic turnover. |
| Expected Yield | 70-95% | Highly dependent on the specific boronic acid used. |
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[5][6] This reaction is particularly useful for synthesizing stilbene and cinnamate derivatives.
Causality Behind Experimental Choices
-
Catalyst System: Palladium(II) acetate is a common and effective precatalyst. In many cases, phosphine ligands are not strictly necessary, especially with electron-deficient aryl halides, though their addition can sometimes improve yields and selectivity.[7]
-
Base: An organic base such as triethylamine (NEt₃) is frequently used. It serves to neutralize the HBr generated during the reaction and to regenerate the Pd(0) catalyst.[8]
-
Solvent: A polar aprotic solvent like DMF or NMP is typically employed to ensure the solubility of the reactants and the palladium catalyst.
Detailed Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a sealed tube, add this compound (1.0 equiv.), palladium(II) acetate (0.03 equiv.), and anhydrous DMF.
-
Add triethylamine (2.0 equiv.) and styrene (1.5 equiv.) to the mixture.
-
Seal the tube and heat in an oil bath at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Expected Outcomes and Considerations
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A reliable and common palladium source. |
| Base | NEt₃ | Neutralizes HBr and regenerates the catalyst. |
| Solvent | DMF, NMP | Polar aprotic solvent for good solubility. |
| Temperature | 100-120 °C | Higher temperatures are often required for Heck reactions. |
| Expected Yield | 60-85% | Yields can be variable depending on the alkene. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[9][10] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.
Causality Behind Experimental Choices
-
Dual Catalyst System: The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves as both a base to deprotonate the terminal alkyne and often as the solvent.[5]
-
Solvent: Anhydrous THF or DMF is commonly used as a co-solvent if the amine base is not used as the solvent.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Expected Outcomes and Considerations
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | A standard and effective catalyst for Sonogashira coupling. |
| Cu Co-catalyst | CuI | Facilitates the formation of the copper acetylide. |
| Base | NEt₃, i-Pr₂NH | Deprotonates the alkyne and acts as a solvent/co-solvent. |
| Solvent | THF, DMF | Anhydrous conditions are important. |
| Temperature | Room temp. to 50 °C | Generally mild conditions are sufficient. |
| Expected Yield | 75-95% | Often high-yielding with a broad substrate scope. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[6][12] This reaction has broad applications in the pharmaceutical industry.
Causality Behind Experimental Choices
-
Catalyst and Ligand: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are crucial for high reactivity, especially with less reactive amines. Ligands like XPhos and RuPhos are often employed with a palladium precursor like Pd₂(dba)₃.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice.[14] The choice of base is particularly important here to ensure it is strong enough to deprotonate the amine without causing unwanted reactions with the phenol.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base.
Caption: Buchwald-Hartwig Amination Workflow
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.) to a Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and morpholine (1.2 equiv.) via syringe under an inert atmosphere.
-
Heat the reaction mixture in an oil bath at 100 °C for 8-16 hours.
-
Monitor the reaction's progress by LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Wash the organic layer with water and brine, then dry over sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash chromatography.
Data Presentation: Expected Outcomes and Considerations
| Parameter | Recommended Condition | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ | A common and effective Pd(0) source. |
| Ligand | XPhos, RuPhos | Bulky, electron-rich ligands are essential for this transformation. |
| Base | NaOt-Bu, K₃PO₄ | A strong, non-nucleophilic base is required. K₃PO₄ can be an alternative for sensitive substrates. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent is crucial. |
| Temperature | 80-110 °C | Necessary to drive the reaction to completion. |
| Expected Yield | 65-90% | Highly dependent on the amine coupling partner. |
Conclusion and Future Directions
This compound is a highly functionalized and versatile substrate for palladium-catalyzed cross-coupling reactions. While its electronic properties are favorable for oxidative addition, the presence of the phenolic hydroxyl group necessitates careful optimization of the reaction conditions, particularly the choice of base. The protocols provided in this guide offer robust starting points for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. Researchers are encouraged to use these methods as a foundation and to perform systematic optimization to achieve the best results for their specific coupling partners. The continued exploration of new ligands and catalyst systems will undoubtedly further expand the utility of this valuable synthetic building block.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Standard reaction conditions for 4-bromo-5-fluoro-2-nitrophenol
An In-Depth Guide to the Synthesis and Reaction Protocols of 4-bromo-5-fluoro-2-nitrophenol
Authored by: A Senior Application Scientist
This document provides a detailed exploration of this compound, a versatile chemical intermediate crucial in the fields of medicinal chemistry and materials science. We will delve into its chemical profile, reactivity, and standard protocols for its application in further synthesis, designed for researchers, scientists, and professionals in drug development.
Compound Profile and Physicochemical Properties
This compound is a substituted aromatic compound featuring a phenol backbone with bromo, fluoro, and nitro functional groups. This unique combination of substituents imparts a distinct reactivity profile, making it a valuable building block in organic synthesis.[1] The orthogonal arrangement of the nitro and halogen groups allows for sequential displacement reactions, while the phenolic moiety can be leveraged for various modifications or for immobilization onto a solid support for combinatorial chemistry applications.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1016234-87-9 | [2][3] |
| Molecular Formula | C₆H₃BrFNO₃ | [2] |
| Molecular Weight | 235.99 g/mol | [2] |
| Appearance | White to yellow powder or crystal | [4] |
| Purity | Typically ≥95-97% | [2] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere | |
| IUPAC Name | This compound | |
| SMILES | OC1=CC(F)=C(Br)C=C1--INVALID-LINK--=O | [2] |
| InChI Key | ZMSFGDZCAYKXOE-UHFFFAOYSA-N |
Safety, Handling, and Hazard Analysis
Due to its chemical nature as a nitrophenol derivative, this compound must be handled with appropriate care. Nitrophenols can be toxic and are often flammable.[5]
Hazard Identification:
-
Signal Word: Danger
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long lasting effects).
-
Precautionary Statements: P261, P273, P280, P301+P312, P302+P352, P305+P351+P338.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.[6]
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.
-
First Aid Measures:
-
If Swallowed: Rinse mouth and consult a physician. Do not induce vomiting.[7]
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water.[7]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]
Core Reactivity: A Mechanistic Overview
The reactivity of this compound is governed by the interplay of its three key functional groups: the phenolic hydroxyl, the nitro group, and the halogens.
Caption: Key reactive sites on this compound and their corresponding reaction types.
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide ion. This nucleophilic oxygen is the site for reactions like Williamson ether synthesis and esterification.[8][9]
-
Nitro Group: As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[10] This activation is due to the stabilization of the negatively charged Meisenheimer complex intermediate.[10] The nitro group itself can be readily reduced to an amino group.[11][12]
-
Halogens (Fluorine and Bromine): Both halogens can act as leaving groups in SNAr reactions. In the context of SNAr, fluorine is often a better leaving group than bromine or chlorine.[13][14] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[14][15]
Standard Reaction Protocols
The following protocols are standard procedures that leverage the key reactive sites of the molecule.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the synthesis of an ether from the phenolic hydroxyl group, a common strategy for protecting the phenol or for introducing new functionalities. The reaction proceeds via an Sₙ2 mechanism.[8]
Principle: The phenol is first deprotonated with a suitable base to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form the ether.
Caption: Workflow for the O-alkylation of this compound.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent: Add a suitable anhydrous polar aprotic solvent such as acetone or dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Deprotonation: Add a base. For a moderately reactive alkyl halide, anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) is a practical choice. For less reactive halides, a stronger base like sodium hydride (NaH, 1.1 eq) may be used, though with greater caution.
-
Activation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. If using K₂CO₃, filter off the solid. If using DMF, pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality of Choices:
-
Solvent: Polar aprotic solvents (DMF, acetone) are used because they solvate the cation of the base (e.g., K⁺) but not the phenoxide anion, leaving it highly nucleophilic and accelerating the Sₙ2 reaction.[16]
-
Base: K₂CO₃ is a mild, inexpensive, and easy-to-handle base suitable for most activated phenols. NaH is much stronger and is reserved for cases where deprotonation is difficult or a very fast reaction is desired.
Protocol 2: Reduction of the Nitro Group to an Amine
This transformation is fundamental in drug development, as anilines are common precursors for amides, sulfonamides, and other key functional groups.
Principle: The nitro group is reduced to a primary amine. Common reagents include metal/acid combinations or catalytic hydrogenation.
Table 2: Comparison of Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Advantages | Disadvantages |
| SnCl₂·2H₂O / HCl | Ethanol or Ethyl Acetate, Reflux | Chemoselective (tolerates many functional groups), reliable. | Stoichiometric tin waste, acidic workup. |
| Fe / NH₄Cl | Ethanol/Water, Reflux | Inexpensive, milder than strong acid systems.[17] | Heterogeneous reaction, iron sludge can complicate workup. |
| H₂ / Pd-C | Methanol or Ethanol, RT, 1-3 atm H₂ | Clean reaction (byproducts are water), high yield. | Can cause dehalogenation (C-Br bond may be cleaved).[17] |
Experimental Protocol (using SnCl₂):
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully concentrate it to remove most of the ethanol.
-
Basification: Dilute the residue with ethyl acetate and cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9) to precipitate tin salts.
-
Filtration: Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad with additional ethyl acetate.
-
Purification: Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired aniline.
Causality of Choices:
-
SnCl₂: This reagent is chosen for its excellent chemoselectivity.[12] Unlike catalytic hydrogenation, it reliably reduces the nitro group without cleaving the C-Br bond, preserving the halogen for subsequent cross-coupling reactions.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol utilizes the electron-deficient nature of the aromatic ring to displace one of the halogens with a nucleophile.
Principle: A strong nucleophile attacks the aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized Meisenheimer complex. The leaving group is then expelled to restore aromaticity.
Experimental Protocol (using a generic amine nucleophile):
-
Setup: Combine this compound (1.0 eq) and the amine nucleophile (e.g., piperidine, morpholine) (1.5-2.0 eq) in a pressure-tolerant vial.
-
Solvent and Base: Add a polar aprotic solvent like DMSO or DMF, and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Seal the vial and heat the mixture to 80-120 °C. The reaction progress can be monitored by LC-MS or TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.
Causality and Mechanistic Insight:
-
Leaving Group: While both fluorine and bromine are potential leaving groups, the high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack.[14] Therefore, depending on the nucleophile and conditions, selective substitution of the fluorine atom can often be achieved.
-
Reaction Conditions: The reaction often requires heat to overcome the activation energy for breaking the aromaticity to form the Meisenheimer intermediate. The base is necessary to neutralize the H-X formed if a primary or secondary amine is used as the nucleophile.
References
- 1. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. This compound | 1016234-87-9 [chemicalbook.com]
- 4. This compound | 1016234-87-9 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 5. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Derivatization of 4-bromo-5-fluoro-2-nitrophenol in Drug Discovery
Abstract
This document provides a comprehensive guide for the chemical derivatization of 4-bromo-5-fluoro-2-nitrophenol, a versatile scaffold for the synthesis of novel molecular entities in drug discovery. The strategic placement of orthogonal functional groups—a reactive phenol, a displaceable bromine atom, and electron-withdrawing nitro and fluoro groups—renders this molecule a highly valuable starting material for generating diverse chemical libraries. We present detailed, field-proven protocols for two primary derivatization strategies: O-alkylation of the phenolic hydroxyl group via the Williamson ether synthesis and carbon-carbon bond formation at the bromine-substituted position through the Suzuki-Miyaura cross-coupling reaction. The underlying chemical principles, rationale for reagent selection, and practical considerations for reaction setup, monitoring, and purification are discussed in detail to ensure reproducibility and success.
Introduction: The Strategic Value of the this compound Scaffold
The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. The success of a drug discovery program often hinges on the ability to rapidly synthesize and screen diverse libraries of compounds to identify promising lead structures. The choice of the initial chemical scaffold is therefore a critical strategic decision. This compound (CAS No. 1016234-87-9) has emerged as a particularly attractive starting point for several key reasons.[1]
-
Multifunctionality for Divergent Synthesis: The molecule possesses three distinct functional handles that can be addressed with high selectivity. The acidic phenol allows for facile modification of the hydroxyl group. The aryl bromide is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. The nitro group can be readily reduced to an amine, opening up another avenue for derivatization, such as amide bond formation. This multi-functionality allows for the creation of complex, three-dimensional structures from a simple, commercially available starting material.
-
The Role of Fluorine in Medicinal Chemistry: The presence of a fluorine atom can significantly enhance the pharmacological profile of a drug candidate.[2] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and improve membrane permeability.[2] These favorable modifications can lead to improved bioavailability and efficacy.
-
Bioactivity of the Nitrophenol Moiety: Nitroaromatic compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3] The electron-withdrawing nature of the nitro group can also influence the molecule's interaction with biological targets.
This guide will focus on two of the most powerful and widely used derivatization strategies for this scaffold, providing researchers with the practical knowledge to leverage its full potential in their drug discovery efforts.
Derivatization Strategies and Protocols
The derivatization of this compound can be systematically approached by targeting its key functional groups. The following sections provide detailed protocols for two high-impact transformations.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and reliable method for forming an ether linkage by reacting an alkoxide with an alkyl halide.[4][5][6] This reaction is ideal for modifying the phenolic hydroxyl group of our scaffold, allowing for the introduction of a wide variety of alkyl, benzyl, or other side chains. These modifications can significantly impact the compound's lipophilicity, solubility, and steric profile, which are critical parameters for tuning biological activity.
Causality of Experimental Choices:
-
Base Selection: The reaction proceeds via an SN2 mechanism, which requires the deprotonation of the weakly nucleophilic phenol to form a much more potent nucleophile, the phenoxide.[5][7] For aryl ethers, moderately strong bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are preferred as they are strong enough to deprotonate the phenol without promoting side reactions.[6][8]
-
Solvent: A polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.[6]
-
Alkyl Halide: Primary alkyl halides are the best substrates for this reaction as they are most susceptible to SN2 attack with minimal competing E2 elimination.[4][5]
Experimental Protocol: Synthesis of 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
Methyl iodide (CH3I) (1.2 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a suspension (approximately 10-15 mL per gram of the starting phenol).
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
-
Slowly add methyl iodide (1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ether derivative.
Data Presentation:
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Moles | Mass (g) | Volume (mL) |
| This compound | 236.00 | 1.0 | TBD | TBD | - |
| Potassium Carbonate | 138.21 | 2.0 | TBD | TBD | - |
| Methyl Iodide | 141.94 | 1.2 | TBD | TBD | TBD |
TBD: To be determined by the researcher based on the desired scale.
Visualization of the Workflow:
Caption: Workflow for O-alkylation via Williamson Ether Synthesis.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[9][10][11] This reaction is exceptionally well-suited for derivatizing the bromo-position of our scaffold, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. This strategy is particularly powerful for building biaryl structures, a common motif in many biologically active molecules.[12]
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst.[9] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly used, air-stable precatalyst that generates the active Pd(0) species in situ.
-
Base: A base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[13] An aqueous solution of a carbonate base like K2CO3 or Na2CO3 is typically effective.
-
Solvent System: The reaction is often performed in a biphasic solvent system, such as a mixture of an organic solvent (e.g., dioxane or toluene) and water. This facilitates the dissolution of both the organic-soluble starting materials and the water-soluble inorganic base.
Experimental Protocol: Synthesis of 5-fluoro-2-nitro-4-phenylphenol
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.03 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Add 1,4-dioxane to the flask.
-
In a separate container, prepare a 2M aqueous solution of potassium carbonate (K2CO3). Add the required amount (2.0 eq) of this solution to the reaction flask.
-
Fit the flask with a reflux condenser and purge the system with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (1x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired biaryl product.
Data Presentation:
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Moles | Mass (g) |
| This compound | 236.00 | 1.0 | TBD | TBD |
| Phenylboronic Acid | 121.93 | 1.2 | TBD | TBD |
| Pd(PPh3)4 | 1155.56 | 0.03 | TBD | TBD |
| Potassium Carbonate | 138.21 | 2.0 | TBD | TBD |
TBD: To be determined by the researcher based on the desired scale.
Visualization of the Workflow:
Caption: Workflow for Suzuki-Miyaura Cross-Coupling Reaction.
Logical Relationships in Derivatization
The two protocols described above can be used sequentially to create highly complex and diverse molecules. The order of operations is a key strategic consideration.
Caption: Sequential derivatization pathways for this compound.
Generally, performing the O-alkylation first may be advantageous as it protects the acidic phenolic proton, which could potentially interfere with the basic conditions of some Suzuki-Miyaura coupling reactions. However, the choice of pathway will ultimately depend on the specific substrates and desired final product.
Conclusion
This compound is a powerful and versatile building block for drug discovery. The protocols detailed in these application notes for O-alkylation and Suzuki-Miyaura cross-coupling provide a solid foundation for researchers to generate diverse libraries of novel compounds. By understanding the chemical principles behind these transformations, scientists can rationally design and synthesize new molecular entities with the potential to become next-generation therapeutics.
References
- 1. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 2. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. researchgate.net [researchgate.net]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Khan Academy [khanacademy.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. nobelprize.org [nobelprize.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. youtube.com [youtube.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Suzuki Coupling [organic-chemistry.org]
The Strategic Integration of Fluorinated Building Blocks in Modern Pharmaceutical R&D
Introduction: Fluorine as a "Magic Bullet" in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has evolved from a niche tactic to a cornerstone of rational drug design.[1] Approximately 30% of all small-molecule drugs approved by the FDA between 2018 and 2022 contained fluorine, a testament to its profound impact on pharmacological properties.[2] This trend is not coincidental; the unique and potent physicochemical characteristics of fluorine and fluorinated moieties, such as the trifluoromethyl (-CF₃) group, provide medicinal chemists with a powerful toolkit to overcome common developmental hurdles.[3][4]
The introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity for its target.[5][6][7] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 (CYP450) enzymes.[8][9] This "metabolic blocking" strategy can significantly extend a drug's half-life, reduce patient dosing frequency, and improve overall therapeutic efficacy.[6][10]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only an in-depth analysis of the multifaceted roles of fluorinated building blocks but also detailed, field-proven protocols for their synthesis, characterization, and evaluation. We will explore the causality behind experimental choices, moving from foundational principles to practical, actionable methodologies.
Part 1: Modulating Physicochemical Properties with Fluorine
The decision to incorporate fluorine is driven by its ability to predictably and beneficially alter key molecular properties. Understanding these effects is critical for successful drug design.
Enhancing Metabolic Stability
One of the most common applications of fluorination is to block metabolic "soft spots" within a drug candidate.[11] Aromatic rings and activated C-H bonds are often susceptible to oxidative metabolism. Replacing a hydrogen atom with fluorine at such a position can thwart enzymatic action, thereby increasing the compound's metabolic stability and in vivo half-life.[12][13]
Illustrative Data:
The following table provides a conceptual comparison of the metabolic stability of a hypothetical chloroindane scaffold, illustrating the typical effect of fluorination.
| Compound | Structure | Key Feature | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Parent Chloroindane | (Structure of a generic chloroindane) | Metabolically labile C-H bond | 15 | 46.2 |
| Fluorinated Chloroindane | (Structure with F at labile site) | Fluorine blocks oxidation | 90 | 7.7 |
| Data is illustrative. HLM: Human Liver Microsomes. |
This significant increase in metabolic stability, as shown in the table, directly translates to improved pharmacokinetic profiles.[9]
Tuning Lipophilicity and pKa
The effect of fluorine on lipophilicity (logP) is nuanced and highly dependent on the molecular context.[2] While polyfluorination often increases lipophilicity, strategic monofluorination can sometimes reduce it.[14][15] This allows for fine-tuning of a drug's ability to cross biological membranes.[8][13]
Fluorine's powerful electron-withdrawing effect can also significantly lower the pKa of nearby basic functional groups, such as amines.[3] This modulation of ionization state at physiological pH can profoundly impact a compound's solubility, cell permeability, and target engagement.[16]
Comparative Physicochemical Properties of Cinnamic Acid Analogs:
| Compound | pKa | logP |
| Cinnamic Acid | 4.44 | 2.13[2] |
| 2-Fluorocinnamic Acid | 4.10 (Predicted) | 1.9 (Computed)[2] |
| 3-Fluorocinnamic Acid | 4.29 (Predicted) | 2.2 (Predicted)[2] |
| 4-Fluorocinnamic Acid | 4.43 (Predicted) | 1.92 (Calculated)[2] |
As the data indicates, the position of the fluorine atom subtly alters both acidity and lipophilicity, providing chemists with options to optimize a lead compound.[2]
Part 2: Synthesis of Key Fluorinated Building Blocks
The availability of diverse fluorinated building blocks is essential for their successful integration into drug discovery programs. Advances in synthetic chemistry have made the selective introduction of fluorine more accessible than ever.[17]
Protocol: Electrophilic Fluorination of an Activated Methylene Compound
This protocol describes the synthesis of a fluorinated β-dicarbonyl compound using Selectfluor®, a widely used and stable electrophilic fluorinating agent.[18][19][20]
Objective: To synthesize 2-fluoro-2-(trifluoroacetyl)cyclopentanone.
Materials:
-
2-(Trifluoroacetyl)cyclopentanone
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis, magnetic stirrer, TLC plates
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoroacetyl)cyclopentanone (1.0 eq) in anhydrous acetonitrile (20 mL).
-
Reagent Addition: Add Selectfluor® (1.1 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-2-(trifluoroacetyl)cyclopentanone.[18]
Protocol: Synthesis of a Trifluoromethylated Aniline Derivative
Trifluoromethylated anilines are crucial intermediates in the synthesis of numerous pharmaceuticals.[12] This protocol details the regioselective bromination of 3-(trifluoromethyl)aniline.
Objective: To synthesize 4-bromo-3-(trifluoromethyl)aniline.
Materials:
-
3-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in DMF in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution while stirring at room temperature.
-
Reaction Monitoring: Stir the mixture for 3 hours at room temperature. Monitor for completion via TLC.
-
Work-up:
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield 4-bromo-3-(trifluoromethyl)aniline.[12]
Workflow for Late-Stage Fluorination
Late-stage fluorination (LSF) refers to the introduction of fluorine at a late step in a synthetic sequence, which is highly valuable for rapidly creating analogs of complex molecules.[6][21]
Caption: Decision workflow for implementing late-stage fluorination in a drug discovery project.
Part 3: Analytical Characterization and Property Assessment
Robust analytical methods are paramount for confirming the successful synthesis of fluorinated compounds and for evaluating the impact of fluorination on their properties.
Protocol: Characterization by ¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive and indispensable tool for characterizing organofluorine compounds.[22] Its wide chemical shift range minimizes signal overlap, providing clear structural information.[23][24]
Objective: To obtain a standard ¹⁹F NMR spectrum of a purified fluorinated compound.
Materials:
-
Purified fluorinated compound (~5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Internal standard (optional, e.g., trifluorotoluene)
Procedure:
-
Sample Preparation: Dissolve the fluorinated compound in the appropriate deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and lock the spectrometer on the deuterium signal of the solvent.
-
Select the ¹⁹F nucleus for observation.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹⁹F spectrum. A simple pulse-acquire sequence is usually sufficient.
-
For quantitative analysis, ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the fluorine nuclei of interest.[23]
-
If necessary, acquire a proton-decoupled ¹⁹F spectrum to simplify multiplets into singlets, which can aid in signal assignment and integration.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum. Chemical shifts are typically referenced to CFCl₃ (0 ppm).
-
Integrate the signals to determine the relative ratios of different fluorine environments in the molecule.[23]
-
Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a common method for assessing the metabolic stability of a compound using pooled human liver microsomes (HLM), which contain a rich complement of CYP450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated compound.
Materials:
-
Test compound (fluorinated and non-fluorinated parent)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Ice-cold acetonitrile (ACN) with an internal standard
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test and control compounds. Thaw HLM on ice. Prepare the NADPH regenerating system.
-
Incubation:
-
In a 96-well plate, add HLM to phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound (final concentration, e.g., 1 µM) and pre-incubate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold ACN containing an internal standard.[25]
-
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of remaining compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[25]
-
Caption: A generalized workflow for an in vitro microsomal stability assay.[25]
Part 4: Fluorine-18 in Positron Emission Tomography (PET)
Beyond therapeutics, the fluorine-18 (¹⁸F) isotope is a cornerstone of diagnostic medicine, particularly in Positron Emission Tomography (PET) imaging.[26] With a convenient half-life of ~110 minutes, ¹⁸F allows for the synthesis and imaging of biological processes in vivo.[25][27]
The most widely used PET radiotracer is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a glucose analog used to measure metabolic activity in oncology, neurology, and cardiology.[3][28][29]
Simplified Synthesis Pathway of [¹⁸F]FDG
The synthesis of [¹⁸F]FDG is typically performed in an automated synthesis module. The process involves a nucleophilic substitution reaction on a protected mannose precursor.
Caption: Key steps in the automated synthesis of the PET radiotracer [¹⁸F]FDG.[3][27][30]
Conclusion
The strategic incorporation of fluorinated building blocks is an indispensable and highly effective strategy in modern pharmaceutical R&D. By leveraging the unique properties of fluorine, medicinal chemists can rationally design molecules with enhanced metabolic stability, optimized physicochemical properties, and improved pharmacokinetic profiles.[5][7] The continued development of novel fluorination methodologies and building blocks ensures that fluorine will remain a "magic element" in the quest for safer and more effective medicines.[1] This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize fluorination in their drug discovery endeavors.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 11. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 14. rsc.org [rsc.org]
- 15. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pure.rug.nl [pure.rug.nl]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. 19Flourine NMR [chem.ch.huji.ac.il]
- 24. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 25. benchchem.com [benchchem.com]
- 26. scispace.com [scispace.com]
- 27. Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Application Note & Protocol: Regioselective Nucleophilic Aromatic Substitution on 4-Bromo-5-fluoro-2-nitrophenol
Abstract
This document provides a comprehensive experimental protocol for executing a regioselective nucleophilic aromatic substitution (SNAr) on 4-bromo-5-fluoro-2-nitrophenol. The substrate is strategically designed for selective functionalization, leveraging the strong electron-withdrawing nature of the nitro group and the differential reactivity of the halogen substituents. This guide is tailored for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering a robust methodology underscored by mechanistic principles and practical insights.
Introduction: Mechanistic Rationale and Strategic Considerations
The precise functionalization of polysubstituted aromatic compounds is a critical task in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This compound is an excellent substrate for studying regioselective nucleophilic aromatic substitution (SNAr) reactions. The reaction's regioselectivity is governed by the potent electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.
This substrate features two different halogen atoms, fluorine and bromine, at activated positions. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond and stabilizes the negative charge in the Meisenheimer complex through a powerful inductive effect, making the carbon atom it's attached to highly electrophilic.[2] Consequently, even though the C-F bond is stronger than the C-Br bond, fluoride is often a better leaving group in SNAr reactions because it facilitates the rate-determining attack. This leads to a preferential substitution at the fluorine-bearing carbon.
This protocol details a general procedure using a primary or secondary amine as the nucleophile, a common transformation in drug discovery. The principles outlined are broadly applicable to a range of other nucleophiles.
Experimental Workflow Overview
The following diagram outlines the key stages of the experimental process, from initial setup to final product analysis.
Caption: A streamlined overview of the experimental workflow.
Materials and Reagents
All reagents should be of high purity (≥95%) and solvents should be anhydrous unless otherwise specified.
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier (Example) | Notes |
| This compound | C₆H₃BrFNO₃ | 236.00 | 95% | ChemShuttle[3] | Starting material. |
| Amine Nucleophile (R₁R₂NH) | Varies | Varies | >98% | Sigma-Aldrich | e.g., morpholine, benzylamine. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous | Fisher Scientific | Acts as a base. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Acros Organics | Reaction solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR | For extraction. |
| Brine (Saturated NaCl) | NaCl(aq) | N/A | N/A | Lab Prepared | For washing. |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Sigma-Aldrich | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Technologies | For chromatography.[4] |
Detailed Experimental Protocol
Safety Precautions: This procedure must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves. DMF is a reproductive hazard and should be handled with extreme caution.
Step 1: Reaction Setup
-
Add this compound (1.0 eq.) to a flame- or oven-dried round-bottom flask containing a magnetic stir bar.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.). The base is crucial for deprotonating the phenol, which enhances the electron-donating character of the oxygen, though the primary activation for SNAr comes from the nitro group. In reactions with amine nucleophiles, the base also neutralizes the H-F formed.
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M with respect to the starting material.
-
Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
Step 2: Nucleophile Addition and Reaction
-
Add the amine nucleophile (1.1–1.5 eq.) to the stirring suspension at room temperature via syringe.[1]
-
Place the flask in a preheated oil bath set to 80-100 °C. The optimal temperature may vary depending on the nucleophile's reactivity.
-
Allow the reaction to stir vigorously at this temperature.
Step 3: Reaction Monitoring
-
Monitor the reaction's progress using thin-layer chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 20-40% EtOAc in hexanes).
-
The reaction is considered complete upon the full consumption of the starting material, which is visualized by the disappearance of its corresponding spot on the TLC plate. This typically occurs within 2-8 hours.
Step 4: Workup and Isolation
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a significant volume of water (approximately 10 times the volume of DMF used).[5]
-
Extract the product into an organic solvent such as ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash thoroughly with water (2-3 times) and then with brine (1 time) to remove residual DMF.[5]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification and Characterization
-
Purify the crude product using flash column chromatography on silica gel.[6][7]
-
Select an appropriate solvent system based on TLC analysis, starting with a low polarity and gradually increasing it (gradient elution).[8]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo.
-
Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS, IR) to confirm its identity, structure, and purity.
Mechanistic Pathway and Regioselectivity
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The regioselectivity is dictated by the stability of the intermediate formed upon nucleophilic attack.
References
Application Notes & Protocols: Strategic Utilization of 4-bromo-5-fluoro-2-nitrophenol in the Synthesis of Advanced Kinase Inhibitors
Abstract and Forward
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. The compound 4-bromo-5-fluoro-2-nitrophenol (CAS: 1016234-87-9) has emerged as a highly versatile and powerful building block, particularly in the synthesis of targeted kinase inhibitors.[1] Its unique arrangement of functional groups—a phenolic hydroxyl, a nitro group, and two distinct halogens—offers a rich platform for a multitude of synthetic transformations.
This guide provides an in-depth exploration of the strategic application of this compound. We move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers, scientists, and drug development professionals to leverage this intermediate's full potential. The protocols described herein are built upon established, robust chemical principles, offering a self-validating framework for the synthesis of novel kinase inhibitors, with a particular focus on analogues of third-generation EGFR inhibitors.
The Strategic Advantage: Analyzing the Functional Groups
The synthetic utility of this compound is derived from its trifecta of reactive sites, each offering a distinct handle for molecular elaboration. Understanding the role and reactivity of each group is crucial for rational synthetic design.
-
The Fluoro Group (-F): Positioned ortho to a nitro group, the fluorine atom is highly activated towards Nucleophilic Aromatic Substitution (SNAr). This allows for the facile introduction of amine-containing side chains, a common feature in many kinase inhibitors responsible for conferring solubility and engaging in key interactions with the target protein. The high electronegativity of fluorine can also enhance metabolic stability and binding affinity in the final compound.[2][3]
-
The Bromo Group (-Br): The bromine atom is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[2] This enables the strategic installation of diverse aryl or heteroaryl moieties, which are often critical for occupying hydrophobic pockets within the kinase active site and establishing crucial structure-activity relationships (SAR).
-
The Nitro Group (-NO₂): The nitro group serves as a masked amine. It is readily and cleanly reduced to an aniline derivative under various conditions (e.g., Fe/NH₄Cl, H₂/Pd-C). This transformation is fundamental, as the resulting amino group is a key precursor for the installation of the "warhead" in covalent inhibitors (e.g., an acrylamide group) or for forming the core heterocyclic structures (e.g., pyrimidines) that mimic the ATP hinge-binding motif.[4]
-
The Phenolic Hydroxyl Group (-OH): The hydroxyl group can be functionalized through etherification or esterification.[2] While it can be a site for derivatization, in many kinase inhibitor syntheses, it is either protected or maintained, as it can also participate in hydrogen bonding within the kinase active site.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromo-5-Fluoro-2-Nitrophenol
Welcome to the dedicated technical support resource for the purification of crude 4-bromo-5-fluoro-2-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important chemical intermediate. The following sections are structured to address specific issues you may encounter during your experiments, offering explanations grounded in chemical principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Characterization and Impurity Profile
Question: What are the likely impurities in my crude this compound?
Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. While a specific synthesis for this compound is not widely published, we can infer potential impurities from analogous reactions, such as the nitration of halogenated phenols.[1][2][3]
-
Regioisomers: The nitration of a substituted phenol can often lead to a mixture of ortho and para isomers.[1][2] In the case of a precursor like 4-bromo-3-fluorophenol, nitration could potentially yield other isomers in addition to the desired 2-nitro product.
-
Unreacted Starting Materials: Incomplete nitration will result in the presence of the starting halogenated phenol.
-
Di-nitrated and Poly-nitrated Byproducts: Under harsh nitrating conditions, further nitration of the phenol ring can occur, leading to di- and tri-nitrated species.[1]
-
Oxidation Products: Nitric acid is a strong oxidizing agent, which can lead to the formation of colored byproducts, such as benzoquinone derivatives.[4][5]
-
Residual Acids: The crude product may contain residual nitric and/or sulfuric acid from the nitration step.
A preliminary analysis of your crude material by Thin Layer Chromatography (TLC) is highly recommended to visualize the number of components and guide your purification strategy.
Purification Strategy: A Multi-pronged Approach
Question: What is the best overall strategy for purifying crude this compound?
Answer: A multi-step approach is often the most effective for achieving high purity. The acidic nature of the phenolic hydroxyl group allows for a highly effective initial cleanup using acid-base extraction, followed by either recrystallization or column chromatography for final polishing.
Troubleshooting Guide for Purification Techniques
Acid-Base Extraction
Question: I performed an acid-base extraction, but my yield is very low. What could have gone wrong?
Answer: Low yield after an acid-base extraction of a phenolic compound can stem from several factors:
-
Incomplete Protonation/Deprotonation: Ensure you are using an appropriate base to deprotonate the phenol. A dilute aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) is typically sufficient.[6][7] After extraction into the aqueous basic layer, the phenol must be re-protonated to precipitate out of solution. This is achieved by acidifying the aqueous layer with a strong acid like hydrochloric acid (HCl) until the solution is acidic to litmus paper.[6]
-
Insufficient Extraction: Perform multiple extractions (at least 2-3) of the organic layer with the aqueous base to ensure all the phenolic product is transferred to the aqueous phase.[8]
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which is difficult to separate. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.[9]
-
Product Solubility in the Aqueous Acidic Phase: While this compound is expected to have low solubility in acidic water, some loss is inevitable. Cooling the acidified aqueous solution in an ice bath can help to maximize precipitation before filtration.
Recrystallization
Question: I'm struggling to find a suitable solvent for the recrystallization of this compound. What should I look for?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] For polar, aromatic compounds like substituted nitrophenols, a range of solvents can be effective. Based on literature for similar compounds, consider the following:[11]
| Solvent System | Rationale |
| Ethanol/Water | A polar protic solvent system. The compound may be soluble in hot ethanol, and water can be added as an anti-solvent to induce crystallization upon cooling. |
| Toluene | A non-polar aromatic solvent that can be effective for compounds with aromatic character. |
| Hexane/Ethyl Acetate | A common mixed solvent system where the polarity can be fine-tuned. The compound is likely more soluble in ethyl acetate, and hexane can be added to the hot solution to induce crystallization.[12] |
| Benzene/Cyclohexane | This has been reported for the recrystallization of other substituted nitrophenols.[11] |
Troubleshooting Recrystallization:
-
No Crystals Form Upon Cooling: This is often due to using too much solvent.[13] Try evaporating some of the solvent and allowing it to cool again. If that fails, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[10][14]
-
Oiling Out: The compound may separate as an oil instead of crystals. This can happen if the melting point of the compound is lower than the boiling point of the solvent.[15] Try using a lower-boiling point solvent or a mixed solvent system.
-
Colored Impurities Remain: If your crystals are still colored, you can try adding a small amount of activated charcoal to the hot solution before filtering to adsorb the colored impurities.[15] Use charcoal sparingly, as it can also adsorb your product.
Column Chromatography
Question: My compound is streaking on the TLC plate and I'm getting poor separation during column chromatography. What can I do?
Answer: Streaking on TLC and poor column separation for polar, acidic compounds like nitrophenols are common issues.
-
Choice of Stationary and Mobile Phase: Silica gel is the standard stationary phase for separating nitrophenol isomers.[16] The mobile phase should be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[16] Start with a low polarity mobile phase and gradually increase the polarity to elute your compound.
-
Addressing Acidity: The acidic nature of the phenol can cause it to interact strongly with the silica gel, leading to tailing and poor separation. To mitigate this, you can add a small amount of acetic acid (e.g., 0.5-1%) to your mobile phase. This will protonate the silica surface and reduce the strong interaction with your acidic compound.
-
Sample Loading: For column chromatography, dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.[17] If the compound is not very soluble in the mobile phase, you can dry-load it by adsorbing it onto a small amount of silica gel before adding it to the column.[17]
Table of Common Column Chromatography Issues and Solutions:
| Issue | Potential Cause | Suggested Solution |
| Compound streaks on TLC/Column | Compound is too polar or acidic for the system. | Add a small amount of acetic acid to the mobile phase. Try a different solvent system. |
| Poor separation of spots | Incorrect mobile phase polarity. | Optimize the solvent system using TLC. A good Rf value for the target compound is typically between 0.2 and 0.4.[6] |
| Compound won't elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Cracks in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and the solvent level is never allowed to drop below the top of the silica. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous sodium hydroxide (3 x 50 mL). Combine the aqueous layers.
-
Back-washing (Optional): Wash the combined basic aqueous layers with a small amount of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid with stirring until the pH is ~1-2. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring and add more hot solvent dropwise until the solid just dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Protocol 3: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
- 1. ukessays.com [ukessays.com]
- 2. byjus.com [byjus.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. IE58428B1 - Process for nitration of phenol derivatives - Google Patents [patents.google.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. reddit.com [reddit.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 4-bromo-5-fluoro-2-nitrophenol
Welcome to the technical support center for the synthesis of 4-bromo-5-fluoro-2-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis and troubleshoot common issues. Here, we provide in-depth technical guidance, field-proven insights, and detailed protocols to enhance your experimental success and improve yield.
Introduction
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strategic placement of the bromo, fluoro, and nitro groups on the phenol ring offers multiple avenues for further functionalization. However, the synthesis of this molecule can be challenging, with potential for side reactions and difficulties in purification that can lead to lower yields. This guide will walk you through a recommended synthetic pathway, provide a detailed experimental protocol, and address common problems you may encounter.
Recommended Synthetic Pathway: Nitration of 4-bromo-3-fluorophenol
A common and effective route to synthesize this compound is through the electrophilic nitration of 4-bromo-3-fluorophenol. The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the nitration reaction.
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Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group.
-
Bromo (-Br) and Fluoro (-F) groups: Deactivating, but ortho, para-directing groups.
The powerful activating and directing effect of the hydroxyl group will predominantly guide the incoming nitro group to the positions ortho and para to it. The position para to the hydroxyl group is already occupied by the bromine atom. Therefore, the nitration is expected to occur at one of the two ortho positions. The position flanked by the fluorine and bromine atoms is sterically hindered. Thus, the primary product expected is this compound.
Reaction Mechanism
Navigating the Synthesis of 4-bromo-5-fluoro-2-nitrophenol: A Technical Support Guide
For researchers and professionals in drug development, the synthesis of polysubstituted aromatic compounds is a foundational element of new molecular entity creation. The compound 4-bromo-5-fluoro-2-nitrophenol is a key intermediate, valued for its unique electronic and structural properties that lend themselves to further functionalization. However, its synthesis via electrophilic aromatic substitution, specifically the nitration of 4-bromo-5-fluorophenol, is not without its challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to navigate the common side reactions and byproduct formations encountered during this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?
Answer:
Low yields in the nitration of 4-bromo-5-fluorophenol can stem from several factors, primarily incomplete reaction, degradation of the starting material or product, and competing side reactions.
-
Incomplete Reaction: The nitration of halogenated phenols can be sluggish due to the deactivating effect of the halogens.
-
Troubleshooting:
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it. A modest increase in temperature can also enhance the reaction rate, but be cautious as this may also promote side reactions.[1]
-
Nitrating Agent Stoichiometry: Ensure that at least a stoichiometric amount of the nitrating agent (e.g., nitric acid in a mixed acid system) is used. An excess of the nitrating agent can sometimes be beneficial, but again, this must be balanced against the risk of over-nitration.
-
-
-
Substrate/Product Degradation: Phenols are susceptible to oxidation under strong acidic and oxidizing conditions inherent to many nitration protocols.[2] This can lead to the formation of tarry, intractable byproducts.
-
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent to minimize oxidative degradation.
-
Milder Nitrating Agents: If degradation is a significant issue, consider using a milder nitrating agent. While mixed acid (HNO₃/H₂SO₄) is common, alternatives like nitric acid in acetic anhydride or the use of nitrate salts with a strong acid could be explored.[3]
-
-
-
Side Reactions: The formation of undesired isomers is a primary cause of reduced yield of the target compound. This is governed by the directing effects of the substituents on the aromatic ring.
Question 2: My TLC analysis shows multiple spots close to the desired product spot. How do I identify these byproducts and what are they likely to be?
Answer:
The presence of multiple spots on your TLC plate strongly suggests the formation of isomeric byproducts. The substitution pattern on the starting material, 4-bromo-5-fluorophenol, dictates the possible regioisomers.
-
Understanding Directing Effects:
-
Predicted Isomeric Byproducts: Based on these principles, the nitration of 4-bromo-5-fluorophenol is most likely to yield the following isomers in addition to the desired this compound:
-
6-bromo-5-fluoro-2-nitrophenol: Nitration ortho to the hydroxyl group.
-
4-bromo-3-fluoro-2-nitrophenol: Nitration ortho to the hydroxyl group and influenced by the fluorine.
-
Dinitrated products: Although less likely under controlled conditions, over-nitration can lead to the introduction of a second nitro group.
-
-
Identification Strategy:
-
Spectroscopic Analysis: Isolate the major byproducts by column chromatography and characterize them using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The coupling patterns and chemical shifts in the ¹H NMR spectrum are particularly useful for distinguishing between isomers.[5][7] For example, the number of distinct aromatic proton signals and their splitting patterns will differ for each isomer.
-
Reference Spectra: Compare your experimental spectra with literature data for known nitrophenol isomers if available.[8][9][10]
-
Question 3: I am struggling to separate the desired product from its isomers by column chromatography. What strategies can I employ for better purification?
Answer:
The separation of closely related isomers, such as the nitrated derivatives of 4-bromo-5-fluorophenol, can be challenging due to their similar polarities.
-
Optimization of Column Chromatography:
-
Solvent System: Experiment with a range of solvent systems with varying polarities. A shallow gradient elution can often provide better separation than an isocratic elution.
-
Stationary Phase: While silica gel is the most common stationary phase, consider using alumina or a bonded-phase silica (like C18 for reverse-phase chromatography) if you are facing significant separation difficulties.
-
-
Fractional Crystallization: This technique can be highly effective for separating isomers if they have different solubilities in a particular solvent.[11]
-
Procedure: Dissolve the crude product mixture in a minimal amount of a suitable hot solvent and allow it to cool slowly. The least soluble isomer will crystallize out first and can be collected by filtration. Multiple recrystallizations may be necessary to achieve high purity.
-
-
Derivative Formation: In some cases, it may be advantageous to derivatize the mixture (e.g., by acetylating the hydroxyl group), separate the derivatives, and then deprotect the desired compound. The derivatives may have more significant differences in their physical properties, facilitating easier separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound?
A1: The synthesis proceeds via an electrophilic aromatic substitution (EAS) reaction. In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3] This nitronium ion is then attacked by the electron-rich aromatic ring of 4-bromo-5-fluorophenol to form a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a proton is lost from the ring to restore aromaticity, resulting in the formation of this compound.
Q2: Why is the nitro group introduced at the 2-position?
A2: The regioselectivity of the nitration is primarily governed by the powerful activating and ortho, para-directing effect of the hydroxyl group.[4] The positions ortho to the hydroxyl group (positions 2 and 6) are electronically activated. While the bromo and fluoro groups are also ortho, para-directing, their influence is generally weaker than that of the hydroxyl group.[6] Steric hindrance from the adjacent bromo group at the 4-position may slightly disfavor substitution at the 3-position, further promoting nitration at the 2-position.
Q3: Can dinitration occur, and how can it be avoided?
A3: Yes, dinitration is a potential side reaction, especially if harsh reaction conditions are used (e.g., high concentration of nitrating agent, elevated temperatures, or prolonged reaction times). The initial nitro group is strongly deactivating, which makes the introduction of a second nitro group more difficult. However, the presence of the strongly activating hydroxyl group can still make the ring susceptible to further nitration. To avoid dinitration, it is crucial to carefully control the stoichiometry of the nitrating agent and maintain a low reaction temperature.[12]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, this reaction involves the use of strong acids and oxidizing agents and should be performed with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.
-
Handling of Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns. Handle them with extreme care. The nitrated phenolic products are also likely to be toxic and should be handled with caution.
-
Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to ice-water to dissipate the heat generated.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 3-Bromo-4-fluorophenol | C₆H₄BrFO | 191.00 | Yellow-green needle-shaped solid[3] |
| This compound | C₆H₃BrFNO₃ | 235.99 | Solid |
Experimental Workflow and Potential Side Reactions
The following diagram illustrates a typical workflow for the synthesis of this compound, highlighting the key steps and the points at which side reactions are most likely to occur.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. 3-Bromo-4-Fluorophenol | C6H4BrFO | CID 2783381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 3-Methyl-4-nitrophenol(2581-34-2) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Nitrophenol(100-02-7) 1H NMR [m.chemicalbook.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. paspk.org [paspk.org]
Technical Support Center: Scaling Up 4-bromo-5-fluoro-2-nitrophenol Production
Welcome to the technical support center for the synthesis and scale-up of 4-bromo-5-fluoro-2-nitrophenol (CAS 1016234-87-9). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights. Our goal is to help you navigate the challenges of scaling this important synthesis, ensuring safety, purity, and yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the nitration of 4-bromo-5-fluorophenol.
Issue 1: Low Overall Yield (<70%)
Q: My final isolated yield of this compound is consistently low. What are the likely causes and how can I improve it?
A: Low yield is a common challenge in electrophilic aromatic substitution reactions, especially during scale-up. The primary causes can be broken down into three areas: incomplete reaction, formation of side products, and mechanical losses during workup.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Causality: The nitrating agent may not be sufficiently reactive, or the reaction time and temperature may be inadequate for full conversion of the starting material, 4-bromo-5-fluorophenol.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure the nitric acid and sulfuric acid are of appropriate concentration and free from excessive water, which can deactivate the nitronium ion (NO₂⁺), the active electrophile.
-
Optimize Reaction Temperature: While initial addition of the nitrating agent should be done at low temperatures (0-5 °C) to control the exotherm, the reaction may require warming to proceed to completion. A patent for a similar synthesis suggests warming to 40-80°C after the initial addition[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and time.
-
Molar Ratio Adjustment: Ensure a slight excess of the nitrating agent is used. A common starting point is 1.1 to 1.3 equivalents of nitric acid relative to the phenol substrate.
-
-
-
Formation of Side Products:
-
Causality: Phenols are highly activated aromatic rings, making them susceptible to over-nitration (dinitration) or oxidation, especially under harsh conditions. The formation of unwanted regioisomers can also reduce the yield of the desired product.
-
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most critical parameter. The high exothermicity of nitration can lead to runaway reactions and significant byproduct formation. Use a reliable cooling bath and ensure the nitrating agent is added slowly and dropwise to maintain the target temperature.
-
Control Reagent Addition: Add the mixed acid (sulfuric and nitric) to the solution of the phenol substrate, not the other way around. This maintains a low concentration of the nitrating agent in the reaction mixture, minimizing the chance of di-nitration.
-
Alternative Nitrating Systems: For sensitive substrates, harsher methods like mixed acid can be problematic. Consider milder, heterogeneous conditions, such as using inorganic acidic salts (e.g., Mg(HSO₄)₂) with a nitrate source (e.g., NaNO₃) in a solvent like dichloromethane.[2][3] These methods can improve regioselectivity and reduce oxidative side products.
-
-
-
Mechanical Losses During Workup:
-
Causality: The product can be lost during aqueous washing, extraction, or crystallization steps.
-
Troubleshooting Protocol:
-
Extraction Efficiency: Ensure the pH of the aqueous layer is appropriate during extraction. The phenolic product is acidic and will be deprotonated and soluble in basic aqueous solutions. Perform extractions with an appropriate organic solvent at a neutral or slightly acidic pH.
-
Crystallization Optimization: If purifying by recrystallization, perform small-scale solubility tests to find the ideal solvent system. Cooling the solution too quickly can trap impurities and reduce the isolated yield of pure crystals.
-
-
Issue 2: Product Purity is Low (Contains Isomeric Impurities)
Q: My final product shows contamination with other nitrated isomers. How can I improve the regioselectivity of the reaction?
A: Achieving high regioselectivity is crucial. The hydroxyl group of the phenol is a strong ortho-, para-director. In 4-bromo-5-fluorophenol, the positions ortho to the hydroxyl group are C2 and C6. The desired product is formed by nitration at C2. Nitration at C6 would yield the 4-bromo-5-fluoro-6-nitrophenol isomer.
Potential Causes & Solutions:
-
Steric and Electronic Effects:
-
Causality: The regioselectivity is governed by a combination of steric hindrance and the electronic directing effects of the substituents (OH, Br, F)[4]. While the hydroxyl group strongly directs to the C2 and C6 positions, the fluorine and bromine atoms also influence the electron density of the ring.
-
Troubleshooting Protocol:
-
Solvent Choice: The reaction solvent can influence selectivity. Non-polar solvents like chloroform or dichloromethane are often preferred over more polar solvents, as they can modulate the reactivity of the nitrating agent. A patented method for a similar compound specifically uses chloroform as the solvent[1].
-
Bulky Nitrating Agents: While not always practical for scale-up, using bulkier nitrating agents can sometimes favor substitution at the less sterically hindered position.
-
Purification: If isomeric byproducts are unavoidable, focus on an efficient purification strategy. Column chromatography is effective at the lab scale. For industrial scale-up, fractional crystallization is often the more viable method. Develop a robust crystallization procedure by carefully selecting solvents that maximize the solubility difference between the desired product and its isomers.
-
-
Workflow for Nitration and Troubleshooting
The following diagram illustrates the general workflow for the synthesis of this compound and key decision points for troubleshooting common issues.
Caption: Workflow for Synthesis and Troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling nitrating agents and the final product?
A: Safety is paramount.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The mixing of these acids is highly exothermic and must be done carefully in a cooling bath.
-
Reaction Exotherm: Nitration reactions are energetic and can run away if not properly controlled. Ensure adequate cooling capacity for the scale of your reaction and add reagents slowly.
-
Product Hazards: 2-bromo-4-fluoro-5-nitrophenol is a toxic substance. It is harmful if swallowed, inhaled, or in contact with skin, and it causes serious eye irritation[5][6]. Handle the solid product in a ventilated area or glove box, and always wear appropriate PPE.
-
Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional and local regulations.
Q2: What are the recommended storage conditions for this compound?
A: The product should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). This prevents potential degradation from moisture, light, or air oxidation.
Q3: Which analytical techniques are best for monitoring reaction progress and final product purity?
A: A combination of techniques is recommended for robust process control.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring of the disappearance of starting material and the appearance of the product. For more quantitative analysis during development, High-Performance Liquid Chromatography (HPLC) is preferred.
-
Final Product QC:
-
Purity: HPLC is the standard for determining purity and quantifying impurities.
-
Identity Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the chemical structure of the final product.
-
Physical Properties: Melting point analysis is a simple and effective indicator of purity.
-
Q4: Can I use a different solvent system for this reaction?
A: Yes, but it requires careful evaluation. The patent literature for a similar compound specifically mentions chloroform[1]. Dichloromethane is also a common solvent for nitrations under milder conditions[2][3]. The choice of solvent can impact reagent solubility, reaction kinetics, and regioselectivity. Any change from a validated procedure should be thoroughly tested at a small scale before implementation in a large-scale run.
Quantitative Data Summary
The following table summarizes typical reaction parameters derived from analogous patented procedures. These should be considered as a starting point for optimization.
| Parameter | Recommended Condition | Rationale / Key Consideration | Reference |
| Starting Material | 2-bromo-4-fluorophenol | The precursor for the nitration reaction. | [1] |
| Nitrating Agent | Mixed Acid (H₂SO₄ + HNO₃) | Provides the electrophilic nitronium ion (NO₂⁺). | [1] |
| Molar Ratio (Acid:Phenol) | 1.3 : 1 (HNO₃:Phenol) | A slight excess of nitric acid helps drive the reaction to completion. | [1] |
| Solvent | Chloroform | A non-polar solvent that can improve selectivity. | [1] |
| Addition Temperature | 0 - 20 °C | Critical for controlling the initial exotherm and preventing side reactions. | [1] |
| Reaction Temperature | 40 - 80 °C | Warming after addition may be necessary to ensure full conversion. | [1] |
| Reaction Time | 2 - 4 hours | Monitor by TLC/HPLC to confirm completion. | [1] |
References
- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-4-fluoro-5-nitrophenol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Optimizing Regioselectivity in Nucleophilic Aromatic Substitution of 4-bromo-5-fluoro-2-nitrophenol
Welcome to the Technical Support Center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 4-bromo-5-fluoro-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during experimentation with this versatile building block.
Introduction: The Challenge of Regioselectivity
This compound is a highly activated aromatic system poised for nucleophilic aromatic substitution. The presence of a strong electron-withdrawing nitro group ortho and para to two potential leaving groups—bromide at C4 and fluoride at C5—sets up a competitive reaction landscape. Achieving selective substitution at either position is a common challenge that hinges on a nuanced understanding of SNAr principles. This guide will equip you with the knowledge to control and optimize this selectivity.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is intrinsically more reactive towards nucleophiles in an SNAr reaction?
A1: The C5 position, bearing the fluorine atom, is generally the more reactive site. This is due to the "element effect" in SNAr reactions, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] Fluorine's high electronegativity strongly polarizes the C-F bond, creating a more electrophilic carbon center that is more susceptible to nucleophilic attack.[3] This powerful inductive effect also helps to stabilize the negative charge of the Meisenheimer complex, lowering the activation energy for its formation.[1]
Q2: I am observing a mixture of products with substitution at both the C4 (bromo) and C5 (fluoro) positions. How can I improve the regioselectivity?
A2: Achieving high regioselectivity often requires careful optimization of reaction conditions. Key parameters to consider are:
-
Nucleophile Choice: "Soft" nucleophiles (e.g., thiols) tend to favor substitution at positions with better leaving groups in the traditional sense (Br > F), while "hard" nucleophiles (e.g., alkoxides, primary/secondary amines) are more likely to follow the element effect and preferentially attack the more electrophilic C-F bond.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are standard for SNAr as they effectively solvate the cation of the base and leave the nucleophile highly reactive. However, less polar or protic solvents can sometimes alter selectivity by influencing the solvation of the transition state.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically the attack at the C5-F position.
-
Base: The choice and stoichiometry of the base can be critical, especially when using nucleophiles that require deprotonation (e.g., phenols, thiols, or the substrate's own hydroxyl group).
Q3: My reaction is sluggish, and I have a low yield of the desired product. What are the likely causes?
A3: A low or no product yield can stem from several factors:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the aromatic ring efficiently. Ensure the nucleophile is sufficiently reactive or that the reaction conditions (e.g., appropriate base) are suitable to generate a potent nucleophile in situ.
-
Deactivation by the Phenolic Proton: The acidic proton of the hydroxyl group can be deprotonated by the base, forming a phenoxide. This introduces a strong electron-donating group onto the ring, which can deactivate it towards nucleophilic attack. Using at least two equivalents of base is often necessary: one to deprotonate the phenol and another to deprotonate the nucleophile (if required) or to act as a halide scavenger.
-
Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent at the reaction temperature, limiting the reaction rate.
-
Side Reactions: The nucleophile or substrate may be unstable under the reaction conditions, leading to decomposition or unwanted side reactions.
Q4: I am trying to substitute the bromide at C4 selectively. Is this feasible?
A4: While substitution at C5 is electronically favored, selective substitution at C4 is challenging but may be achievable under specific conditions. Strategies to explore include:
-
Use of Soft Nucleophiles: As mentioned, soft nucleophiles like thiolates have a greater tendency to displace bromide over fluoride.
-
Steric Hindrance: A very bulky nucleophile might experience greater steric hindrance when attacking the C5 position, which is flanked by the bromo and nitro groups, potentially favoring attack at the C4 position.
-
Catalysis: Certain transition metal catalysts have been shown to alter the regioselectivity of SNAr reactions, although this is a more advanced and substrate-specific approach.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Regioselectivity (Mixture of C4/C5 Isomers) | Reaction conditions favor both pathways. | 1. Lower Temperature: Decrease the reaction temperature in 10-20°C increments to favor the kinetically preferred product (likely C5 substitution).2. Change Nucleophile: If targeting C5, ensure a "hard" nucleophile is used. If targeting C4, try a "soft" nucleophile like a thiolate.3. Solvent Screen: Test alternative polar aprotic solvents (e.g., switch from DMF to DMSO or vice-versa). |
| Low or No Product Yield | Insufficient activation or deactivation of the ring. | 1. Increase Base Equivalents: Use at least 2.2 equivalents of a strong base (e.g., K₂CO₃, NaH) to ensure deprotonation of both the phenol and any protic nucleophile.2. Pre-form the Nucleophile: If using a weak nucleophile, consider pre-forming the more reactive conjugate base with a strong, non-nucleophilic base before adding the substrate.3. Increase Temperature: If the reaction is clean but slow, cautiously increase the temperature. |
| Formation of Dark-Colored Byproducts | Decomposition of starting material or product. | 1. Degas Solvent: Remove dissolved oxygen, which can promote side reactions at elevated temperatures.2. Lower Temperature: High temperatures can cause decomposition of nitroaromatics.3. Check Base Compatibility: Strong bases like NaOH or KOH in solvents like DMF can lead to solvent decomposition and side reactions. Consider using a carbonate base. |
| Difficulty in Product Purification | Residual high-boiling solvent (DMF/DMSO). | 1. Aqueous Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer multiple times with brine to remove residual DMF/DMSO.2. Trituration/Recrystallization: If the product is a solid, trituration with a solvent in which the impurities are soluble (e.g., diethyl ether, hexanes) or recrystallization can be effective. |
Reaction Mechanisms and Controlling Factors
The regioselectivity is dictated by the relative stability of the transition states leading to the two possible Meisenheimer complexes.
Caption: SNAr pathways for this compound.
Experimental Protocols
Protocol 1: General Procedure for Selective C5-F Substitution with an Amine Nucleophile
This protocol is optimized for the preferential substitution of the fluoride atom.
-
Reagent Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous dimethylformamide (DMF, ~0.2 M concentration relative to the substrate) followed by potassium carbonate (K₂CO₃, 2.2 eq).
-
Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, piperidine) (1.2 eq).
-
Reaction: Stir the mixture at room temperature (20-25°C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat to 40-50°C.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice-water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Attempted C4-Br Substitution with a Thiol Nucleophile
This protocol aims to favor the substitution of the bromide atom by using a soft nucleophile.
-
Reagent Setup: To a dry round-bottom flask under an inert atmosphere, add the thiol nucleophile (e.g., thiophenol) (1.2 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Base: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise. Allow the mixture to stir at 0°C for 20 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in a small amount of THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the formation of the two possible products by LC-MS to determine the regioselectivity.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify and separate isomers by column chromatography.
Caption: Experimental workflow for optimizing regioselectivity.
References
Technical Support Center: A Researcher's Guide to Isomer-Free 4-bromo-5-fluoro-2-nitrophenol
Welcome to the technical support center for the purification of 4-bromo-5-fluoro-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challenge of removing stubborn isomeric impurities. The presence of regioisomers can compromise downstream reactions, biological activity, and regulatory approval. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high isomeric purity.
Part 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental questions regarding the origin and detection of isomeric impurities.
Q1: What are the most probable isomeric impurities in my sample of this compound and why do they form?
Answer: The most common isomeric impurity is typically 4-bromo-3-fluoro-2-nitrophenol or other regioisomers where the functional groups are arranged differently on the phenol ring. The specific impurity profile depends heavily on the synthetic route.
-
Causality of Formation: Many synthetic pathways for polysubstituted phenols involve electrophilic aromatic substitution, such as nitration. The hydroxyl (-OH) group is a potent ortho-, para-directing group. If the synthesis involves the nitration of a precursor like 4-bromo-5-fluorophenol, the incoming nitro (-NO₂) group will be directed to the positions ortho to the hydroxyl group. Steric hindrance and the electronic effects of the existing bromine and fluorine atoms influence the ratio of the resulting isomers. The similar activation energies for substitution at different positions often lead to a mixture of products that are chemically very similar.
The structural similarity between these isomers results in nearly identical physical properties (e.g., polarity, solubility, boiling point), making their separation a non-trivial task.
Q2: How can I quickly assess the isomeric purity of my crude product before attempting large-scale purification?
Answer: A multi-pronged analytical approach is recommended for a reliable initial assessment.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable first-pass technique to visualize the number of components in your mixture.[1] Test a variety of solvent systems with different polarities (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol). If you can achieve baseline separation of spots, this indicates that preparative column chromatography is a viable purification method.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, analytical HPLC is the method of choice.[2] A reversed-phase C18 or a Biphenyl column can often provide the resolution needed to separate phenolic isomers.[3][4] The peak area ratio will give you a good estimate of the isomeric ratio.
-
¹H NMR Spectroscopy: Proton NMR can be diagnostic. The hydrogen atoms on the aromatic ring will have slightly different chemical shifts and coupling constants in each isomer due to the different electronic environments. Look for two distinct sets of aromatic proton signals. The integration of these signals can provide a quantitative measure of the isomeric ratio.
Part 2: Troubleshooting Guide - Strategic Purification Pathways
If initial analysis confirms the presence of isomeric impurities, the following troubleshooting guide provides a logical progression of purification techniques, from the simplest to the more advanced.
Caption: Logical workflow for selecting a purification strategy.
Q3: My product is a solid. How can I effectively use recrystallization to remove the isomeric impurity?
Answer: Recrystallization is the most straightforward purification method for solids and should always be the first technique attempted due to its scalability and cost-effectiveness.[5]
-
Principle of Causality: This technique exploits subtle differences in the solubility of the isomers in a given solvent at different temperatures. The ideal scenario is one where the desired isomer is highly soluble in a hot solvent but sparingly soluble at room temperature or below, while the isomeric impurity remains in solution (in the mother liquor) upon cooling.
-
Troubleshooting Steps:
-
Solvent Screening: Do not assume a single solvent will work. The key is a systematic screen. Use small amounts of your crude product (~10-20 mg) in test tubes with various solvents.
-
Heating and Cooling: Add the solvent dropwise to the heated crude solid until it just dissolves.[5] Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the Outcome: If clean crystals form, isolate them and check their purity by TLC or HPLC. If an oil forms ("oiling out") or no crystals appear, the solvent is not suitable.
-
Use a Co-Solvent System: If no single solvent is effective, try a binary solvent system (e.g., a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not).[6] Dissolve the compound in a minimal amount of the hot "good" solvent, then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
-
| Solvent Class | Examples for Screening | Rationale |
| Alcohols | Ethanol, Isopropanol, Methanol | Good for moderately polar compounds. |
| Hydrocarbons | Heptane, Toluene, Cyclohexane | Good "bad" solvents to use in co-solvent systems. |
| Esters | Ethyl Acetate | Medium polarity, often effective. |
| Ketones | Acetone | Polar, but high volatility can be an issue. |
| Aqueous Mixtures | Ethanol/Water, Acetic Acid/Water | The addition of water can dramatically decrease solubility upon cooling. |
Q4: I've tried recrystallization, but the isomers co-crystallize. What is the next logical step?
Answer: Co-crystallization is common for isomers with very similar structures. When this occurs, preparative column chromatography is the definitive next step. It separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).[1]
Q5: How do I develop an effective column chromatography method to separate these isomers?
Answer: A systematic approach based on preliminary TLC analysis is crucial for success.
-
Principle of Causality: The separation relies on differences in the polarity of the isomers. The hydroxyl and nitro groups are polar and will interact with the polar silica gel stationary phase via hydrogen bonding and dipole-dipole interactions. The less polar isomer will have a weaker interaction with the silica and will be carried along by the mobile phase more quickly, thus eluting from the column first.
References
- 1. ukessays.com [ukessays.com]
- 2. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. How To [chem.rochester.edu]
Technical Support Center: Stability and Decomposition of 4-bromo-5-fluoro-2-nitrophenol in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the stability and handling of 4-bromo-5-fluoro-2-nitrophenol. Understanding the stability of this compound is critical for ensuring the accuracy, reproducibility, and safety of your experiments.
Part 1: Core Stability & Handling FAQs
This section addresses fundamental questions about the factors influencing the degradation of this compound and best practices for its storage and handling.
Q1: What are the primary factors that cause this compound to degrade in solution?
The stability of this compound in solution is primarily influenced by four factors: pH, light, temperature, and the presence of oxidizing agents.
-
pH: The acidity or basicity of the solution is a critical determinant of stability. As a phenol, this compound is weakly acidic. In alkaline (basic) conditions, it deprotonates to form a phenoxide ion. This phenoxide is often more susceptible to oxidative and hydrolytic degradation. Studies on similar nitrophenols consistently show that decomposition is favored in alkaline conditions.[1][2] The increased electron density on the aromatic ring in the phenoxide form can activate it towards further reactions.
-
Light (Photodegradation): Aromatic nitro compounds are known to be sensitive to light, particularly UV radiation.[1][3] Photons can provide the activation energy needed to initiate degradation reactions, such as the cleavage of the C-NO2 bond or reactions involving the halogen substituents.[4][5] It is crucial to protect solutions from light to prevent photolytic decomposition.
-
Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including decomposition.[6][7] For nitrophenols, thermal decomposition can be exothermic and, in some cases, violent, especially in the solid state or at high concentrations.[8] While solution-phase decomposition is typically less dramatic, storing solutions at elevated temperatures will shorten their shelf-life.
-
Oxidation: The phenol group is susceptible to oxidation, which can be initiated by dissolved oxygen or other oxidizing agents present in the solution. This can lead to the formation of colored degradation products and polymerization.
Q2: My solution of this compound has turned yellow. What is happening and is it still usable?
The appearance of a yellow color in a solution of a nitrophenol is most commonly due to the formation of the corresponding nitrophenoxide ion. This occurs when the solution becomes basic (pH > pKa). The pKa of 4-nitrophenol is 7.15, and while the exact pKa of this substituted analog may differ slightly, a similar behavior is expected.[3]
Causality: The phenoxide ion has a different electronic structure from the protonated phenol. The negative charge on the oxygen can be delocalized into the aromatic ring and the nitro group, creating an extended conjugated system. This change shifts the absorption of light into the visible spectrum, resulting in the characteristic yellow color.
Is it usable?
-
For pH adjustment/indication: If you are using the compound as a pH indicator, this color change is the intended function.
-
For structural integrity: If the yellow color is solely due to deprotonation in a basic buffer and the pH is returned to neutral or acidic, the compound will revert to its protonated, colorless form. In this case, it may still be usable if no further degradation has occurred.
-
For concern: If the color appears in a neutral or acidic solution, or if it darkens to yellow-brown or brown over time, it likely indicates irreversible chemical decomposition, not just deprotonation. In this scenario, the solution should be considered compromised and discarded appropriately, as it contains unknown impurities.[9]
Q3: What are the recommended storage conditions for solutions of this compound?
To maximize the shelf-life of this compound solutions and ensure experimental reproducibility, adhere to the following storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal degradation.[6] For long-term storage, consult the supplier, but inert atmosphere at room temperature is also suggested for the solid. |
| Light | Store in amber vials or wrap clear vials in aluminum foil. | Prevents photolytic degradation caused by exposure to UV and ambient light.[1][5] |
| Atmosphere | For long-term storage, purge with an inert gas (e.g., argon or nitrogen). | Minimizes oxidation by removing dissolved oxygen from the solvent and headspace. |
| Container | Use tightly sealed glass containers (e.g., screw-cap vials with PTFE-lined septa). | Prevents solvent evaporation and contamination. Glass is preferred for its chemical inertness. |
| Solvent | Prepare solutions fresh. If storage is necessary, use a high-purity, aprotic solvent if compatible with the experimental design. | Protic solvents (like water or methanol) can participate in hydrolytic degradation, especially at non-neutral pH. |
Part 2: Troubleshooting Experimental & Analytical Workflows
This section provides practical guidance for identifying and resolving common issues encountered during the analysis and use of this compound.
Q4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How can I determine if they are degradation products?
The appearance of new or growing peaks in a chromatogram is a common sign of sample instability. A systematic approach is the best way to troubleshoot this issue.
Caption: Troubleshooting workflow for identifying unknown peaks.
Q5: How do I design a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[10][11][12] The goal is to achieve 5-20% degradation of the active substance.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Incubate at 60°C.
-
Alkaline Hydrolysis: Add an equal volume of 0.1 N NaOH. Keep at room temperature initially due to expected higher reactivity.[1][2]
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress: Incubate a sample of the stock solution at 60°C, protected from light.
-
Photolytic Stress: Expose a sample of the stock solution in a photostability chamber according to ICH Q1B guidelines (clear vial). Run a dark control in parallel (wrapped in foil).
-
Control: Keep one sample of the stock solution under recommended storage conditions (2-8°C, protected from light).
-
-
Monitor Degradation: Withdraw aliquots from each vial at specific time points (e.g., 2, 4, 8, 24 hours). Immediately neutralize the acid and base samples before analysis. Analyze all samples by your primary analytical method (e.g., HPLC-UV).
-
Analyze Results: Compare the chromatograms of the stressed samples to the control. The goal is to see a decrease in the main peak area and the formation of new peaks. If degradation is too rapid, reduce the temperature or stressor concentration. If it's too slow, increase them.[13]
Part 3: Technical Protocols & Data
This section provides standardized analytical methods and illustrates potential degradation pathways.
Protocol 1: HPLC-UV Method for Stability Monitoring
This reverse-phase HPLC method is suitable for monitoring the purity of this compound and detecting its degradation products.
| Parameter | Specification |
| Instrumentation | Standard HPLC system with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 320 nm (Nitrophenols often have absorbance at multiple wavelengths) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
This is a starting method. Optimization may be required based on your specific instrumentation and observed degradation products.[14][15]
Potential Degradation Pathways
The complex structure of this compound allows for several potential decomposition routes under stress conditions. The electron-withdrawing nature of the nitro group and the halogen atoms activates the aromatic ring for certain reactions.
Caption: Simplified potential degradation pathways.
-
Nucleophilic Aromatic Substitution: Under basic conditions, hydroxide ions (OH⁻) can act as nucleophiles, potentially displacing the bromide or fluoride ions. The fluorine atom is generally a better leaving group in nucleophilic aromatic substitution than bromine when activated by a strong electron-withdrawing group like nitro.
-
Photolysis: UV light can induce homolytic cleavage of the carbon-halogen or carbon-nitro bonds, leading to radical species that can form a variety of secondary products.[5]
-
Reduction: The nitro group is readily reducible to an amino group. This can occur in the presence of reducing agents or certain metal contaminants, yielding 2-amino-4-bromo-5-fluorophenol.
References
- 1. Decomposition of 2-nitrophenol in aqueous solution by ozone and UV/ozone processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.psu.edu [pure.psu.edu]
- 8. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ijrpp.com [ijrpp.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting failed Suzuki coupling with 4-bromo-5-fluoro-2-nitrophenol
Technical Support Center: Suzuki Coupling Reactions
A Specialist Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This resource is designed to provide in-depth troubleshooting and practical guidance for Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging substrates like 4-bromo-5-fluoro-2-nitrophenol. Our goal is to move beyond generic advice and offer scientifically grounded solutions to the specific issues you may encounter in your research.
Section 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding Suzuki couplings with electron-deficient and sterically hindered substrates.
Q1: My Suzuki reaction with this compound is not working. What are the most likely reasons for complete failure?
A1: Complete reaction failure with a substrate like this compound often points to a few critical issues. This aryl bromide is electron-deficient due to the nitro and fluoro groups, which should facilitate oxidative addition.[1] However, it also possesses significant steric hindrance from the ortho-nitro and adjacent fluoro groups. The primary culprits for failure are often an inadequate catalyst system (ligand choice is critical), inappropriate base selection that may not be strong enough or may cause substrate decomposition, or suboptimal reaction conditions (temperature and solvent).
Q2: I'm observing the formation of a symmetrical biaryl from my boronic acid. What is this side reaction and how can I prevent it?
A2: This is a common side reaction known as homocoupling.[2][3] It is primarily caused by the presence of oxygen or Pd(II) species in the reaction mixture.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then reacts with two molecules of the boronic acid to form the homocoupled product.[3] To minimize this, ensure your reaction is thoroughly degassed and run under a strictly inert atmosphere (e.g., Argon or Nitrogen). Using a Pd(0) precatalyst or ensuring efficient in-situ reduction of a Pd(II) source can also help.[2]
Q3: My starting aryl bromide is being consumed, but I'm not getting the desired product. Instead, I'm seeing the dehalogenated starting material. What's happening?
A3: This side reaction is dehalogenation. After the initial oxidative addition of the aryl bromide to the palladium catalyst, the resulting complex can react with a proton source in the mixture, leading to the replacement of the bromine with a hydrogen atom.[4] This is often exacerbated by certain solvents (like alcohols) or bases. Careful selection of a non-protic solvent and a suitable base can help mitigate this issue.
Q4: I've read that the nitro group can sometimes act as a leaving group in cross-coupling reactions. Is this a concern with my substrate?
A4: While there have been reports of using nitroarenes as electrophilic partners in Suzuki couplings, this typically requires specific and often harsh conditions.[5][6] In your case, the carbon-bromine bond is significantly more reactive and susceptible to oxidative addition than the carbon-nitro bond under standard Suzuki conditions.[1] Therefore, the nitro group is expected to remain intact and primarily act as an electron-withdrawing group.[1]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common failures in the Suzuki coupling of this compound.
Issue 1: No Reaction or Low Conversion
Low or no conversion is the most common failure mode, often stemming from the challenging nature of the substrate. The combination of steric hindrance and the electronic properties of this compound requires careful optimization of the reaction components.
-
Ineffective Catalyst System: The choice of ligand is paramount for sterically hindered substrates.[7] Standard ligands like triphenylphosphine (PPh₃) are often too small and not electron-rich enough to promote the reaction effectively.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands facilitate the formation of a more reactive, monoligated Pd(0) species, which is crucial for the oxidative addition step with hindered aryl halides.[7] They also promote the final reductive elimination step.
Ligand Type Recommended Ligands Rationale Buchwald-type Biarylphosphines SPhos, XPhos, RuPhos Excellent for sterically demanding and electron-poor aryl halides.[8] Bulky Alkylphosphines Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃) Highly electron-donating, promoting oxidative addition.[9] Experimental Protocol: Ligand Screening
-
Setup: In parallel vials under an inert atmosphere, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Preparation: In separate vials, prepare the catalyst systems by mixing a palladium source (e.g., Pd₂(dba)₃, 1 mol%) with the respective ligand (e.g., SPhos, 2.2 mol%).
-
Reaction Initiation: Add the catalyst to the substrate vials, followed by a degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Execution: Heat the reactions to a consistent temperature (e.g., 100 °C) and monitor by TLC or LC-MS at regular intervals.
-
-
Inappropriate Base Selection: The base plays a crucial role in the Suzuki reaction; it activates the boronic acid for transmetalation.[10][11] For substrates containing acidic protons, like the phenolic group in your starting material, the choice of base is even more critical. A weak base may not be effective, while a very strong base could lead to decomposition or side reactions.
-
Solution: A moderately strong inorganic base is often a good starting point. Potassium phosphate (K₃PO₄) is frequently effective in challenging couplings.[12] Cesium carbonate (Cs₂CO₃) is another excellent option, particularly for hindered systems.
-
-
Suboptimal Solvent and Temperature: The solvent must be able to dissolve the reactants and stabilize the catalytic species. The reaction temperature needs to be high enough to overcome the activation energy barrier, especially for hindered substrates.
-
Solution: A mixture of an ethereal solvent and water (e.g., 1,4-dioxane/water, THF/water) is a standard choice that often works well.[11][13] These solvent systems can help solubilize both the organic substrates and the inorganic base. For particularly challenging couplings, polar aprotic solvents like NMP or DMF can be effective, although they may also promote side reactions.[14][15] A starting temperature of 80-100 °C is reasonable, with the potential to increase if the reaction is sluggish.[16]
-
Troubleshooting Workflow: Low Conversion
Caption: A logical workflow for troubleshooting low conversion.
Issue 2: Significant Side Product Formation
Even when the reaction proceeds, the yield can be compromised by the formation of unwanted byproducts.
-
Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[17] This side reaction consumes the nucleophilic partner and is often promoted by high temperatures and the presence of water. Electron-rich heteroaryl boronic acids are particularly susceptible.[18]
-
Solution:
-
Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for some loss.
-
Consider using a boronate ester (e.g., a pinacol ester) or an organotrifluoroborate salt, which are often more stable and less prone to protodeboronation.[11][19] These reagents can release the boronic acid slowly under the reaction conditions.
-
Minimize reaction time and temperature where possible by using a more active catalyst system.
-
-
-
Homocoupling of the Aryl Bromide: While less common than boronic acid homocoupling, the formation of a symmetrical biaryl from this compound can occur, especially at high catalyst loadings or temperatures.
-
Solution:
-
Optimize the catalyst loading; typically 0.5-2 mol% palladium is sufficient.
-
Ensure a highly active catalyst is used to promote the desired cross-coupling over side reactions.
-
-
The Suzuki Catalytic Cycle and Common Failure Points
The efficiency of the Suzuki coupling is dependent on the smooth progression through its catalytic cycle. Understanding this cycle helps in diagnosing failures.
Caption: The Suzuki catalytic cycle with key failure points.
The three main steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.[16][20] This step can be slow for sterically hindered substrates.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium complex.[11][20] This step requires the base.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[16][20]
For this compound, the primary bottleneck is often the oxidative addition due to steric hindrance around the C-Br bond. The use of bulky ligands helps to create a more reactive, coordinatively unsaturated palladium center that can more readily access the hindered site.
Section 3: References
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from --INVALID-LINK--
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from --INVALID-LINK--
-
Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved from --INVALID-LINK--
-
Suzuki Cross-Coupling Mechanism | Organic Chemistry. (2020, June 5). YouTube. Retrieved from --INVALID-LINK--
-
Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (1998). The Journal of Organic Chemistry - ACS Publications. Retrieved from --INVALID-LINK--
-
Protodeboronation. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
How to avoid homocoupling in Suzuki reactions with palladium catalysts. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH. Retrieved from --INVALID-LINK--
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--
-
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (n.d.). Aidic. Retrieved from --INVALID-LINK--
-
How resistant are Suzuki couplings to nitro groups? (2019, December 8). Reddit. Retrieved from --INVALID-LINK--
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025, November 26). NIH. Retrieved from --INVALID-LINK--
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from --INVALID-LINK--
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). ScienceDirect. Retrieved from --INVALID-LINK--
-
Application Note: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 2-Benzofurylboronic Acid. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025, August 7). ResearchGate. Retrieved from --INVALID-LINK--
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Semantic Scholar. Retrieved from --INVALID-LINK--
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025, August 5). ResearchGate. Retrieved from --INVALID-LINK--
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Semantic Scholar. Retrieved from --INVALID-LINK--
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved from --INVALID-LINK--
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
-
The Suzuki-Miyaura Coupling of Nitroarenes. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--
-
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (2020, December 10). RSC Publishing - The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. (2023, January 7). MDPI. Retrieved from --INVALID-LINK--
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. Retrieved from --INVALID-LINK--
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025, December 29). ACS Publications. Retrieved from --INVALID-LINK--
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from --INVALID-LINK--
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. Retrieved from --INVALID-LINK--
-
Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. (n.d.). Chemistry Europe. Retrieved from --INVALID-LINK--
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from --INVALID-LINK--
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved from --INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. aidic.it [aidic.it]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. byjus.com [byjus.com]
Technical Support Center: Chromatographic Separation of Nitrophenol Isomers
Welcome to the technical support center for the chromatographic separation of nitrophenol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during these sensitive analyses. The separation of nitrophenol isomers (ortho-, meta-, and para-nitrophenol) is a common analytical challenge due to their similar chemical structures and properties. This resource provides a comprehensive overview of various chromatographic techniques, offering practical insights to overcome common separation hurdles.
The Challenge of Separating Nitrophenol Isomers
Nitrophenol isomers are structural isomers with the nitro group at different positions on the phenol ring. This positional isomerism results in subtle differences in their physicochemical properties, such as polarity and volatility, which are exploited for their separation. The elution order and resolution are highly dependent on the chosen chromatographic technique and the specific analytical conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of nitrophenol isomers due to its high resolution and sensitivity.[1] Reversed-phase HPLC is the most common mode employed for this purpose.
Principles and Methodology
In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the isomers between the two phases. The para- and meta-isomers are generally more polar than the ortho-isomer due to intermolecular hydrogen bonding with the mobile phase, leading to shorter retention times for o-nitrophenol.
Typical HPLC Parameters for Nitrophenol Isomer Separation:
| Parameter | Typical Conditions | Rationale |
| Stationary Phase | C18, Phenyl | C18 offers good hydrophobic selectivity. Phenyl phases can provide enhanced selectivity for aromatic compounds through π-π interactions.[2] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate or acetate) | The organic modifier content is adjusted to control retention. A buffer is crucial to maintain a stable pH and suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.[2][3] |
| pH | 3.0 - 5.0 | Operating at a lower pH ensures the nitrophenols are in their non-ionized form, improving retention and peak symmetry on reversed-phase columns.[2][3] |
| Detection | UV-Vis Detector (e.g., 275 nm, 317 nm) | Nitrophenols have strong UV absorbance. A photodiode array (PDA) detector allows for the selection of the optimum wavelength for each isomer.[1][4] |
| Temperature | Ambient to 45 °C | Increasing temperature can improve efficiency and reduce analysis time, but excessive heat can degrade the sample.[2][3] |
Experimental Protocol: Isocratic HPLC Separation of Nitrophenol Isomers
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of 40% acetonitrile and 60% aqueous buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 3.5 with phosphoric acid).[4] Filter and degas the mobile phase before use.
-
Column: Use a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
HPLC System Setup:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detector: UV at 275 nm
-
-
Sample Preparation: Dissolve the nitrophenol isomer mixture in the mobile phase to a suitable concentration (e.g., 10 mg/L).
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
Troubleshooting Guide & FAQs for HPLC
Q: Why are my nitrophenol isomer peaks showing poor resolution or co-eluting?
A: Poor resolution is a common issue stemming from insufficient separation between the peaks. Here’s a systematic approach to troubleshoot:
-
Optimize Mobile Phase Composition: Decrease the percentage of the organic modifier (e.g., acetonitrile) to increase retention times and potentially improve separation.[2]
-
Adjust pH: Ensure the mobile phase pH is between 3.0 and 5.0 to suppress the ionization of the phenolic hydroxyl group, which enhances retention and improves peak shape.[2][3]
-
Evaluate Stationary Phase: A standard C18 column is a good starting point. For enhanced selectivity, consider a phenyl-based stationary phase to leverage π-π interactions with the aromatic rings of the nitrophenols.[2]
-
Instrumental Parameters:
Q: What causes peak tailing for my nitrophenol peaks?
A: Peak tailing is often due to secondary interactions between the analytes and the stationary phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl and nitro groups of the nitrophenols. Using an end-capped C18 column or a column with low silanol activity can mitigate this.[2][5] Adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase can also block these active sites, but be mindful of its effect on column longevity and UV baseline.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Dilute your sample and re-inject.
-
Mismatched Sample Solvent: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion. Ideally, dissolve the sample in the mobile phase itself.[6]
Q: My baseline is noisy or drifting. What should I do?
A: Baseline instability can obscure small peaks and affect integration accuracy.
-
Mobile Phase Issues: Ensure the mobile phase is properly mixed, degassed, and free of contaminants. Air bubbles in the detector cell are a common cause of noise.[7]
-
Temperature Fluctuations: Ensure the column and detector are in a thermally stable environment. Even small temperature changes can cause baseline drift, especially with refractive index or conductivity detectors, and at high UV sensitivity.[7]
-
Contamination: A contaminated guard column, column, or detector cell can lead to a noisy or drifting baseline. Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants.[7]
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For nitrophenols, derivatization is often necessary to improve their volatility and chromatographic behavior.[1][8]
Principles and Methodology
In GC, a gaseous mobile phase (carrier gas) transports the analytes through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the gas and stationary phases. Without derivatization, the polar hydroxyl group of nitrophenols can lead to peak tailing due to interactions with active sites in the GC system.[1][8]
Derivatization: Derivatization converts the polar hydroxyl group into a less polar, more volatile group.[9] Common derivatization reactions for nitrophenols include:
-
Silylation: Reacting with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.[9]
-
Alkylation: Using reagents like diazomethane to form methyl ethers.[10]
-
Acylation: Using acetic anhydride to form acetate esters.
Typical GC Parameters for Derivatized Nitrophenol Isomers:
| Parameter | Typical Conditions | Rationale |
| Column | Non-polar or mid-polar capillary column (e.g., DB-5, HP-5MS) | These columns provide good separation based on boiling point differences of the derivatized isomers. |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. Hydrogen can provide faster analysis times. |
| Injector | Split/Splitless | Split injection is used for concentrated samples, while splitless is for trace analysis. |
| Detector | Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS) | FID is a universal detector for organic compounds. ECD is highly sensitive to electrophilic groups like nitro groups. MS provides structural information for definitive identification. |
Experimental Protocol: GC-MS Analysis of Derivatized Nitrophenol Isomers
-
Derivatization (Silylation):
-
Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS System Setup:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-550
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Troubleshooting Guide & FAQs for GC
Q: I am observing peak tailing for my derivatized nitrophenol peaks. What could be the cause?
A: Even after derivatization, peak tailing can occur.
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining underivatized nitrophenols will interact with active sites in the system. Ensure optimal reaction conditions (reagent excess, temperature, and time).
-
Active Sites: Active sites in the injector liner, column, or detector can cause tailing. Use a deactivated liner and a high-quality, low-bleed column. Trimming a small portion (10-20 cm) from the front of the column can remove accumulated non-volatile residues.[11]
-
Poor Column Cut: A ragged or uneven column cut can create turbulence and dead volume, leading to peak tailing. Ensure a clean, square cut.[11]
Q: I see ghost peaks in my chromatogram. Where are they coming from?
A: Ghost peaks are extraneous peaks that are not from the injected sample.
-
Septum Bleed: Pieces of the injector septum can degrade at high temperatures and release volatile compounds. Use high-quality, low-bleed septa and replace them regularly.[3]
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases. Use high-purity gas and install appropriate traps.[12]
-
Carryover: Residues from previous injections can elute in subsequent runs. Clean the syringe and injector port, and consider a bake-out of the column.
Q: My peaks are broad or split.
A: This can be due to several factors related to the injection and oven conditions.
-
Improper Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to allow for proper solvent trapping and focusing of the analytes at the head of the column.[11]
-
Solvent-Stationary Phase Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can lead to poor peak shape. For example, injecting a nonpolar solvent like hexane onto a polar wax column can cause peak splitting.[11]
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique for the separation and qualitative analysis of nitrophenol isomers.[13][14]
Principles and Methodology
TLC involves a stationary phase, typically silica gel or alumina, coated on a plate, and a mobile phase that moves up the plate by capillary action.[13] Separation is based on the differential adsorption of the isomers to the stationary phase. The less polar o-nitrophenol, which can form an intramolecular hydrogen bond, interacts less strongly with the polar silica gel and thus travels further up the plate (higher Rf value) compared to the more polar m- and p-isomers.[15]
Typical TLC Parameters for Nitrophenol Isomer Separation:
| Parameter | Typical Conditions | Rationale |
| Stationary Phase | Silica gel 60 F254 | The polar silica gel provides good separation based on the polarity differences of the isomers. The fluorescent indicator allows for visualization under UV light. |
| Mobile Phase | A mixture of a nonpolar and a moderately polar solvent (e.g., Hexane:Ethyl Acetate, Toluene:Ethyl Acetate) | The ratio of the solvents is adjusted to achieve optimal separation (Rf values between 0.2 and 0.8). |
| Visualization | UV light (254 nm) or staining reagents | Nitrophenols are UV-active. They can also be visualized with staining agents if they are not UV-active or for better contrast. |
Troubleshooting Guide & FAQs for TLC
Q: My spots are streaking instead of forming tight spots.
A: Streaking is a common problem in TLC.
-
Sample Overload: Applying too much sample to the plate is a frequent cause of streaking. Dilute your sample and re-spot.[4][8][16]
-
Highly Polar Compounds: Nitrophenols, being acidic, can interact strongly with the acidic silica gel, leading to streaking. Adding a small amount of a polar solvent like acetic acid or formic acid to the mobile phase can improve spot shape by competing for active sites on the stationary phase.[2][16][17]
-
Sample Applied in a Too-Polar Solvent: If the sample is applied in a solvent that is much more polar than the mobile phase, it can cause the initial spot to spread out, leading to a streak.[16]
Q: My Rf values are too high or too low.
A: The Rf value is dependent on the polarity of the mobile phase.
-
Rf Too Low (Spots near the baseline): The mobile phase is not polar enough to move the analytes up the plate. Increase the proportion of the more polar solvent in the mobile phase.[2]
-
Rf Too High (Spots near the solvent front): The mobile phase is too polar, causing the analytes to move too quickly with the solvent front. Decrease the proportion of the more polar solvent.[2]
Q: The solvent front is running unevenly.
A: An uneven solvent front will lead to inaccurate Rf values.
-
Uneven Plate Surface: The silica gel coating on the plate may be uneven.[8]
-
Improper Chamber Saturation: Ensure the developing chamber is properly saturated with the mobile phase vapor by placing a piece of filter paper inside and allowing it to equilibrate before placing the plate.
-
Plate Touching the Sides: Make sure the TLC plate is not touching the sides of the developing chamber.[8]
Capillary Electrophoresis (CE)
Capillary electrophoresis, particularly Capillary Zone Electrophoresis (CZE), is a high-efficiency separation technique that can be used for nitrophenol isomers.[16][18]
Principles and Methodology
CZE separates ions based on their electrophoretic mobility in an electric field. The separation is influenced by the charge-to-size ratio of the analytes and the electroosmotic flow (EOF) within the capillary. By adjusting the pH of the running buffer, the charge of the nitrophenol isomers can be manipulated, allowing for their separation.
Typical CZE Parameters for Nitrophenol Isomer Separation:
| Parameter | Typical Conditions | Rationale |
| Capillary | Fused-silica capillary | Standard capillary for CZE. |
| Running Buffer | Borate or phosphate buffer | The pH and concentration of the buffer are critical for controlling the charge of the analytes and the EOF. |
| pH | 7.8 - 9.6 | In this pH range, the phenolic hydroxyl group is partially or fully deprotonated, giving the nitrophenols a negative charge and allowing for their separation based on differences in their pKa values. |
| Applied Voltage | 15 - 25 kV | A high voltage drives the electrophoretic separation. |
| Detection | UV detector (e.g., 191 nm) | Nitrophenols have strong UV absorbance at low wavelengths. |
Troubleshooting Guide & FAQs for CE
Q: I am observing poor peak resolution.
A: Resolution in CZE is affected by several factors.
-
Optimize Buffer pH: The pH of the running buffer is the most critical parameter for separating nitrophenol isomers. Small adjustments in pH can significantly alter the charge and, therefore, the electrophoretic mobility of the isomers. A systematic evaluation of the pH is necessary to find the optimal separation window.
-
Buffer Concentration: Higher buffer concentrations can reduce EOF and improve resolution but also increase Joule heating, which can broaden peaks.
-
Organic Modifier: Adding an organic modifier like methanol to the running buffer can alter the EOF and the solvation of the analytes, potentially improving resolution.
Q: My migration times are not reproducible.
A: Fluctuations in migration times are often related to changes in the EOF.
-
Capillary Surface: The condition of the inner surface of the capillary is crucial. Inconsistent conditioning or contamination can lead to a variable EOF. Ensure a consistent capillary washing and conditioning protocol between runs.
-
Buffer Depletion: Over time, the composition of the buffer in the vials can change due to electrolysis. Replenish the buffer vials regularly.
-
Temperature Fluctuations: Temperature affects the viscosity of the buffer and thus the EOF. Use a thermostatted capillary cassette to maintain a constant temperature.
Q: The baseline is noisy or drifting.
A: Baseline issues in CE can arise from several sources.
-
Buffer Mismatch: A mismatch between the sample matrix and the running buffer can cause baseline disturbances.
-
Air Bubbles: Air bubbles in the capillary or detector window will cause significant noise. Ensure all solutions are properly degassed and check for leaks in the system.
-
Contaminated Capillary or Buffers: Contaminants can cause a noisy or drifting baseline. Use high-purity water and reagents, and filter all solutions.
Visualizing Separation Principles and Troubleshooting
Chromatographic Separation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. silicycle.com [silicycle.com]
- 3. agilent.com [agilent.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. agilent.com [agilent.com]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 13. chembam.com [chembam.com]
- 14. youtube.com [youtube.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Capillary Electrophoresis (CE) Troubleshooting Tips: [hplctips.blogspot.com]
- 18. Troubleshooting of Capillary Electrophoresis [m-pharmaguide.com]
Preventing unwanted side reactions of the nitro group during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing a critical challenge in organic synthesis: preventing unwanted side reactions of the nitro group. The nitro group is a cornerstone functional group in the synthesis of pharmaceuticals, agrochemicals, and energetic materials, prized for its strong electron-withdrawing nature and its role as a synthetic precursor to amines.[1][2][3] However, its reactivity can also be a significant source of experimental difficulty, leading to reduced yields, complex purification challenges, and compromised product integrity.
This guide is structured as a series of troubleshooting questions and in-depth answers. It is designed to move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions in your own lab work.
Frequently Asked Questions (FAQs)
Q1: What makes the nitro group so susceptible to side reactions?
A1: The nitro group's reactivity stems from several key electronic and structural features:
-
Strong Electron-Withdrawing Nature: The NO₂ group is one of the most powerful electron-withdrawing groups due to resonance and inductive effects.[3] This polarity deactivates aromatic rings toward electrophilic substitution (directing meta) but strongly activates them for nucleophilic aromatic substitution.[2][4]
-
Redox Activity: The nitrogen atom is in a high oxidation state (+3) and is readily reduced. This reduction can proceed through several intermediates (nitroso, hydroxylamine) to the corresponding primary amine, but stopping at intermediate stages or triggering undesired reductions of other functional groups is a common problem.[5]
-
Acidity of α-Protons: For aliphatic nitro compounds (nitroalkanes), the strong electron-withdrawing effect of the nitro group renders the adjacent C-H bond (the α-carbon) acidic, with pKa values around 11 in aqueous solution.[4] Deprotonation by a base forms a resonance-stabilized nitronate anion, which is a potent nucleophile and can participate in unwanted alkylation or condensation reactions.[2][4]
-
aci-Nitro Tautomerism: The nitronate anion can be protonated on oxygen to form an aci-nitro tautomer (a nitronic acid).[2] This isomer is generally less stable but can be a key intermediate in side reactions like the Nef reaction, where it hydrolyzes to a carbonyl compound.[4][6]
Q2: Is it possible to "protect" a nitro group like an alcohol or an amine?
A2: Generally, the nitro group itself is not protected in the classical sense using protecting groups like Boc or TBDMS for amines and alcohols.[7][8] In fact, the nitro group is often considered a robust "protected form" of an amine, which can be revealed at a late stage of the synthesis via reduction.[7][9]
The strategy is typically reversed: instead of protecting the nitro group, you protect other sensitive functional groups in the molecule to withstand the conditions needed for transformations elsewhere.[10] For example, if a molecule contains both a ketone and a nitro group, and you need to reduce the nitro group without touching the ketone, you would first protect the ketone as a ketal, perform the nitro reduction, and then deprotect the ketal.[10] The key is to choose reaction conditions that are chemoselective for the desired transformation, leaving the nitro group intact.
Troubleshooting Guide 1: Unwanted Reduction of the Nitro Group
This is the most common problem encountered. You are attempting to modify another part of the molecule (e.g., reduce a ketone, ester, or nitrile), but your nitro group is partially or fully reduced as well.
Problem: "My catalytic hydrogenation (e.g., H₂, Pd/C) is reducing my nitro group along with my target functional group. How can I achieve selectivity?"
Causality & Solution: Catalytic hydrogenation with standard catalysts like Palladium on Carbon (Pd/C) is a powerful reduction method, but it is often too powerful and unselective, reducing a wide variety of functional groups, including nitro groups, alkenes, alkynes, and carbonyls.[11][12] The key to success is to choose a reagent or catalyst system with higher chemoselectivity.
Decision Workflow for Selective Reductions:
References
- 1. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst | Department of Chemistry [chem.ox.ac.uk]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro compound - Wikipedia [en.wikipedia.org]
- 5. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectral Analysis of 4-bromo-5-fluoro-2-nitrophenol: A Comparative Approach
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectral data of 4-bromo-5-fluoro-2-nitrophenol, a polysubstituted aromatic compound. In the absence of readily available experimental spectra in public databases, this guide will employ a comparative methodology, leveraging spectral data from structurally related compounds to predict and interpret the spectrum of the title compound. This approach not only offers a robust analytical framework but also deepens the understanding of substituent effects in aromatic systems.
The Foundational Principles: Decoding Substituent Effects in ¹H NMR of Aromatics
The chemical shift of protons on a benzene ring is fundamentally influenced by the electronic environment, which is modulated by the attached substituents. Benzene's protons resonate at approximately 7.3 ppm. Electron-donating groups (EDGs) increase the electron density of the ring through resonance and inductive effects, shielding the aromatic protons and causing an upfield shift (to a lower ppm value). Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deshielding the protons and resulting in a downfield shift (to a higher ppm value).[1][2]
The position of the substituent also dictates the extent of these shifts on the remaining protons. These effects are most pronounced at the ortho and para positions relative to the substituent.[1] When multiple substituents are present, their effects are often approximately additive, providing a powerful tool for predicting chemical shifts.
In this compound, we have four distinct substituents influencing the two aromatic protons:
-
-OH (Hydroxyl): A strong activating group (EDG) that shields ortho and para protons.
-
-NO₂ (Nitro): A strong deactivating group (EWG) that deshields ortho and para protons.
-
-Br (Bromo): A deactivating group (EWG) via induction but weakly activating via resonance, with a net deshielding effect.
-
-F (Fluoro): An inductively deactivating (EWG) but resonance-activating (EDG) group, with a complex influence on proton chemical shifts.
The interplay of these electronic effects, combined with through-bond scalar couplings (J-coupling) between the protons and with the fluorine atom, will define the appearance of the ¹H NMR spectrum.
Comparative Spectral Data of Analogous Compounds
To construct a reliable prediction for the ¹H NMR spectrum of this compound, it is instructive to examine the experimental data of simpler, related molecules. This allows for the dissection of individual substituent effects.
| Compound | Aromatic Protons | Chemical Shift (δ, ppm) & Multiplicity |
| 2-Nitrophenol [3][4] | H-3 | 8.10 (dd) |
| H-4 | 6.99 (dt) | |
| H-5 | 7.58 (dt) | |
| H-6 | 7.15 (ddd) | |
| 4-Bromophenol | H-2, H-6 | ~6.8 (d) |
| H-3, H-5 | ~7.3 (d) | |
| 5-Fluoro-2-nitrophenol [5] | H-3 | 8.08 (dd) |
| H-4 | 6.85 (ddd) | |
| H-6 | 7.23 (dd) |
Note: The exact chemical shifts for 4-bromophenol can vary slightly based on solvent and concentration, but the pattern of two doublets is characteristic.
Predicted ¹H NMR Spectral Data for this compound
Based on the principles of substituent additivity and analysis of the comparative data, the predicted ¹H NMR spectrum of this compound in a common NMR solvent like CDCl₃ or DMSO-d₆ is presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~8.2 - 8.4 | Doublet (d) | JH3-F ≈ 6-8 Hz |
| H-6 | ~7.4 - 7.6 | Doublet (d) | JH6-F ≈ 9-11 Hz |
| -OH | >10 (in DMSO-d₆) | Broad Singlet (br s) | - |
Justification for Predictions:
-
H-3: This proton is ortho to the powerful electron-withdrawing nitro group, which will shift it significantly downfield. It is also meta to the bromine and fluorine atoms. The primary splitting pattern will arise from coupling to the adjacent fluorine atom (meta H-F coupling).
-
H-6: This proton is ortho to the fluorine atom and meta to the nitro and bromo groups. The fluorine atom's influence will cause a downfield shift. The most significant coupling will be the larger ortho H-F coupling.
-
-OH Proton: In a non-protic, hydrogen-bond-accepting solvent like DMSO-d₆, the phenolic proton exchange is slowed, allowing for its observation as a distinct, often broad, signal at a very downfield position due to intramolecular hydrogen bonding with the ortho-nitro group.[6]
Below is a diagram illustrating the predicted coupling interactions in the molecule.
Caption: Predicted ¹H-¹⁹F coupling in this compound.
Experimental Protocol for ¹H NMR Acquisition
For researchers wishing to acquire experimental data for this compound, the following protocol provides a robust starting point.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound.
- Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the phenolic -OH proton, as it effectively minimizes proton exchange.[6]
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup (300-500 MHz Spectrometer):
- Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
- Lock the spectrometer on the deuterium signal of the DMSO-d₆.
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: ~16 ppm (centered around 6-8 ppm).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 2-5 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase the resulting spectrum manually.
- Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
- Integrate the signals to determine the relative proton ratios.
- Analyze the multiplicities and measure the coupling constants.
The following diagram outlines the general workflow for NMR analysis.
Caption: General workflow for ¹H NMR spectral acquisition and analysis.
Conclusion
While experimental ¹H NMR data for this compound is not widely published, a detailed and reliable prediction of its spectrum can be achieved through a comparative analysis of structurally related compounds and the application of fundamental NMR principles. The presence of strong electron-withdrawing groups is expected to shift the aromatic protons significantly downfield, with a characteristic splitting pattern arising from coupling to the fluorine atom. This guide provides a comprehensive framework for both predicting and experimentally verifying the ¹H NMR spectrum of this and other complex substituted aromatic molecules, underscoring the power of a data-driven, comparative approach in chemical analysis.
References
- 1. 153505-36-3|4-Bromo-5-fluoro-2-nitroaniline|BLD Pharm [bldpharm.com]
- 2. This compound(1016234-87-9) 1H NMR [m.chemicalbook.com]
- 3. CAS:103979-08-4, 2-溴-3-氟-6-硝基苯酚-毕得医药 [bidepharm.com]
- 4. 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1016234-87-9 | this compound - Moldb [moldb.com]
- 6. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]
A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 4-bromo-5-fluoro-2-nitrophenol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful tool for providing direct insight into the carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR chemical shifts for 4-bromo-5-fluoro-2-nitrophenol, a polysubstituted aromatic compound with functionalities relevant to medicinal chemistry. By dissecting the electronic effects of each substituent, we will predict and rationalize the chemical shift of each carbon atom, comparing these predictions with data from structurally related compounds. Furthermore, a detailed, field-proven protocol for acquiring a high-quality 13C NMR spectrum is provided, ensuring both scientific integrity and reproducibility.
The Power of Prediction: Deconstructing Substituent Effects
The 13C NMR spectrum of a substituted benzene is a sensitive reporter of the electronic environment around each carbon atom. The chemical shift of a particular carbon is influenced by the interplay of inductive and resonance effects of the substituents. For this compound, we have four distinct substituents—a hydroxyl group (-OH), a nitro group (-NO2), a bromine atom (-Br), and a fluorine atom (-F)—each exerting its characteristic influence on the aromatic ring.
To predict the chemical shifts, we can start with the chemical shift of benzene (128.5 ppm) and apply additive substituent chemical shift (SCS) effects. However, in a polysubstituted system, the additivity can be perturbed by interactions between adjacent groups. A more robust approach is to compare the expected shifts with those of simpler, known compounds.
Below is a table summarizing the experimental 13C NMR chemical shifts for phenol, 2-nitrophenol, and 4-bromophenol, which serve as our primary reference compounds. These will be used to build a comparative framework for predicting the spectrum of this compound.
Table 1: Experimental 13C NMR Chemical Shifts of Reference Compounds (in CDCl3)
| Carbon Position | Phenol | 2-Nitrophenol | 4-Bromophenol |
| C1 (C-OH) | 155.4 | 155.0 | 154.2 |
| C2 | 115.2 | 125.9 | 116.6 |
| C3 | 129.5 | 119.8 | 132.3 |
| C4 | 120.6 | 136.1 | 116.3 |
| C5 | 129.5 | 124.7 | 132.3 |
| C6 | 115.2 | 120.6 | 116.6 |
Data sourced from various chemical databases and literature.
Based on the individual and combined effects of the substituents, we can predict the approximate chemical shifts for each carbon in this compound. The numbering of the carbon atoms is as follows:
Predicted 13C NMR Chemical Shifts and Comparative Analysis for this compound:
-
C1 (C-OH): The hydroxyl group is a strong electron-donating group through resonance, causing a significant downfield shift for the ipso-carbon. In phenol, this is observed at 155.4 ppm. The presence of the ortho-nitro group will have a minor electronic effect on C1. We can predict this shift to be in the range of 153-156 ppm .
-
C2 (C-NO2): The nitro group is a strong electron-withdrawing group, both inductively and through resonance. This will deshield the ipso-carbon. In 2-nitrophenol, the carbon bearing the nitro group is not directly observed, but its effect on the ortho and para positions is significant. Based on substituent effects, the C2 carbon is expected to be significantly downfield, likely in the region of 145-150 ppm .
-
C3 (CH): This carbon is ortho to the hydroxyl group and meta to the nitro, bromo, and fluoro groups. The ortho-donating effect of the -OH group will cause an upfield shift. The meta effects of the other groups are smaller. We can expect a chemical shift in the range of 115-120 ppm .
-
C4 (C-Br): The bromine atom has a moderate electron-withdrawing inductive effect but a weak electron-donating resonance effect. The "heavy atom effect" of bromine can also cause a slight upfield shift for the ipso-carbon compared to what would be expected based on electronegativity alone[1]. In 4-bromophenol, the C-Br carbon is at 116.3 ppm. In our target molecule, the ortho-nitro and meta-fluoro and hydroxyl groups will influence this. A reasonable prediction is in the range of 112-118 ppm .
-
C5 (C-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect, which deshields the ipso-carbon significantly. This carbon will also experience a large one-bond coupling to the 19F nucleus (¹JCF), which is typically in the range of 240-320 Hz for aromatic compounds[2]. The chemical shift is predicted to be in the range of 155-160 ppm (d, ¹JCF ≈ 250 Hz) .
-
C6 (CH): This carbon is ortho to the C-F and C-OH carbons and meta to the C-NO2 and C-Br carbons. The ortho-donating effect of the hydroxyl group and the ortho-withdrawing effect of the fluorine will be the dominant influences. This carbon will also exhibit a two-bond coupling to the 19F nucleus (²JCF), typically around 15-25 Hz. The predicted chemical shift is in the range of 110-115 ppm (d, ²JCF ≈ 20 Hz) .
The following diagram illustrates the predicted electronic influences of the substituents on the aromatic ring.
Caption: Predicted substituent effects on the aromatic ring of this compound.
A Field-Proven Protocol for Acquiring a High-Quality 13C NMR Spectrum
To validate these predictions and obtain reliable data, a robust experimental protocol is essential. The following step-by-step methodology is designed for acquiring a standard proton-decoupled 13C NMR spectrum, with considerations for achieving quantitative results if necessary.
Experimental Workflow:
Caption: Workflow for acquiring and processing a 13C NMR spectrum.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound. The higher end of this range is recommended due to the presence of several quaternary carbons, which typically yield weaker signals.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice, though acetone-d6 or dimethyl sulfoxide-d6 can also be used depending on solubility. The choice of solvent can slightly influence chemical shifts.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Spectrometer Setup and Calibration:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for at least 5 minutes.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp lines and good resolution. For quantitative measurements, excellent shimming is mandatory.
-
Tune and match the 13C and 1H probe channels to ensure efficient radiofrequency pulse delivery and signal detection.
-
-
Acquisition of a Standard Proton-Decoupled 13C Spectrum:
-
Pulse Program: Use a standard pulse sequence with proton decoupling during acquisition (e.g., zgpg30 on Bruker instruments). This will collapse the C-H splittings, resulting in a single peak for each unique carbon atom (though C-F couplings will remain).
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point for a qualitative spectrum.
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay while maintaining good signal intensity.
-
Number of Scans (NS): Due to the low natural abundance of 13C and the presence of quaternary carbons, a significant number of scans will be required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.
-
-
Considerations for Quantitative 13C NMR:
-
To obtain a spectrum where the peak integrals are proportional to the number of carbon atoms, the Nuclear Overhauser Effect (NOE) must be suppressed, and all carbons must be fully relaxed between pulses.
-
Pulse Program: Use an inverse-gated decoupling sequence (e.g., zgig on Bruker instruments). This turns on the proton decoupler only during the acquisition time, minimizing the NOE.
-
Relaxation Delay (D1): The relaxation delay must be at least 5 times the longest T1 relaxation time of any carbon in the molecule. For quaternary carbons, T1 values can be very long (20-100 seconds or more). Therefore, a very long relaxation delay (e.g., 60-300 seconds) may be necessary, significantly increasing the experiment time.
-
Pulse Angle: A 90° pulse angle is used to maximize the signal per scan.
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier transform the Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks if a quantitative analysis is being performed.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective carbon atoms in the molecule, comparing the experimental data with the predictions. The presence of C-F couplings will be a key feature for assigning the carbons in the vicinity of the fluorine atom.
-
Conclusion
This guide provides a comprehensive framework for understanding and experimentally determining the 13C NMR chemical shifts of this compound. By leveraging a comparative approach with structurally similar compounds and a thorough understanding of substituent effects, we can confidently predict and interpret the resulting spectrum. The detailed experimental protocol ensures that researchers can acquire high-quality, reliable data, which is the bedrock of accurate structural elucidation in the demanding field of drug discovery and development.
References
A Comparative Guide to the Mass Spectrometric Fragmentation of 4-bromo-5-fluoro-2-nitrophenol
For researchers engaged in drug development, environmental analysis, and synthetic chemistry, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. Halogenated nitrophenols, a class of compounds with significant industrial and pharmaceutical relevance, often present analytical challenges. This guide provides an in-depth, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-bromo-5-fluoro-2-nitrophenol. By leveraging established fragmentation principles for analogous structures, we will construct a plausible fragmentation pathway, compare it with a key structural isomer, and provide a robust experimental framework for its characterization.
The Rationale for Electron Ionization (EI) MS
While softer ionization techniques like Electrospray Ionization (ESI) are invaluable for analyzing large, polar, and thermally labile molecules, Electron Ionization (EI) remains the gold standard for the analysis of relatively small, volatile, and thermally stable organic compounds such as this compound. The 70 eV electron beam used in standard EI-MS imparts significant internal energy to the analyte molecule, resulting in extensive and reproducible fragmentation.[1] This creates a detailed "fingerprint" mass spectrum that is not only ideal for structural elucidation but also for comparison against established spectral libraries. The resulting odd-electron molecular ions and their subsequent fragmentation provide a wealth of structural information that is often absent in the simpler spectra generated by soft ionization methods.[2]
Proposed Experimental Workflow and Protocol
To ensure the acquisition of a high-quality, reproducible mass spectrum, a systematic workflow is essential. The following protocol is designed as a self-validating system, incorporating best practices for the analysis of halogenated aromatic compounds.
Caption: GC-MS workflow for this compound analysis.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol. Serially dilute to a working concentration of 10 µg/mL.
-
Gas Chromatography (GC) Conditions:
-
Injection: 1 µL injection volume in splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes. The choice of a robust temperature ramp ensures good peak shape and separation from any potential impurities.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a universal standard that allows for spectral comparison across different instruments and libraries.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-350. This range comfortably covers the molecular ion and all expected fragments.
-
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound (Molecular Weight: 235.99 g/mol ) is governed by the interplay of its functional groups: the aromatic ring, the nitro group, the hydroxyl group, and the halogen substituents.[3]
The first crucial observation in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio of natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 235 and m/z 237 .[4] This distinctive isotopic pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule and its fragments.
The initial radical cation (M+•) is energetically unstable and will undergo a series of predictable fragmentation reactions to form more stable ions.
-
Loss of Nitrogen Dioxide (•NO₂): A hallmark fragmentation of aromatic nitro compounds is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂, 46 Da).[5] This is often a dominant pathway.
-
[M - NO₂]+ → m/z 189/191
-
-
Loss of Nitric Oxide (•NO): Another common pathway for nitroaromatics involves a rearrangement followed by the loss of a nitric oxide radical (•NO, 30 Da).
-
[M - NO]+ → m/z 205/207
-
-
Loss of Hydroxyl Radical (•OH) - The "Ortho Effect": The proximity of the nitro group and the hydroxyl group on the aromatic ring facilitates a phenomenon known as the "ortho effect."[6][7] This involves an intramolecular hydrogen transfer from the hydroxyl group to the nitro group, followed by the elimination of a hydroxyl radical (•OH, 17 Da). This pathway is highly characteristic of ortho-nitrophenols and helps to distinguish them from their meta and para isomers.[8]
-
[M - OH]+ → m/z 218/220
-
-
Loss of Halogens: The loss of a bromine radical (•Br, 79/81 Da) is a principal fragmentation pathway for bromo-aromatic compounds.[9] The loss of a fluorine radical (•F, 19 Da) is also possible but generally less favorable than the cleavage of the weaker C-Br bond.
-
[M - Br]+ → m/z 156
-
[M - F]+ → m/z 216/218
-
The primary fragment ions can undergo further fragmentation, providing additional structural confirmation. For instance, the [M - NO₂]+ ion (m/z 189/191) can subsequently lose carbon monoxide (CO, 28 Da), a characteristic fragmentation for phenols.[10]
-
[M - NO₂ - CO]+ → m/z 161/163
Caption: Predicted EI-MS fragmentation pathway for this compound.
Data Summary and Comparative Analysis
To provide a clear overview, the predicted key ions and their origins are summarized below.
| Predicted m/z (Nominal) | Proposed Ion Formula | Neutral Loss | Fragmentation Pathway | Predicted Abundance |
| 235 / 237 | [C₆H₃BrFNO₃]⁺• | - | Molecular Ion (M+•) | Moderate |
| 218 / 220 | [C₆H₃BrFO₂]⁺ | •OH | Ortho effect elimination | Moderate to High |
| 205 / 207 | [C₆H₂BrFO]⁺• | •NO | Nitro group rearrangement | Moderate |
| 189 / 191 | [C₆H₃BrFO]⁺ | •NO₂ | Nitro group cleavage | High |
| 161 / 163 | [C₅H₃BrFO]⁺ | •NO₂, CO | Secondary loss from m/z 189/191 | Moderate |
| 156 | [C₆H₃FNO₃]⁺ | •Br | Bromine radical loss | Low to Moderate |
The true power of mass spectrometry lies in its ability to distinguish between isomers. Consider the isomer 2-bromo-4-fluoro-5-nitrophenol .[11] While it has the same molecular weight and will show the same M+• peaks at m/z 235/237, its fragmentation pattern would differ significantly due to the absence of the ortho-relationship between the hydroxyl and nitro groups.
-
Absence of the Ortho Effect: The most telling difference would be the drastic reduction or complete absence of the [M - OH]+ peak (m/z 218/220) . This specific fragmentation is mechanistically driven by the spatial proximity of the two groups, a condition not met in this isomer.[12]
-
Dominance of Other Pathways: In the absence of the ortho effect, fragmentation would likely be dominated by the more general pathways for nitroaromatics, such as the loss of •NO₂ (m/z 189/191) and •NO (m/z 205/207).
Therefore, the intensity of the [M - OH]+ fragment serves as a critical diagnostic marker to confirm the 2-nitro substitution pattern of the target analyte.
Conclusion
The electron ionization mass spectrum of this compound is predicted to be rich in structural information. The characteristic 1:1 isotopic molecular ion at m/z 235/237 immediately confirms the presence of bromine. Key diagnostic fragments arising from the loss of •NO₂ (m/z 189/191) and, most importantly, the loss of •OH (m/z 218/220) via the ortho effect, provide a confident fingerprint for its identification. By comparing the observed spectrum against these predictions and noting the presence or absence of key fragments, researchers can unambiguously distinguish it from structural isomers, ensuring the integrity of their analytical results.
References
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. savemyexams.com [savemyexams.com]
- 5. benchchem.com [benchchem.com]
- 6. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. youtube.com [youtube.com]
- 11. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to the Purity Assessment of 4-bromo-5-fluoro-2-nitrophenol: An HPLC-Centric Approach
For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 4-bromo-5-fluoro-2-nitrophenol, a key intermediate in pharmaceutical synthesis. While other techniques offer utility, this guide will establish a robust High-Performance Liquid Chromatography (HPLC) method as the primary, high-fidelity approach and objectively compare its performance against alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry.
The Central Role of Purity in Pharmaceutical Development
The purity of an active pharmaceutical ingredient (API) or a critical intermediate like this compound directly impacts the safety and efficacy of the final drug product. Impurities, even in trace amounts, can introduce toxicity, alter pharmacology, or affect the stability of the drug. Therefore, a precise and reliable analytical method for purity assessment is not merely a procedural step but a critical component of the entire drug development lifecycle.
Recommended HPLC Method for this compound
Rationale for Method Design
The choice of a reverse-phase C18 column is based on the non-polar nature of the analyte, allowing for good retention and separation from potential impurities. The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity gradient for elution. The addition of a small amount of acid (phosphoric acid or formic acid) is crucial for suppressing the ionization of the phenolic hydroxyl group, which results in sharper, more symmetrical peaks.[1] UV detection is selected due to the chromophoric nature of the nitrophenol moiety.
Detailed Experimental Protocol
1. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the diluent.
2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 21 | 70 | 30 |
| 25 | 70 | 30 |
Method Validation
A comprehensive validation of this method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Techniques
While HPLC is the recommended primary method, other techniques can be employed, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity analysis. | Requires solvent consumption, potential for matrix effects. |
| GC-MS | Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based detection. | High sensitivity and specificity, provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds without derivatization, which can add complexity.[4][5] |
| UV-Vis Spectrophotometry | Measurement of the absorption of light by the analyte at a specific wavelength. | Simple, rapid, and cost-effective. | Low specificity, susceptible to interference from other absorbing compounds, not suitable for separating impurities from the main component.[6] |
Visualizing the Workflow
HPLC Analysis Workflow
References
- 1. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Functional Group Analysis of 4-bromo-5-fluoro-2-nitrophenol: An FTIR-Centric Comparative Study
Introduction: The Analytical Imperative for Substituted Phenols
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Molecules such as 4-bromo-5-fluoro-2-nitrophenol, a halogenated and nitrated aromatic compound, serve as critical building blocks in organic synthesis. The specific arrangement of its functional groups—hydroxyl, nitro, bromo, and fluoro—on the aromatic ring dictates its reactivity, potential biological activity, and ultimate utility. Therefore, a rapid, reliable, and robust analytical method for confirming the presence and environment of these functional groups is not merely a quality control step but a foundational requirement for successful research and development.
This guide provides an in-depth analysis of Fourier Transform Infrared (FTIR) spectroscopy as the primary tool for the functional group characterization of this compound. We will explore the causality behind its spectral features, compare its performance objectively against alternative analytical techniques, and provide a field-proven experimental protocol. This document is designed for researchers, scientists, and drug development professionals who require both theoretical understanding and practical, actionable methodologies.
Molecular Blueprint: Functional Groups of this compound
To effectively analyze a molecule, we must first understand its constituent parts. This compound possesses a unique combination of functional groups, each with a distinct vibrational signature that can be probed by infrared spectroscopy.
-
Phenolic Hydroxyl (-OH): This group is a key determinant of the molecule's acidity and hydrogen-bonding capabilities.
-
Aromatic Ring (Benzene derivative): The stable ring structure gives rise to characteristic carbon-carbon double bond (C=C) and carbon-hydrogen (C-H) vibrations.
-
Nitro Group (-NO₂): The strong electron-withdrawing nature of this group significantly influences the molecule's electronic properties and reactivity.
-
Carbon-Halogen Bonds (C-Br and C-F): These bonds are defined by the mass of the halogen atom and the strength of the bond, resulting in vibrations in the lower frequency region of the spectrum.
Caption: Structure of this compound with key functional groups highlighted.
FTIR Spectroscopy: The Analytical Workhorse
FTIR spectroscopy is a cornerstone technique for identifying organic materials.[1] It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorbance versus frequency (wavenumber) acts as a unique molecular "fingerprint".[2][3]
For a molecule like this compound, FTIR is exceptionally well-suited as a first-line analytical tool due to its speed, high sensitivity, minimal sample preparation requirements (especially with modern accessories), and its ability to provide clear, interpretable data on a wide range of functional groups.[4][5]
Decoding the Spectrum: Predicted Vibrational Frequencies
The true power of FTIR lies in our ability to correlate specific absorption bands in the spectrum with the functional groups present in the molecule. For this compound, we can predict the key absorption regions with high confidence.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics & Causality |
| Phenolic O-H | Stretching | 3550 - 3200 | A strong, broad peak. The broadening is a direct result of intermolecular hydrogen bonding, which creates a range of bond strengths and, consequently, a range of absorption frequencies.[6][7] |
| Aromatic C-H | Stretching | 3100 - 3000 | A sharp, medium-intensity peak appearing at a higher frequency than aliphatic C-H stretches due to the stronger sp² hybridized C-H bond.[8][9] |
| Aromatic C=C | In-ring Stretching | 1600 - 1450 | Multiple sharp bands of variable intensity. These correspond to the stretching of the carbon-carbon bonds within the benzene ring and are highly characteristic of aromatic systems.[8][10] |
| Nitro N=O | Asymmetric Stretch | 1550 - 1475 | A very strong, sharp absorption. The position is influenced by conjugation with the aromatic ring.[9][11] |
| Nitro N=O | Symmetric Stretch | 1360 - 1290 | A strong, sharp absorption, typically less intense than the asymmetric stretch. The pair of strong nitro group peaks is a highly reliable indicator.[11] |
| Phenolic C-O | Stretching | 1300 - 1000 | A strong band associated with the stretching of the carbon-oxygen single bond.[12] |
| C-F | Stretching | 1400 - 1000 | Can be a strong, sharp peak, but its position can be variable and may overlap with other absorptions in the complex fingerprint region. |
| C-Br | Stretching | 690 - 515 | A medium to strong peak in the low-frequency region of the spectrum. Its position is dictated by the heavy mass of the bromine atom.[9] |
The region below 1500 cm⁻¹ is known as the fingerprint region . It contains a complex array of bending and stretching vibrations (including the C-F and C-Br stretches) that are unique to the molecule as a whole. While individual peak assignment can be challenging, the overall pattern in this region provides a powerful confirmation of the compound's identity when compared to a reference spectrum.[2][3]
A Comparative Perspective: Evaluating Analytical Alternatives
While FTIR is a powerful tool, a comprehensive analysis involves understanding its position relative to other techniques. No single method provides all possible information, and the choice of technique is often guided by the specific analytical question being asked.
| Feature | FTIR Spectroscopy | ¹H / ¹³C NMR Spectroscopy | Raman Spectroscopy |
| Primary Information | Presence of functional groups | Complete molecular structure & atom connectivity | Vibrational modes of functional groups |
| Principle | Infrared Absorption | Nuclear Magnetic Resonance | Inelastic Light Scattering |
| Sample Preparation | Minimal (ATR); Grinding for KBr pellet[13] | Dissolution in a deuterated solvent | Minimal to none |
| Typical Speed | Very Fast (1-2 minutes) | Slower (minutes to hours) | Fast (2-5 minutes) |
| Water Interference | Significant (strong O-H absorption) | None (if using D₂O) | Very Low |
| Strengths for this Molecule | Excellent for rapid confirmation of -OH, -NO₂, and aromatic nature.[14] | Unambiguously determines the substitution pattern and confirms the complete structure.[15][16] | Complements FTIR; strong signal for symmetric C=C ring modes and less interference from water.[17] |
| Limitations | Does not provide connectivity information; complex fingerprint region. | Lower throughput, higher instrument cost, requires more sample. | Can suffer from sample fluorescence; weaker signal than FTIR for highly polar bonds like C=O.[18] |
Expert Insight: For routine identity confirmation and functional group verification of a known compound like this compound, FTIR is the most efficient and cost-effective choice . For de novo structure elucidation or resolving isomeric ambiguity, NMR spectroscopy is indispensable . Raman spectroscopy serves as a valuable complementary technique, particularly if analyzing aqueous solutions or if fluorescence is not an issue.[19]
Validated Experimental Protocol: ATR-FTIR Analysis
To ensure trustworthy and reproducible results, a self-validating protocol is essential. The method of choice for analyzing a solid powder like this compound is Attenuated Total Reflectance (ATR)-FTIR .
Causality of Method Choice: We select ATR over the traditional KBr pellet method for several key reasons. ATR requires virtually no sample preparation, eliminating the time-consuming grinding and pressing process.[4][20] This minimizes the risk of atmospheric moisture contamination, which is critical as absorbed water can obscure the important O-H and N-H stretching regions of the spectrum.[1] The direct contact measurement ensures a high-quality, reproducible spectrum with minimal user-to-user variability.[5][21]
Caption: A validated step-by-step workflow for acquiring high-quality ATR-FTIR data.
Step-by-Step Methodology
-
Instrument and Accessory Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to thermally stabilize as per the manufacturer's guidelines.
-
Thoroughly clean the surface of the ATR crystal (typically diamond or zinc selenide) with a suitable solvent, such as ACS-grade isopropanol, using a non-abrasive wipe. This removes any residue from previous analyses.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step. This spectrum measures the ambient environment (atmospheric water vapor and CO₂) and the instrument's optical bench, which is then mathematically subtracted from the sample spectrum. A good background is essential for high-quality data.
-
-
Sample Measurement:
-
Place a small amount of the this compound powder directly onto the center of the ATR crystal. Only enough to cover the crystal surface is needed (typically 1-5 mg).
-
Lower the integrated pressure arm and apply consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is necessary for the evanescent wave to penetrate the sample and generate a strong signal.[5]
-
Initiate the sample scan. Typical acquisition parameters for a strong signal are:
-
Scan Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing and Interpretation:
-
The resulting spectrum should be automatically ratioed against the collected background.
-
Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline, which aids in accurate peak identification.
-
Correlate the major absorption bands with the expected frequencies listed in the table above to confirm the presence of the key functional groups.
-
Conclusion
For the functional group analysis of this compound, ATR-FTIR spectroscopy stands out as the optimal primary technique . It provides a rapid, reliable, and resource-efficient method to verify the presence of the critical hydroxyl, nitro, and aromatic moieties that define the molecule's identity. Its ease of use and the minimal sample preparation required make it an invaluable tool in any research or drug development workflow.[21][22]
While FTIR excels at this confirmation, it is crucial to recognize its role within a broader analytical strategy. For absolute structural proof, particularly in distinguishing between isomers or identifying unknown impurities, it should be used in concert with more structurally definitive methods like NMR and mass spectrometry. By understanding the strengths and limitations of each technique, the modern scientist can build a robust, multi-faceted analytical approach that ensures both efficiency and unimpeachable scientific integrity.
References
- 1. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azooptics.com [azooptics.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. mt.com [mt.com]
- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 6. researchgate.net [researchgate.net]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 15. docs.nrel.gov [docs.nrel.gov]
- 16. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. Raman spectroscopy in halophile research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jascoinc.com [jascoinc.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4-bromo-5-fluoro-2-nitrophenol and 4-bromo-5-chloro-2-nitrophenol in Nucleophilic Aromatic Substitution
Introduction: The Role of Halogenated Nitrophenols in Synthesis
Halogenated nitrophenols are key intermediates in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and dyes[1]. The presence of electron-withdrawing nitro and halo groups on the aromatic ring activates it towards nucleophilic attack, making these compounds excellent substrates for SNAr reactions. The differential reactivity of the halogen substituents can be exploited for selective functionalization, a crucial aspect in the construction of complex molecular architectures. This guide will dissect the factors governing the reactivity of 4-bromo-5-fluoro-2-nitrophenol and 4-bromo-5-chloro-2-nitrophenol, providing a predictive framework for their application in synthesis.
Theoretical Framework: Understanding Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination process. The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.
The rate of an SNAr reaction is primarily determined by the stability of the Meisenheimer complex. Electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, significantly stabilize this intermediate by delocalizing the negative charge, thereby accelerating the reaction. In the case of this compound and 4-bromo-5-chloro-2-nitrophenol, the potent nitro group at the 2-position provides strong activation for nucleophilic attack.
The nature of the halogen substituent also plays a crucial role. In SNAr reactions, the reactivity order of halogens as leaving groups is typically F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions, where the leaving group's ability is related to the strength of the carbon-halogen bond and the stability of the resulting halide ion. In SNAr, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-X bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This powerful inductive effect of fluorine stabilizes the negatively charged Meisenheimer complex more effectively than chlorine, leading to a lower activation energy and a faster reaction rate.
Therefore, based on fundamental principles, This compound is predicted to be significantly more reactive towards nucleophiles in SNAr reactions than 4-bromo-5-chloro-2-nitrophenol.
Proposed Experimental Comparison: A Framework for Validation
To empirically validate the predicted reactivity difference, a series of comparative experiments are proposed. These protocols are designed to be self-validating and provide clear, quantitative data.
Kinetic Analysis via UV-Vis Spectrophotometry
A powerful method for comparing reaction rates is UV-Vis spectrophotometry. The formation of the colored phenolate product upon reaction with a nucleophile can be monitored over time.
Objective: To determine the pseudo-first-order rate constants for the reaction of this compound and 4-bromo-5-chloro-2-nitrophenol with a model nucleophile (e.g., piperidine).
Experimental Workflow:
Caption: Workflow for comparative kinetic analysis using UV-Vis spectrophotometry.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare 0.1 M stock solutions of this compound and 4-bromo-5-chloro-2-nitrophenol in anhydrous dimethyl sulfoxide (DMSO).
-
Prepare a series of piperidine solutions in DMSO of varying concentrations (e.g., 1 M, 0.5 M, 0.25 M).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax of the expected product (the corresponding N-substituted 2-nitrophenolate). This can be determined by allowing a reaction to go to completion and scanning the UV-Vis spectrum.
-
In a temperature-controlled cuvette, add the DMSO solvent and the piperidine solution. Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by injecting a small aliquot of the substrate stock solution into the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential function.
-
By plotting k_obs against the concentration of piperidine, the second-order rate constant (k2) can be obtained from the slope of the resulting line.
-
A direct comparison of the k2 values for the fluoro- and chloro-substituted phenols will provide a quantitative measure of their relative reactivity.
-
Competitive Reaction Monitored by HPLC or GC-MS
A competitive reaction provides a direct and sensitive measure of the relative reactivity of the two substrates.
Objective: To determine the relative reaction rates by reacting an equimolar mixture of both substrates with a limiting amount of a nucleophile.
Experimental Workflow:
Caption: Workflow for a competitive SNAr reaction experiment.
Detailed Protocol:
-
Reaction Setup:
-
In a reaction vessel, combine equimolar amounts (e.g., 1 mmol) of this compound and 4-bromo-5-chloro-2-nitrophenol in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a limiting amount of a nucleophile (e.g., 0.5 mmol of benzyl mercaptan) and a base (e.g., 1.5 mmol of potassium carbonate).
-
Stir the reaction mixture at a constant temperature (e.g., room temperature or 50°C).
-
-
Monitoring and Analysis:
-
Withdraw aliquots from the reaction mixture at specific time intervals.
-
Quench the reaction in the aliquots by adding a dilute acid.
-
Analyze the composition of each aliquot using a calibrated HPLC or GC-MS method to determine the ratio of the unreacted starting materials and the two products.
-
-
Data Interpretation:
-
The ratio of the products formed at early stages of the reaction will directly reflect the relative rates of reaction of the two substrates.
-
Spectroscopic and Physicochemical Properties
A comparison of the key physicochemical properties of the two compounds is essential for their practical application in synthesis.
| Property | This compound | 4-bromo-5-chloro-2-nitrophenol |
| CAS Number | 1016234-87-9 | 65001-78-7 |
| Molecular Formula | C₆H₃BrFNO₃ | C₆H₃BrClNO₃ |
| Molecular Weight | 235.99 g/mol | 252.45 g/mol |
| Predicted XLogP3 | 2.7 | 3.3 |
| Appearance | Likely a pale yellow solid | Likely a pale yellow solid |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectra of both compounds are expected to show two aromatic protons. The chemical shifts and coupling constants will be influenced by the different electronic environments created by the fluorine and chlorine substituents.
-
¹³C NMR: The carbon NMR will provide further insight into the electronic distribution within the aromatic ring. The carbon directly attached to the fluorine will exhibit a characteristic large C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum of this compound will show a singlet, providing a clear spectroscopic handle for this compound.
-
FTIR: The infrared spectra of both compounds will show characteristic peaks for the O-H stretch of the phenol, the N-O stretches of the nitro group, and C-X (halogen) vibrations.
-
UV-Vis: The UV-Vis spectra in a suitable solvent will exhibit absorption maxima characteristic of nitrophenols, which can be influenced by the halogen substituents.
Synthetic Considerations and Applications
The higher predicted reactivity of this compound makes it a more versatile substrate for SNAr reactions, particularly when milder reaction conditions are required or when using less reactive nucleophiles. This enhanced reactivity can lead to higher yields and shorter reaction times.
However, the choice between the two reagents may also depend on other factors:
-
Cost and Availability: The relative cost and commercial availability of the two starting materials can be a deciding factor in large-scale synthesis.
-
Selectivity: In molecules with multiple reactive sites, the milder reactivity of the chloro-substituted compound might be advantageous for achieving selectivity.
-
Downstream Transformations: The presence of a fluorine or chlorine atom in the final product may influence its biological activity, physicochemical properties, and metabolic stability.
Both compounds are valuable precursors for the synthesis of bioactive molecules. The nitrophenol moiety can be a key pharmacophore or a handle for further functionalization, such as reduction of the nitro group to an amine, which can then be acylated, alkylated, or used in cyclization reactions.
Conclusion
Based on a thorough analysis of the principles of nucleophilic aromatic substitution, This compound is predicted to be a more reactive substrate than 4-bromo-5-chloro-2-nitrophenol. This is attributed to the superior ability of the highly electronegative fluorine atom to stabilize the intermediate Meisenheimer complex.
References
The Fluorine Advantage: A Comparative Guide to Nucleophilic Aromatic Substitution Reactivity in Nitrophenols
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a pivotal reaction in this endeavor. This guide provides an in-depth comparison of the SNAr reactivity of fluorinated versus non-fluorinated nitrophenols, grounded in mechanistic principles and supported by experimental data. We will explore the underlying reasons for the often counterintuitive reactivity patterns and provide a practical framework for leveraging these differences in synthetic applications.
The Counterintuitive-at-First-Glance Reactivity of Aryl Halides in SNAr
In the realm of aliphatic nucleophilic substitution (SN1 and SN2), the reactivity of alkyl halides follows the trend I > Br > Cl > F, correlating with the leaving group's ability, which is inversely proportional to the carbon-halogen bond strength. However, in nucleophilic aromatic substitution, this trend is inverted for activated aryl halides: F > Cl > Br > I.[1] This reversal is a direct consequence of the SNAr mechanism, which proceeds through a two-step addition-elimination pathway.
The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount to the overall reaction rate. Electron-withdrawing groups, such as nitro groups (–NO2), are crucial for activating the ring towards nucleophilic attack, especially when positioned ortho or para to the leaving group, as they can effectively delocalize the negative charge of the Meisenheimer complex.[2]
The Fluorine Exception: Why the Strongest Bond Makes the Best Leaving Group in SNAr
The superior reactivity of fluorinated nitrophenols in SNAr reactions stems from the unique properties of the fluorine atom. Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect (–I effect) plays a dominant role in stabilizing the negatively charged Meisenheimer complex.[1] This strong inductive stabilization lowers the activation energy of the rate-determining nucleophilic addition step, thereby accelerating the reaction.
While the carbon-fluorine bond is the strongest among the halogens, its cleavage occurs in the second, faster step of the reaction, where aromaticity is restored.[1] Since the C-F bond breaking is not part of the rate-determining step, its high strength does not impede the overall reaction rate. In contrast, the weaker inductive effect of chlorine, bromine, and iodine provides less stabilization for the Meisenheimer intermediate, leading to slower reaction rates.
The following diagram illustrates the SNAr mechanism for a generic halonitrophenol, highlighting the rate-determining step and the stabilizing role of the nitro group.
Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr).
Quantitative Comparison: Fluorinated vs. Non-Fluorinated Nitrophenols in Action
Experimental data consistently demonstrates the enhanced reactivity of fluorinated nitrophenols. A classic example is the reaction of 2,4-dinitrohalobenzenes with nucleophiles like piperidine.
| Aryl Halide | Relative Rate (vs. 1-chloro-2,4-dinitrobenzene) |
| 1-Fluoro-2,4-dinitrobenzene | ~50-100 |
| 1-Chloro-2,4-dinitrobenzene | 1 |
| 1-Bromo-2,4-dinitrobenzene | <1 |
| 1-Iodo-2,4-dinitrobenzene | <<1 |
Data compiled from various sources, including Chapman et al. (1951).[3]
As the table clearly shows, 1-fluoro-2,4-dinitrobenzene reacts significantly faster than its chloro, bromo, and iodo counterparts. This dramatic rate enhancement underscores the practical advantage of using fluorinated substrates in SNAr reactions to achieve higher yields and faster reaction times.
Experimental Protocol: A Guideline for Kinetic Analysis of SNAr Reactions
To quantitatively assess the reactivity of different halonitrophenols, a kinetic analysis can be performed. The following is a generalized protocol for monitoring the reaction of a halonitrophenol with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant for the reaction of a 2,4-dinitrohalobenzene with piperidine in ethanol.
Materials:
-
1-Fluoro-2,4-dinitrobenzene
-
1-Chloro-2,4-dinitrobenzene
-
Piperidine
-
Absolute Ethanol
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Experimental Workflow:
Caption: Workflow for the kinetic analysis of an SNAr reaction.
Detailed Steps:
-
Solution Preparation:
-
Prepare a stock solution of the 2,4-dinitrohalobenzene (e.g., 0.01 M in absolute ethanol).
-
Prepare a stock solution of piperidine (e.g., 1.0 M in absolute ethanol).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product, N-(2,4-dinitrophenyl)piperidine. This is typically around 375 nm.
-
Thermostat the cuvette holder to the desired reaction temperature (e.g., 25.0 °C).
-
-
Kinetic Run:
-
To a quartz cuvette, add the appropriate volumes of the 2,4-dinitrohalobenzene stock solution and absolute ethanol.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding a small, precise volume of the piperidine stock solution, ensuring that the final concentration of piperidine is in large excess (at least 10-fold) over the 2,4-dinitrohalobenzene to maintain pseudo-first-order conditions.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
The reaction is followed until there is no further change in absorbance (A∞).
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t. The slope of this line will be -kobs.
-
The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of piperidine: k2 = kobs / [Piperidine].
-
-
Comparison:
-
Repeat the experiment under identical conditions for both the fluorinated and non-fluorinated nitrophenols to obtain a direct comparison of their reactivities.
-
Conclusion: Leveraging the Fluorine Advantage in Synthesis
The enhanced reactivity of fluorinated nitrophenols in nucleophilic aromatic substitution is a well-established principle with significant practical implications. By understanding the underlying mechanistic principles—namely, the stabilization of the Meisenheimer intermediate through fluorine's potent inductive effect—researchers can make informed decisions in the design of synthetic routes. The use of fluorinated aromatic substrates can lead to milder reaction conditions, shorter reaction times, and improved yields, making them highly valuable building blocks in pharmaceutical and materials science research.
References
A Comparative Guide to the Structural Elucidation of 4-bromo-5-fluoro-2-nitrophenol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of key analytical techniques for the structural elucidation and confirmation of 4-bromo-5-fluoro-2-nitrophenol and its derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction to this compound
This compound is a halogenated and nitrated phenolic compound. The unique substitution pattern of bromine, fluorine, and a nitro group on the phenol scaffold presents a distinct analytical challenge and imparts specific physicochemical properties that are of interest in various chemical and pharmaceutical research fields. Accurate structural confirmation is paramount to understanding its reactivity, potential biological activity, and for ensuring purity and quality control.
The Analytical Toolkit: A Multi-faceted Approach
No single technique can provide a complete structural picture. A synergistic application of multiple analytical methods is essential for unequivocal structure elucidation. This guide will focus on the comparative strengths and insights provided by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (FTIR), and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, we would expect to see distinct signals for the aromatic protons. The splitting patterns (coupling) between adjacent protons and with the fluorine atom are particularly informative.
¹³C NMR Spectroscopy
Carbon NMR reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms like oxygen, nitrogen, and halogens appearing at characteristic downfield shifts. For fluorinated compounds, the carbon signals are often split by the fluorine nucleus (¹³C-¹⁹F coupling), providing additional structural confirmation.
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe of the local molecular environment.[1][2][3] The chemical shift of the ¹⁹F signal can confirm the presence of the fluorine atom on the aromatic ring, and its coupling to nearby protons and carbons provides crucial connectivity information.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structural components.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique for the analysis of semi-volatile compounds like nitrophenols. The high energy of EI induces fragmentation, creating a unique "fingerprint" for the molecule. For this compound, the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in a distinctive M+2 peak for bromine-containing fragments.
Predicted Fragmentation Pathways:
A primary fragmentation event would be the loss of the nitro group (NO₂) or the bromine atom. Subsequent fragmentation could involve the loss of CO or other small neutral molecules.
Vibrational Spectroscopy: Fingerprinting Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic vibrational bands would be expected for the hydroxyl (-OH), nitro (-NO₂), and carbon-halogen (C-Br, C-F) bonds, as well as the aromatic ring vibrations.[4]
Expected Key Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (phenol) | 3200-3600 (broad) |
| N-O stretch (asymmetric) | 1500-1550 |
| N-O stretch (symmetric) | 1300-1350 |
| C-F stretch | 1000-1400 |
| C-Br stretch | 500-600 |
| Aromatic C=C stretch | 1450-1600 |
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
While other techniques provide inferential structural data, single-crystal X-ray diffraction provides the absolute, three-dimensional arrangement of atoms in a crystalline solid. This technique is considered the "gold standard" for structural confirmation. Obtaining a suitable single crystal can be a challenge, but the resulting data, including bond lengths, bond angles, and crystal packing information, is unambiguous.
Comparative Analysis of Techniques
| Analytical Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed information on atomic connectivity and chemical environment. Non-destructive. | Relatively low sensitivity. Requires soluble samples. |
| Mass Spectrometry | Ionization of molecules and separation based on mass-to-charge ratio. | High sensitivity. Provides molecular weight and fragmentation patterns. | Can be destructive. Isomers may not be distinguishable without chromatography. |
| FTIR Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. | Fast and simple. Provides information on functional groups. | Provides limited information on the overall molecular skeleton. |
| X-ray Diffraction | Diffraction of X-rays by the electron clouds of atoms in a crystal. | Provides the absolute 3D structure of a molecule. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
General NMR Sample Preparation
-
Weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.
General GC-MS Protocol
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer, are ionized (typically by electron ionization), and the resulting ions are detected.
General FTIR (ATR) Protocol
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the infrared spectrum.
-
Clean the ATR crystal thoroughly after analysis.
Visualizing the Workflow
References
A Senior Application Scientist's Guide to Sourcing and Qualifying Analytical Reference Standards for 4-bromo-5-fluoro-2-nitrophenol
Introduction: The Critical Role of High-Purity Reference Standards
In the exacting world of pharmaceutical research and development, the integrity of your results is paramount. Every analytical measurement, every characterization, and every quantification relies on the quality of the reference standard against which it is benchmarked. A well-characterized, high-purity analytical reference standard is not merely a reagent; it is the anchor of your data's validity. For novel intermediates like 4-bromo-5-fluoro-2-nitrophenol, which may be critical in the synthesis of an Active Pharmaceutical Ingredient (API), sourcing a reliable standard is a foundational step that dictates the success of subsequent development phases.
This guide provides a comprehensive framework for sourcing, comparing, and, most importantly, independently verifying the quality of analytical reference standards for this compound. We will move beyond simply comparing supplier specifications and delve into the practical, in-lab protocols necessary to establish the identity, purity, and fitness-for-purpose of your standard, ensuring your research is built on a foundation of certainty.
Part 1: Sourcing and Initial Comparison
The initial step involves identifying and comparing potential suppliers. While this compound is a specialty chemical, several reputable suppliers offer it for research purposes. However, the level of characterization and documentation provided can vary significantly. A "research grade" chemical is not the same as a "certified reference material" (CRM) produced under a robust quality management system.[1][2]
When evaluating suppliers, the Certificate of Analysis (CoA) is the primary document for initial assessment. A comprehensive CoA is a hallmark of a quality manufacturer and should be your first point of comparison.[1][3]
Table 1: Comparison of Potential Suppliers for this compound
| Feature | Supplier A (e.g., Sigma-Aldrich/Ambeed) | Supplier B (e.g., ChemShuttle) | Supplier C (e.g., Moldb) |
| CAS Number | 1016234-87-9 | 1016234-87-9[4] | 1016234-87-9[5] |
| Stated Purity | 97% | 95%[4] | 98%[5] |
| Provided Analytics | Basic properties (IUPAC name, InChI key) | Basic properties (MF, MW)[4] | Lists availability of NMR, HPLC, LC-MS data[5] |
| Documentation | Safety Data Sheet (SDS) available | Basic product information | Claims documentation is available |
| Storage Conditions | Inert atmosphere, dark place, room temp. | 2-8°C[4] | Not specified |
Note: This table is illustrative. Direct inquiry with suppliers is necessary to obtain lot-specific CoAs for a true comparison.
Expert Insight: A higher percentage purity on a CoA is not the only factor. Scrutinize the methods used to determine that purity. A purity value derived from a single technique like HPLC peak area is less reliable than one determined by a mass balance approach, which accounts for water content, residual solvents, and inorganic impurities.[3] For early-phase development, a well-characterized standard with 98% purity may be more valuable than a poorly documented one claiming 99.5%.
Part 2: In-House Qualification Workflow for Reference Standards
Upon receiving a candidate reference standard, it is imperative to perform in-house qualification. This process not only verifies the supplier's claims but also establishes a baseline for the material's stability and performance in your specific analytical methods. This workflow is a self-validating system, ensuring that each step confirms the integrity of the material before it is officially adopted for use.
Below is a logical workflow for the qualification of a newly acquired batch of this compound.
Caption: Workflow for incoming reference standard qualification.
Part 3: Detailed Experimental Protocols
Here, we detail the methodologies for the key experiments outlined in the qualification workflow. The choice of these specific techniques is driven by the chemical nature of this compound.
Protocol 1: Identity Confirmation via Mass Spectrometry (MS)
Causality: Mass spectrometry provides a direct measurement of the molecular weight (MW) of the compound. For this compound (C₆H₃BrFNO₃), the expected monoisotopic mass is approximately 234.928 Da. This technique is highly sensitive and provides a fundamental confirmation of identity. The presence of bromine will also yield a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which serves as a powerful secondary confirmation.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 100 µg/mL solution of the reference standard in methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass accuracy.
-
Ionization Mode: Run in both positive and negative ion modes. Negative mode is often preferred for phenols as they readily deprotonate to form [M-H]⁻ ions.
-
Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500.
-
Verification:
-
Confirm the presence of the [M-H]⁻ ion at the expected m/z (approx. 233.92).
-
Verify that the measured mass is within 5 ppm of the theoretical mass.
-
Examine the isotopic pattern to confirm the presence of one bromine atom.
-
Protocol 2: Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the gold standard for elucidating the precise atomic structure of a molecule. ¹H NMR will confirm the number and environment of protons on the aromatic ring, while ¹⁹F NMR is essential for confirming the presence and position of the fluorine atom.[6] The distinct chemical shifts and coupling patterns provide an unambiguous structural fingerprint. For a para-substituted nitrophenol, one would expect a simpler spectrum with two doublets, whereas ortho- or meta-substitution results in a more complex pattern.[7]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the standard in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for phenols as it can solubilize the compound and allow for observation of the hydroxyl proton.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Expected Signals: A single signal for the one fluorine atom. Its chemical shift will be indicative of its electronic environment.
-
-
Interpretation: Compare the observed chemical shifts, integration values, and coupling constants with the expected structure of this compound to confirm the substitution pattern.
Protocol 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC with UV detection is the workhorse for purity assessment of aromatic, UV-absorbing compounds like nitrophenols.[10][11][12] It separates the main component from process-related impurities and degradation products. The method described below is a general-purpose starting point, leveraging a C18 column which is standard for reverse-phase separation of moderately polar compounds.[13]
Step-by-Step Methodology:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Detection: UV at 290 nm (based on typical absorbance for nitrophenols).[11][12]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the standard in a 50:50 mixture of water and acetonitrile.
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the sample solution in triplicate.
-
-
Data Processing:
-
Integrate all peaks with a signal-to-noise ratio > 3.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
The relative standard deviation (RSD) of the main peak area for the triplicate injections should be less than 2.0%, confirming system suitability.
-
Part 4: Conclusion and Best Practices
Sourcing an analytical reference standard for a specialized intermediate like this compound requires a diligent, evidence-based approach. While supplier documentation provides a starting point, it is not a substitute for rigorous in-house qualification. By implementing a comprehensive workflow that includes orthogonal analytical techniques—MS for mass, NMR for structure, and HPLC for purity—you establish a chain of trust in your standard. This ensures that the material is not only what it purports to be but is also of sufficient quality for its intended use, thereby safeguarding the integrity of your research and development efforts.
Adherence to these principles aligns with the expectations of Good Manufacturing Practices (GMP), which mandate that all materials be consistently produced and controlled to high-quality standards.[14][15][16][17][18]
References
- 1. coleparmer.com [coleparmer.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. 1016234-87-9 | this compound - Moldb [moldb.com]
- 6. Binding of phenol and differently halogenated phenols to dissolved humic matter as measured by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Comprehensive Guide to GMP: Key Elements, Process, and FDA Compliance [cgmpconsulting.com]
- 15. Principles of GMP: Complete Guide to Implementation [bprhub.com]
- 16. Good manufacturing practice - Wikipedia [en.wikipedia.org]
- 17. qualio.com [qualio.com]
- 18. Health products policy and standards [who.int]
Safety Operating Guide
Navigating the Disposal of 4-Bromo-5-fluoro-2-nitrophenol: A Guide for Laboratory Professionals
<_>
The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-5-fluoro-2-nitrophenol (CAS No. 1016234-87-9), a halogenated nitrophenol derivative. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance.
Foundational Principles: Hazard Assessment and Regulatory Context
This compound is a hazardous chemical that requires careful handling throughout its lifecycle, including disposal.[1] Understanding its inherent risks is the first step in formulating a safe disposal plan.
1.1. Hazard Profile
Based on available safety data, this compound presents multiple hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.[2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
-
Environmental Hazard: Very toxic to aquatic life.
The presence of bromine, fluorine, and a nitro group on the phenol ring contributes to its reactivity and toxicological profile.[5] Therefore, all waste containing this compound, including empty containers, must be treated as hazardous waste.[1]
1.2. Regulatory Framework
The disposal of this compound falls under the purview of several regulatory bodies, primarily the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][7] Key regulations include:
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[8][9]
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave."[7] As a halogenated organic compound, this compound is subject to specific land disposal restrictions.[10][11][12]
Your institution's Chemical Hygiene Officer or Environmental Health and Safety (EHS) department is the primary resource for specific local and state regulations.[13][14]
Procedural Guide to Disposal
This section outlines the operational steps for the safe segregation, containment, and disposal of this compound waste.
2.1. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[9] If dusts are generated, a NIOSH-approved respirator may be necessary.[4]
2.2. Waste Segregation: A Critical Step
Proper segregation is paramount to prevent dangerous chemical reactions and ensure compliant disposal.[6][13]
dot
Caption: Waste segregation workflow for this compound.
Step-by-Step Segregation:
-
Identify All Waste Streams: This includes unused or expired chemicals, reaction byproducts, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and contaminated glassware.[1]
-
Use Designated Containers:
-
Solid Waste: Place pure this compound and contaminated solids into a designated, clearly labeled "Halogenated Solid Organic Waste" container.[4]
-
Liquid Waste: If the compound is in solution, it should be collected in a "Halogenated Liquid Organic Waste" container. Do not mix with non-halogenated waste streams.
-
-
Avoid Incompatibilities: Never mix this waste with strong oxidizing agents, strong bases, acid chlorides, or acid anhydrides.[1]
-
Empty Containers: Uncleaned, empty containers must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]
2.3. Containerization and Labeling
Proper container management is essential for safety and regulatory compliance.[6]
| Requirement | Specification | Rationale |
| Container Type | Chemically compatible, leak-proof, with a secure sealing lid. | Prevents spills and reactions with the container material.[6] |
| Labeling | Clearly label with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Toxic, Irritant).[7][13] | Ensures proper identification for handling and disposal, as required by OSHA and EPA. |
| Storage | Store sealed containers in a designated satellite accumulation area away from ignition sources and incompatible materials.[1] | Minimizes the risk of accidents and exposure. |
2.4. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Clear the immediate area of all personnel and notify your supervisor and EHS department.
-
Control Ignition Sources: Remove any potential sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-up (if trained):
-
Decontaminate: Clean the spill area thoroughly.
Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[1][4][14]
3.1. Contractor Pickup
Your institution's EHS department will coordinate with a licensed hazardous waste contractor for the collection of your properly segregated and labeled waste containers.
3.2. Approved Disposal Methods
The most common and environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[4][6] This process destroys the organic molecule, converting it into less harmful components. Other potential methods, depending on the waste matrix, may include chemical oxidation or solidification.[6] Land disposal is heavily restricted for this category of chemical.[10]
By diligently following these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific Chemical Hygiene Plan and EHS professionals for guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. capotchem.cn [capotchem.cn]
- 5. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 6. usbioclean.com [usbioclean.com]
- 7. needle.tube [needle.tube]
- 8. osha.gov [osha.gov]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. View Document - California Code of Regulations [govt.westlaw.com]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. reddit.com [reddit.com]
- 15. fishersci.com [fishersci.com]
- 16. aksci.com [aksci.com]
A Comprehensive Guide to the Safe Handling of 4-Bromo-5-fluoro-2-nitrophenol
This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Bromo-5-fluoro-2-nitrophenol. As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the critical information needed to ensure a safe laboratory environment. The following procedures are synthesized from best practices in chemical management and data from structurally similar compounds, providing a robust framework for risk mitigation.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Acute Toxicity (Oral): Expected to be harmful if swallowed.[1][2]
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2]
Phenolic compounds, in general, can be toxic and are readily absorbed through the skin, acting as systemic toxins.[3] Therefore, preventing exposure is the cornerstone of safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound to prevent all routes of exposure. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles meeting ANSI Z87.1 standards.[4] A face shield is required if there is a splash hazard.[4] | Double gloving is recommended. Use a heavier weight disposable glove (e.g., neoprene) over a standard nitrile glove.[3] For extended contact, butyl rubber or Viton gloves are preferred.[3] | A flame-resistant lab coat (e.g., Nomex®) fully buttoned.[4] Long pants and closed-toe shoes are mandatory.[4] | Work should be conducted in a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[6] |
| Running reactions and workup | Chemical safety goggles and a face shield.[4] | Chemical-resistant gloves (butyl rubber or neoprene). Inspect for any signs of degradation before use.[2][3] | A chemical-resistant apron over a lab coat.[3] | All manipulations should be performed within a chemical fume hood.[5] |
| Waste disposal and decontamination | Chemical safety goggles and a face shield.[4] | Heavy-duty, chemical-resistant gloves (e.g., Silver Shield).[3] | A chemical-resistant suit or apron.[7] | A NIOSH-approved respirator may be necessary depending on the scale of the operation and potential for aerosol generation.[6] |
Rationale: The selection of PPE is dictated by the potential for exposure. Double gloving provides an additional barrier against chemical permeation. The use of a chemical fume hood is a critical engineering control to minimize inhalation exposure.[5]
Standard Operating Procedures: A Step-by-Step Guide to Safety
Adherence to a standardized protocol is essential for minimizing risk. The following procedures should be incorporated into your laboratory's specific safety plan.
-
Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Engineering Controls: All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[5]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]
-
Contamination Prevention: Do not get the chemical in your eyes, on your skin, or on your clothing.[9] Remove and wash contaminated clothing before reuse.[9]
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][9]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[9]
-
Security: For larger quantities, consider storing in a locked cabinet to control access.[9]
In the event of a spill, immediate and appropriate action is critical. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
Proper disposal is a legal and ethical responsibility to protect both individuals and the environment.
-
Waste Classification: All waste containing this compound must be classified as hazardous, halogenated organic waste.[2]
-
Containerization: Use a dedicated, clearly labeled, and leak-proof container for waste collection.[2][10] The label should include "Hazardous Waste" and the full chemical name.[10]
-
Segregation: Do not mix this waste with non-halogenated, acidic, basic, or oxidizing waste streams.[2] Never dispose of this chemical down the drain.[2]
-
Final Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[2][10] The recommended disposal method is incineration.[2][6]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7] For phenolic compounds, it is highly recommended to gently wipe the affected area with polyethylene glycol (PEG-300 or PEG-400) if available, followed by thorough washing.[3][7] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[6] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 4-8 ounces of water or milk to drink.[3] Seek immediate medical attention.[1]
Always provide the attending medical personnel with the Safety Data Sheet (or information on the chemical) for the substance involved.[6]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
